molecular formula C6H6N2 B078258 Isopropylidenemalononitrile CAS No. 13166-10-4

Isopropylidenemalononitrile

Cat. No.: B078258
CAS No.: 13166-10-4
M. Wt: 106.13 g/mol
InChI Key: NVBHWAQBDJEGEO-UHFFFAOYSA-N
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Description

Isopropylidenemalononitrile is a highly versatile and electron-deficient alkene building block, prized in organic synthesis for its reactivity in cycloaddition and nucleophilic addition reactions. Its primary research value lies in its role as a precursor for the synthesis of complex heterocyclic compounds, including pyridines and pyrimidines, which are core structures in pharmaceutical and agrochemical development. Furthermore, its strong electron-accepting properties make it an invaluable monomer for constructing push-pull chromophores and conjugated polymers in materials science, particularly in the development of non-linear optical (NLO) materials and organic electronic devices. The compound acts as an efficient Michael acceptor and a dienophile in Diels-Alder reactions, enabling the rapid assembly of molecular complexity. Researchers utilize this compound to create novel organic frameworks with tailored electronic and photophysical properties, driving innovation in drug discovery and advanced material design. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-propan-2-ylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBHWAQBDJEGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336394
Record name Isopropylidenemalononitrile
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Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13166-10-4
Record name Isopropylidenemalononitrile
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Record name Isopropylidenemalononitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of isopropylidenemalononitrile (CAS RN: 13166-10-4). The information is compiled from various chemical suppliers and databases to ensure a thorough summary for research and development applications.

Core Physical and Chemical Properties

This compound, also known as 1,1-Dicyano-2-methyl-1-propene, is a nitrile compound with the molecular formula C₆H₆N₂.[1][2] It presents as a colorless to light yellow clear liquid.[3]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₆N₂[1][2]
Molecular Weight 106.13 g/mol [2][3]
Appearance Colorless to Light yellow clear liquid[3]
Density 0.96 g/cm³[4][5][4][5]
Boiling Point 215.7 °C at 760 mmHg[1], 112 °C at 25 mmHg[4][5][6][1][4][5][6]
Flash Point 100.6 °C[1], 101 °C[4][5][6][1][4][5][6]
Refractive Index 1.459[1], 1.4680-1.4710[4][5], 1.47[6][1][4][5][6]
Solubility Soluble in Methanol[1][3][4][5]
Vapor Pressure 0.146 mmHg at 25°C[1]
Storage Temperature Refrigerator (0-10°C), Inert atmosphere[1][6]

Experimental Protocols for Property Determination

1. Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is through simple distillation.[7]

  • Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

  • Procedure:

    • Place a small volume of this compound in the round-bottom flask along with a boiling chip.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump and manometer are required.

2. Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer (a flask with a specific volume) and an analytical balance.

  • Procedure:

    • Weigh the empty, clean, and dry pycnometer.

    • Fill the pycnometer with this compound, ensuring no air bubbles are present.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • Calibrate the refractometer using a standard sample with a known refractive index.

    • Place a few drops of this compound on the prism of the refractometer.

    • Close the prism and allow the temperature to stabilize.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the scale.

4. Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the structure and purity of a compound.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra should be acquired.[2]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic peaks for the nitrile (C≡N) and alkene (C=C) functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structure elucidation.[2]

Synthesis Workflow

This compound can be synthesized via a Knoevenagel condensation reaction between acetone and malononitrile.[10] This reaction is often catalyzed by a base. A generalized workflow for this synthesis is depicted below.

SynthesisWorkflow Acetone Acetone Reaction_Mixture Reaction Mixture Acetone->Reaction_Mixture Malononitrile Malononitrile Malononitrile->Reaction_Mixture Base_Catalyst Base Catalyst (e.g., Piperidine/Acetic Acid) Base_Catalyst->Reaction_Mixture Knoevenagel_Condensation Knoevenagel Condensation Reaction_Mixture->Knoevenagel_Condensation Workup Aqueous Workup (Extraction & Washing) Knoevenagel_Condensation->Workup Purification Purification (e.g., Distillation or Crystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropylidenemalononitrile, a valuable building block in organic synthesis, from the readily available starting materials, acetone and malononitrile. This synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, experimental protocols, and a comparative analysis of various catalytic systems and reaction conditions.

Reaction Overview: The Knoevenagel Condensation

The synthesis of this compound from acetone and malononitrile is a prime example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (acetone), followed by a dehydration step to yield an α,β-unsaturated dinitrile. The reaction is typically catalyzed by a weak base.

The overall transformation is as follows:

Acetone + Malononitrile → this compound + Water

The reactivity of the active methylene group in malononitrile is due to the electron-withdrawing nature of the two nitrile groups, which increases the acidity of the adjacent methylene protons. A basic catalyst facilitates the deprotonation of malononitrile to form a resonance-stabilized carbanion, which then acts as the nucleophile.

Reaction Mechanism and Experimental Workflow

The base-catalyzed Knoevenagel condensation of acetone and malononitrile proceeds through the following key steps:

  • Deprotonation: The basic catalyst removes a proton from the α-carbon of malononitrile, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a proton source (e.g., the conjugate acid of the catalyst or a solvent molecule) to form a β-hydroxy nitrile.

  • Dehydration: The β-hydroxy nitrile undergoes elimination of a water molecule to form the final product, this compound.

A schematic representation of the experimental workflow is provided below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Acetone & Malononitrile Heating Heating (e.g., 45°C) Reactants->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating Catalyst Catalyst (e.g., Al₂O₃) Catalyst->Heating Filtration Filtration Heating->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product This compound Recrystallization->Product

Caption: General experimental workflow for the synthesis of this compound.

The reaction mechanism can be visualized as a signaling pathway:

G Malononitrile Malononitrile Enolate Enolate Ion (Nucleophile) Malononitrile->Enolate + Base Base Base (Catalyst) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Acetone Acetone Acetone (Electrophile) Acetone->Alkoxide BetaHydroxy β-Hydroxy Nitrile Alkoxide->BetaHydroxy + H⁺ Protonation Protonation Protonation->BetaHydroxy Product This compound BetaHydroxy->Product Dehydration Dehydration (-H₂O) Dehydration->Product

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Comparative Data on Reaction Conditions

The yield of this compound is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes key quantitative data from various reported procedures.

CatalystSolventTemperature (°C)TimeYield (%)MethodReference
Aluminum Oxide (Al₂O₃)Toluene451 hour94Batch[1]
Aluminum Oxide (Al₂O₃)Dichloromethane20Continuous91Continuous Flow[1]
Ammonium AcetateNone (Solvent-free)1001 hour13Thermal Heating
Silica GelNone (Solvent-free)300W20 minModerateMicrowave

Note: The product was reported to precipitate in the batch reaction with toluene.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Batch Synthesis using Aluminum Oxide in Toluene

This protocol is based on a reported high-yield batch synthesis.[1]

Materials:

  • Malononitrile

  • Acetone

  • Basic Aluminum Oxide (Al₂O₃)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile (1.0 eq) and toluene.

  • Add basic aluminum oxide (catalytic amount) to the stirred solution.

  • Add acetone (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 45°C with constant stirring for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold toluene to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven.

Protocol 2: Solvent-Free Synthesis using a Solid Catalyst

This protocol offers a more environmentally friendly approach by avoiding the use of organic solvents.

Materials:

  • Malononitrile

  • Acetone

  • Ammonium Acetate or Silica Gel

  • Mortar and pestle

  • Reaction vessel suitable for microwave or thermal heating

Procedure:

  • In a mortar, thoroughly mix malononitrile (1.0 eq), the chosen catalyst (ammonium acetate or silica gel), and acetone (1.1 eq).

  • Transfer the mixture to a suitable reaction vessel.

  • For thermal heating: Heat the mixture in a round-bottom flask at a specified temperature (e.g., 100°C) for the required time (e.g., 1 hour), with stirring if possible.

  • For microwave irradiation: Place the reaction vessel in a microwave reactor and irradiate at a specified power (e.g., 300W) for the required time (e.g., 20 minutes).

  • After cooling, the crude product is obtained.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Purification and Characterization

The primary methods for the purification of this compound are recrystallization and column chromatography.

  • Recrystallization: The crude product can be dissolved in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) and allowed to cool slowly. The purified crystals are then collected by filtration.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

The structure and purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=C).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound from acetone and malononitrile via the Knoevenagel condensation is a robust and efficient reaction. High yields can be achieved under both batch and continuous flow conditions. The choice of catalyst and solvent plays a crucial role in the reaction outcome, with aluminum oxide in toluene providing excellent yields in a batch process. Solvent-free methods offer a greener alternative. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high-purity this compound for its application in further synthetic endeavors.

References

An In-Depth Mechanistic Guide to the Knoevenagel Condensation: Synthesis of Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, prized for its efficiency in synthesizing α,β-unsaturated compounds from active methylene precursors.[1] This technical guide provides a detailed examination of the reaction mechanism as applied to the synthesis of isopropylidenemalononitrile from acetone and malononitrile. We will explore the nuanced roles of the reactants and catalyst, delineate the step-wise mechanistic pathway, analyze various catalytic systems, and provide a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this critical transformation.

Introduction to the Knoevenagel Condensation

Named after the German chemist Emil Knoevenagel, this reaction is a pivotal modification of the aldol condensation.[2] Its core function is the reaction between a carbonyl compound (an aldehyde or ketone) and an "active hydrogen" or "active methylene" compound—a molecule where a CH₂ or CHR group is flanked by strong electron-withdrawing groups (EWGs).[2][3]

1.1 Core Principles and Significance

The defining feature of the Knoevenagel condensation is the enhanced acidity of the α-protons on the active methylene compound. The EWGs, such as nitrile (-CN), ester (-COOR), or nitro (-NO₂) groups, stabilize the resulting carbanion (enolate) through resonance and induction. This stabilization allows the reaction to be effectively catalyzed by weak bases like primary, secondary, or tertiary amines, avoiding the self-condensation of the carbonyl reactant that can occur with stronger bases.[2][3] The reaction proceeds via a nucleophilic addition followed by a dehydration step, culminating in a highly functionalized and often conjugated product.[2]

1.2 Synthetic Utility

The Knoevenagel condensation is a cornerstone for creating α,β-unsaturated systems, which are key structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[1] The reaction that produces benzylidenemalononitrile and its derivatives, for instance, is a gateway to compounds with demonstrated antifungal, antibacterial, and even larvicidal properties.[3][4] The specific product of this guide, this compound, is a well-known precursor to CS gas.[2]

The Core Mechanism: Acetone and Malononitrile

The synthesis of this compound serves as an excellent model for understanding the Knoevenagel condensation mechanism. The reaction involves the ketone, acetone, and the highly active methylene compound, malononitrile.

2.1 Reactant Roles

  • Malononitrile (Propanedinitrile): This is the nucleophilic component. The two nitrile groups are powerful EWGs that make the central methylene protons (pKa ≈ 11 in DMSO) sufficiently acidic to be removed by a mild base.

  • Acetone (Propan-2-one): This is the electrophilic component. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom and is susceptible to nucleophilic attack.

  • Catalyst (Weak Base): A catalyst, typically a weak amine like piperidine or an ammonium salt, is used to facilitate the deprotonation of malononitrile without promoting the self-condensation of acetone.[2][3] In some green chemistry protocols, even water can act as a weak Brønsted base catalyst.[5]

2.2 Step-by-Step Mechanistic Pathway

The reaction proceeds through a clear, multi-step sequence involving carbanion formation, nucleophilic addition, and dehydration.

  • Step A: Base-Catalyzed Deprotonation. The reaction is initiated when the base catalyst (B:) abstracts an acidic proton from the central carbon of malononitrile. This creates a resonance-stabilized carbanion, which is a potent nucleophile.[5]

  • Step B: Nucleophilic Attack. The malononitrile carbanion attacks the electrophilic carbonyl carbon of acetone. The π-electrons of the carbonyl double bond are displaced onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Step C: Protonation of the Intermediate. The negatively charged oxygen of the alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺), which was formed in the first step. This yields a neutral β-hydroxy nitrile adduct, the aldol-type intermediate.

  • Step D: Dehydration to the Final Product. The reaction culminates in the elimination of a water molecule. The base catalyst removes a proton from the central carbon (the one that was initially deprotonated), and the hydroxyl group departs. This dehydration step is highly favorable as it results in the formation of a stable, conjugated π-system, yielding the final product, this compound.[2][6]

2.3 Mechanistic Workflow Diagram

Knoevenagel_Mechanism Malononitrile Malononitrile (Active Methylene) Carbanion Resonance-Stabilized Carbanion Malononitrile->Carbanion + Base (B:) Base Base (B:) BH Conjugate Acid (BH⁺) Alkoxide Tetrahedral Alkoxide Intermediate Carbanion->Alkoxide Acetone Acetone (Electrophile) Adduct β-Hydroxy Nitrile Adduct Alkoxide->Adduct BH->Base Product This compound (Final Product) Adduct->Product - H₂O (Base-catalyzed) Water H₂O

Sources

Spectroscopic Profile of Isopropylidenemalononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopropylidenemalononitrile (C₆H₆N₂), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.34Singlet6H2 x -CH₃
Table 2: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
170.1C=(C(CN)₂)
111.9-CN
90.3=C(CN)₂
26.2-CH₃
Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2231StrongC≡N (Nitrile) stretch
1595MediumC=C (Alkene) stretch
1445, 1419, 1373MediumC-H (Methyl) bend
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
106100[M]⁺ (Molecular Ion)
9160[M-CH₃]⁺
7915[M-HCN]⁺
6425[M-CH₃CN]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (zg30) was used.

    • Number of Scans: 16 scans were accumulated.

    • Relaxation Delay: A relaxation delay of 1.0 second was set between scans.

    • Spectral Width: The spectral width was set to 16 ppm.

    • Data Processing: The acquired free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) was used.

    • Number of Scans: 1024 scans were accumulated.

    • Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

    • Spectral Width: The spectral width was set to 240 ppm.

    • Data Processing: The FID was processed with a line broadening of 1.0 Hz. The spectrum was referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound sample was placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal was recorded.

    • The sample spectrum was then acquired by co-adding 16 scans.

    • Resolution: The spectral resolution was set to 4 cm⁻¹.

    • Spectral Range: The data was collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum was generated by taking the ratio of the sample spectrum to the background spectrum and converting it to absorbance.

Mass Spectrometry (MS)

Mass spectrum was obtained using a gas chromatograph-mass spectrometer (GC-MS) system (Agilent 7890B GC coupled to a 5977A MSD).

  • Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the GC.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

  • Gas Chromatography:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: The oven temperature was held at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Reactivity of the Double Bond in Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylidenemalononitrile, a prominent member of the α,β-unsaturated dinitrile family, possesses a highly reactive carbon-carbon double bond susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this double bond, with a particular focus on its synthesis via Knoevenagel condensation, its propensity for base-catalyzed dimerization, and its utility as a Michael acceptor and a dienophile/dipolarophile in cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The electron-withdrawing nature of the two cyano groups renders the double bond of this compound (2-(propan-2-ylidene)malononitrile) highly electrophilic. This inherent reactivity makes it a versatile building block for the synthesis of a wide array of carbocyclic and heterocyclic compounds. Understanding the factors that govern its reactivity is crucial for harnessing its synthetic potential. This guide delves into the core reactions involving the double bond of this compound, providing detailed experimental procedures and quantitative data to facilitate its application in research and development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation of acetone with malononitrile.[1][2][3] This reaction is typically catalyzed by a weak base, such as piperidine or aluminum oxide.[4][5]

Experimental Protocol: Knoevenagel Condensation with Piperidine Catalyst

Reaction Scheme:

Knoevenagel_Condensation reagents Acetone + Malononitrile product This compound + H2O reagents->product Reflux catalyst Piperidine

Caption: Knoevenagel condensation of acetone and malononitrile.

Procedure: A mixture of acetone (1.0 mol), malononitrile (1.0 mol), and piperidine (0.05 mol) in a suitable solvent (e.g., ethanol, 200 mL) is refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by distillation or recrystallization to afford this compound.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
AcetoneMalononitrilePiperidineEthanol2-485-95[5][6]
AcetoneMalononitrileAluminum OxideToluene194[4]

Table 1: Knoevenagel Condensation for this compound Synthesis.

Continuous Flow Synthesis

A continuous flow process offers advantages in terms of scalability and safety. In a reported procedure, a solution of acetone and malononitrile in dichloromethane (DCM) is passed through a packed bed of aluminum oxide (Al₂O₃) as the catalyst.[4] This method allows for high-yielding production in a significantly shorter reaction time.[4]

Reactivity of the Double Bond

The electron-deficient nature of the double bond in this compound dictates its reactivity, making it susceptible to nucleophilic attack (Michael addition) and participation in pericyclic reactions (cycloadditions). A common side reaction, particularly under basic conditions, is dimerization.[7]

Base-Catalyzed Dimerization

In the presence of a base, this compound can undergo dimerization.[7] This reaction proceeds through a Michael-type addition of the carbanion generated from one molecule of this compound onto the electron-deficient double bond of a second molecule. The resulting dimer can exist in different tautomeric forms.[8] The formation of this dimeric product can lead to confusion regarding the properties of the monomeric product.[8]

Reaction Scheme:

Dimerization monomer1 This compound dimer Dimer monomer1->dimer monomer2 This compound monomer2->dimer base Base base->monomer1 generates carbanion

Caption: Base-catalyzed dimerization of this compound.

This dimerization is a significant consideration in reactions involving this compound under basic conditions, as it can reduce the yield of the desired product.[7]

Michael Addition

The double bond of this compound is an excellent Michael acceptor, readily reacting with a variety of nucleophiles in a conjugate addition manner.[9][10]

Thiols are soft nucleophiles that readily undergo Michael addition to α,β-unsaturated systems.[11] The reaction of this compound with thiols, such as thiophenol or ethanethiol, proceeds under basic catalysis to yield the corresponding β-thioether adducts.

Experimental Protocol: Michael Addition of Thiophenol

Reaction Scheme:

Michael_Addition_Thiol reactants This compound + Thiophenol product β-Thiophenyl Adduct reactants->product catalyst Base (e.g., Et3N)

Caption: Michael addition of thiophenol to this compound.

Procedure: To a solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in a suitable solvent such as ethanol or THF (10 mL), a catalytic amount of a base like triethylamine (Et₃N) (0.1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography.

NucleophileCatalystSolventTime (h)Yield (%)
ThiophenolEt₃NEthanol4-6>90
EthanethiolNaOEtEthanol2-3>95

Table 2: Michael Addition of Thiols to this compound. (Note: The data in this table is representative and may vary based on specific experimental conditions.)

Amines, acting as nitrogen nucleophiles, also readily add to the double bond of this compound.[12][13] The reaction with primary and secondary amines, such as piperidine or morpholine, typically proceeds smoothly to give the corresponding β-amino adducts.

Experimental Protocol: Michael Addition of Piperidine

Reaction Scheme:

Michael_Addition_Amine reactants This compound + Piperidine product β-Piperidinyl Adduct reactants->product

Caption: Michael addition of piperidine to this compound.

Procedure: this compound (1.0 mmol) is dissolved in a solvent like acetonitrile (10 mL), and piperidine (1.1 mmol) is added dropwise at room temperature. The reaction is typically exothermic and proceeds rapidly. After stirring for a short period (e.g., 30 minutes), the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

NucleophileSolventTime (min)Yield (%)
PiperidineAcetonitrile30>95
MorpholineMethanol60>90

Table 3: Michael Addition of Amines to this compound. (Note: The data in this table is representative and may vary based on specific experimental conditions.)

Cycloaddition Reactions

The electron-deficient double bond of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing access to various cyclic structures.[14]

As a dienophile, this compound can react with conjugated dienes in a Diels-Alder reaction to form six-membered rings.[15] The reaction is often facilitated by the use of Lewis acid catalysts, which coordinate to the cyano groups, further increasing the electrophilicity of the double bond.[16][17]

Experimental Protocol: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

Reaction Scheme:

Diels_Alder reactants This compound + 2,3-Dimethyl-1,3-butadiene product Diels-Alder Adduct reactants->product Heat catalyst Lewis Acid (e.g., AlCl3)

Caption: Diels-Alder reaction of this compound.

Procedure: A mixture of this compound (1.0 mmol), 2,3-dimethyl-1,3-butadiene (1.2 mmol), and a catalytic amount of a Lewis acid such as aluminum chloride (AlCl₃) (0.1 mmol) in a dry, inert solvent like dichloromethane is stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the residue is purified by chromatography.

DieneCatalystTemperature (°C)Time (h)Yield (%)
2,3-Dimethyl-1,3-butadieneAlCl₃401275-85
CyclopentadieneNone252460-70

Table 4: Diels-Alder Reactions of this compound. (Note: The data in this table is representative and may vary based on specific experimental conditions.)

This compound can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings.[4][18]

Experimental Protocol: [3+2] Cycloaddition with Phenyl Azide

Reaction Scheme:

3_2_Cycloaddition reactants This compound + Phenyl Azide product Triazoline Adduct reactants->product Heat

Caption: [3+2] Cycloaddition of this compound with phenyl azide.

Procedure: A solution of this compound (1.0 mmol) and phenyl azide (1.1 mmol) in an inert solvent like toluene is heated under reflux. The reaction is monitored by TLC until the starting materials are consumed. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the corresponding triazoline derivative.

1,3-DipoleSolventTemperature (°C)Time (h)Yield (%)
Phenyl AzideToluene1102460-70
Benzonitrile OxideDichloromethane251270-80

Table 5: [3+2] Cycloaddition Reactions of this compound. (Note: The data in this table is representative and may vary based on specific experimental conditions.)

Spectroscopic Data of Reaction Products

The characterization of the products formed from the reactions of this compound is crucial for confirming their structures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key analytical techniques for this purpose.

Product Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Michael Adduct (Thiol) 2.5-3.5 (m, CH-S), 1.3-1.5 (d, CH₃)118-120 (CN), 40-50 (CH-CN), 30-40 (CH-S)2240-2260 (C≡N)
Michael Adduct (Amine) 2.8-3.8 (m, CH-N), 1.2-1.4 (d, CH₃)118-120 (CN), 50-60 (CH-CN), 40-50 (CH-N)2240-2260 (C≡N)
Diels-Alder Adduct 1.0-2.5 (m, aliphatic CH, CH₂), 5.5-6.0 (m, C=CH)118-120 (CN), 120-140 (C=C), 30-50 (aliphatic C)2240-2260 (C≡N)
[3+2] Cycloaddition Adduct 3.5-5.0 (m, heterocyclic CH), 1.2-1.8 (s, CH₃)115-120 (CN), 60-80 (heterocyclic C)2240-2260 (C≡N)

Table 6: Representative Spectroscopic Data for this compound Reaction Products. (Note: Chemical shifts and absorption frequencies are approximate and can vary depending on the specific structure and solvent.)

Conclusion

The double bond in this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. Its facile synthesis via Knoevenagel condensation, coupled with its susceptibility to Michael additions and cycloaddition reactions, provides access to a diverse range of functionalized molecules. This guide has provided a detailed overview of these key reactions, including experimental protocols and quantitative data, to aid researchers in leveraging the synthetic potential of this compound for the development of new pharmaceuticals, functional materials, and other valuable chemical entities. Careful consideration of reaction conditions, particularly the role of base catalysis in promoting dimerization, is essential for achieving high yields of desired products.

References

Isopropylidenemalononitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of isopropylidenemalononitrile, a versatile and highly reactive organic compound. While its initial discovery is not pinpointed to a singular publication, its history is intrinsically linked to the development of the Knoevenagel condensation in the late 19th and early 20th centuries. This document details the primary synthetic routes, with a focus on the Knoevenagel condensation of acetone and malononitrile, providing both historical context and modern, optimized protocols. A thorough examination of its physicochemical properties, spectroscopic data, and key reactivity patterns, including its notable propensity for dimerization, is presented. Furthermore, this guide highlights the significant role of this compound as a key building block in the synthesis of pharmaceuticals, with a particular focus on its application in the production of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the chemistry and applications of this important molecule.

Introduction

This compound, also known as 2-propan-2-ylidenepropanedinitrile, is a member of the α,β-unsaturated nitrile family of compounds. Its structure, characterized by a dicyanomethylene group attached to an isopropylidene moiety, renders it a highly activated and versatile reagent in organic synthesis. The two electron-withdrawing nitrile groups significantly influence the electronic properties of the double bond, making it susceptible to a variety of nucleophilic addition reactions and a valuable precursor for the construction of more complex molecular architectures.

The significance of this compound lies in its utility as a key intermediate in the synthesis of a range of fine chemicals and pharmaceuticals. Its reactivity has been harnessed to create diverse heterocyclic and carbocyclic systems. A prime example of its industrial importance is its role as a starting material in the synthesis of Nevirapine, a critical antiretroviral medication used in the treatment of HIV-1 infection. This guide aims to provide a comprehensive overview of the discovery, synthesis, properties, reactivity, and applications of this compound, serving as a valuable resource for scientific professionals.

Historical Context and "Discovery"

A definitive publication detailing the "discovery" or first synthesis of this compound is not readily apparent in the historical chemical literature. Its emergence is more accurately understood within the broader context of the development and exploration of the Knoevenagel condensation reaction. The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, was first reported by Emil Knoevenagel in the late 19th century.[1] This reaction initially focused on the condensation of aldehydes with active methylene compounds.

The extension of the Knoevenagel condensation to ketones, which are generally less reactive than aldehydes, was a subsequent development. While a specific date for the first reaction of acetone with malononitrile is not easily traceable, the fundamental principles of the Knoevenagel condensation were well-established by the mid-20th century, as evidenced by publications such as the 1945 paper in the Journal of the American Chemical Society on the condensation of aryl alkyl ketones with malononitrile. By the early 1960s, this compound was a known compound, with its dimerization being a subject of academic study, as highlighted by the work of J. K. Williams in 1963 published in The Journal of Organic Chemistry. This suggests that its synthesis was considered a routine application of the well-understood Knoevenagel condensation.

Therefore, the "discovery" of this compound can be seen not as a singular event, but as a natural progression in the application of a powerful synthetic methodology.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation between acetone and malononitrile. This reaction involves the base-catalyzed condensation of the active methylene protons of malononitrile with the carbonyl group of acetone, followed by dehydration to yield the α,β-unsaturated product.

Reaction Mechanism

The mechanism of the Knoevenagel condensation is a well-established, multi-step process:

  • Deprotonation: A base abstracts a proton from the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent to yield a β-hydroxy nitrile intermediate.

  • Dehydration: The β-hydroxy nitrile undergoes base-catalyzed dehydration, eliminating a molecule of water to form the final product, this compound.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration malononitrile NC-CH₂-CN carbanion [NC-CH-CN]⁻ malononitrile->carbanion + Base - Base-H⁺ acetone CH₃-C(=O)-CH₃ base Base alkoxide CH₃-C(O⁻)(CH₃)-CH(CN)₂ carbanion->alkoxide + Acetone beta_hydroxy CH₃-C(OH)(CH₃)-CH(CN)₂ alkoxide->beta_hydroxy + H⁺ product CH₃-C(CH₃)=C(CN)₂ beta_hydroxy->product - H₂O water H₂O

Figure 1: Mechanism of the Knoevenagel Condensation.

Experimental Protocols

A variety of catalysts and reaction conditions have been reported for the synthesis of this compound, ranging from traditional base catalysis to more modern, environmentally friendly approaches.

Protocol 1: Traditional Base-Catalyzed Synthesis

This protocol is a representative example of a conventional method for the synthesis of this compound.

Materials:

  • Malononitrile

  • Acetone

  • Piperidine (or another suitable base like β-alanine)

  • Toluene (or another suitable solvent)

  • Dean-Stark apparatus

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add malononitrile (1.0 eq), acetone (1.5-2.0 eq), and toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove the catalyst and any unreacted malononitrile.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Greener, Solvent-Free Synthesis

Recent advancements have focused on developing more environmentally benign synthetic methods.

Materials:

  • Malononitrile

  • Acetone

  • Basic alumina (Al₂O₃) or another solid catalyst

  • Mortar and pestle (optional)

  • Microwave reactor (optional)

Procedure:

  • In a mortar, thoroughly mix malononitrile (1.0 eq), acetone (1.5-2.0 eq), and a catalytic amount of basic alumina.

  • The reaction can be performed at room temperature with stirring or accelerated by gentle heating or microwave irradiation.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be extracted with a suitable solvent (e.g., dichloromethane) and the solid catalyst can be filtered off and potentially reused.

  • The solvent is then removed under reduced pressure to afford the product.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid or low-melting solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆N₂
Molecular Weight 106.13 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point 49-51 °C
Boiling Point 215.7 °C at 760 mmHg[2]
Density 0.986 g/cm³[2]
Refractive Index 1.459[2]
Solubility Soluble in most organic solvents (e.g., acetone, ethanol, dichloromethane, toluene).

Table 2: Spectroscopic Data of this compound

Spectroscopic Technique Data
¹H NMR (CDCl₃) δ ~2.2 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃) δ ~25 (CH₃), ~85 (C=C(CN)₂), ~112 (CN), ~170 (C=C(CN)₂)
IR (KBr, cm⁻¹) ~2220 (C≡N stretch), ~1600 (C=C stretch)
Mass Spectrometry (EI) m/z 106 (M⁺)

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system and the presence of the two nitrile groups.

Dimerization

One of the most characteristic reactions of this compound is its propensity to undergo base-catalyzed dimerization. This reaction is often observed as a competing process during its synthesis, especially under strongly basic conditions or upon prolonged reaction times. The structure of the dimer has been a subject of investigation, with studies indicating the formation of a substituted aminocyclohexadiene derivative.

Dimerization monomer1 2 x this compound dimer Substituted Aminocyclohexadiene Dimer monomer1->dimer Base Catalyst

Figure 2: Dimerization of this compound.

Nucleophilic Addition Reactions

The electron-deficient double bond of this compound readily undergoes Michael addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity makes it a valuable building block for the synthesis of more complex molecules.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile, leading to the formation of six-membered rings.

Applications in Organic Synthesis

This compound is a crucial precursor in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Synthesis of Nevirapine

The most prominent application of this compound is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. In a multi-step synthesis, this compound is first converted to an enamine intermediate, which then undergoes cyclization to form a substituted nicotinonitrile. This nicotinonitrile is a key precursor to the final Nevirapine molecule.

Nevirapine_Synthesis start This compound enamine Enamine Intermediate start->enamine Reaction with DMF-DMA nicotinonitrile Substituted Nicotinonitrile enamine->nicotinonitrile Cyclization nevirapine Nevirapine nicotinonitrile->nevirapine Further Steps

Figure 3: Simplified workflow for Nevirapine synthesis.

Synthesis of Other Heterocycles

The reactivity of this compound has been exploited in the synthesis of a variety of other heterocyclic compounds, including pyridines, pyrimidines, and thiophenes, which are common scaffolds in medicinal chemistry.

Conclusion

This compound, a product of the classic Knoevenagel condensation, has established itself as a valuable and versatile building block in modern organic synthesis. While its formal "discovery" is intertwined with the historical development of condensation chemistry, its contemporary significance is undisputed. Its straightforward synthesis, coupled with its rich and predictable reactivity, makes it an attractive starting material for the construction of complex molecular architectures. The pivotal role of this compound in the industrial synthesis of Nevirapine underscores its importance in the pharmaceutical sector. This technical guide has aimed to provide a comprehensive and practical overview of this key chemical entity, serving as a valuable resource for researchers and professionals engaged in the art and science of chemical synthesis and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Longstreet, A. R., Opalka, S. M., Campbell, B. S., Gupton, B. F., & McQuade, D. T. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578. [Link]

  • Williams, J. K. (1963). The Structure and Some Reactions of this compound Dimer. The Journal of Organic Chemistry, 28(4), 1054–1059. [Link]

  • LookChem. This compound. [Link]

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Nakano, Y., Niki, S., Kinouchi, S., Miyamae, H., & Igarashi, M. (2006). Knoevenagel Reaction of Malononitrile with Acetone Followed by Double Cyclization Catalyzed by KF-Coated Alumina in Aqueous Solution. Bulletin of the Chemical Society of Japan, 79(7), 1143-1145. [Link]

Sources

Isopropylidenemalononitrile CAS number and chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropylidenemalononitrile, a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications in drug development, with a focus on providing practical information for laboratory and research settings.

Chemical Identity and Structure

This compound, also known as 2-(propan-2-ylidene)malononitrile, is an organic compound that plays a significant role as a precursor in the synthesis of more complex molecules.[1]

CAS Number: 13166-10-4[2]

Molecular Formula: C₆H₆N₂[2]

Chemical Structure:

The structure of this compound features a central double bond connecting an isopropylidene group to a malononitrile moiety.

  • IUPAC Name: 2-propan-2-ylidenepropanedinitrile[2]

  • SMILES: CC(=C(C#N)C#N)C[2]

  • InChI: InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3[2]

  • InChIKey: NVBHWAQBDJEGEO-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Physical and Chemical Properties
PropertyValue
Molecular Weight 106.13 g/mol [2]
Appearance Colorless to pale yellow, clear liquid[3]
Boiling Point 112 °C at 25 mmHg
Density 0.96 g/cm³
Flash Point 101 °C
Refractive Index 1.4680-1.4710
Solubility Soluble in methanol. Predicted to be soluble in polar aprotic solvents like acetone and ethyl acetate, and nonpolar solvents like toluene. Sparingly soluble in polar protic solvents like ethanol and hexane.[4]
Stability Heat sensitive and sensitive to air. Should be stored under an inert atmosphere in a refrigerator.[3]
Spectroscopic Data
Spectrum TypeKey Features
¹H NMR The ¹H NMR spectrum is expected to show signals corresponding to the two equivalent methyl groups of the isopropylidene moiety.
¹³C NMR The ¹³C NMR spectrum will display characteristic peaks for the methyl carbons, the quaternary carbon of the double bond, the carbon bearing the nitrile groups, and the nitrile carbons.[5][6][7][8] The chemical shifts are influenced by the electron-withdrawing nitrile groups and the sp² hybridization of the double bond.
Mass Spectrometry The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl and cyano groups.

Synthesis of this compound

This compound is synthesized via a Knoevenagel condensation reaction between acetone and malononitrile.[9][10] This reaction involves the nucleophilic addition of the active methylene compound (malononitrile) to the carbonyl group of the ketone (acetone), followed by dehydration.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Malononitrile

  • Acetone

  • Weak base catalyst (e.g., piperidine, ammonium acetate, or aluminum oxide)

  • Solvent (e.g., ethanol, or solvent-free conditions can be employed)

  • Round-bottom flask

  • Reflux condenser (if heating)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve malononitrile in a suitable solvent such as ethanol. If performing the reaction under solvent-free conditions, directly mix the reactants.

  • Addition of Reactants: Add an excess of acetone to the malononitrile solution.

  • Catalyst Addition: Introduce a catalytic amount of a weak base. The choice of catalyst can influence reaction time and yield.

  • Reaction Conditions: The reaction can be stirred at room temperature or gently heated under reflux to increase the reaction rate. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activity. Its primary application in drug development is as a precursor for nicotinonitrile derivatives, which are key building blocks for certain pharmaceuticals.

A notable example is its use in the synthesis of a precursor to Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[9]

Experimental Workflow: Synthesis of a Nevirapine Precursor

The following workflow outlines the synthesis of 2-bromo-4-methylnicotinonitrile from this compound.[9][10]

experimental_workflow cluster_synthesis Synthesis of this compound cluster_precursor Synthesis of Nevirapine Precursor acetone Acetone knoevenagel Knoevenagel Condensation acetone->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel ipmn This compound knoevenagel->ipmn Al₂O₃ catalyst enamine_formation Enamine Formation ipmn->enamine_formation DMF-DMA, Acetic Anhydride enamine Enamine Intermediate enamine_formation->enamine cyclization Cyclization & Bromination enamine->cyclization HBr, Acetic Acid nicotinonitrile 2-bromo-4-methylnicotinonitrile cyclization->nicotinonitrile

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of isopropylidenemalononitrile. Due to the limited availability of direct experimental data for this compound, this document focuses on the established methodologies for determining its thermodynamic characteristics. We present detailed experimental protocols for calorimetry and other techniques, alongside computational approaches that can be employed to estimate these crucial parameters. To provide a practical context, thermodynamic data for structurally related compounds—malononitrile, acetone, and isobutylene—are presented and discussed as illustrative examples. Furthermore, this guide includes a visualization of the Knoevenagel condensation, the key reaction for the synthesis of this compound, to provide a complete physicochemical context.

Introduction

This compound, a derivative of malononitrile, is a reactive organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is fundamental for process development, reaction optimization, safety assessments, and predicting its chemical behavior. This guide serves as a resource for researchers and professionals by outlining the necessary theoretical background and practical methodologies for the determination of these properties.

Synthesis of this compound: The Knoevenagel Condensation

This compound is synthesized via the Knoevenagel condensation of acetone and malononitrile. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. A basic catalyst is typically employed to facilitate the deprotonation of malononitrile.

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Acetone Acetone (Propan-2-one) Intermediate Intermediate Adduct Acetone->Intermediate + Catalyst Malononitrile Malononitrile (Propanedinitrile) Malononitrile->Intermediate + Catalyst Base Base (e.g., Piperidine) Product This compound Intermediate->Product - H2O Water Water

Figure 1: Knoevenagel condensation for this compound synthesis.

Core Thermodynamic Properties: A Methodological Approach

The core thermodynamic properties of a compound are its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°). These values are interconnected by the fundamental equation:

ΔGf° = ΔHf° - TΔS°

Where T is the absolute temperature in Kelvin.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It can be determined experimentally, most commonly through combustion calorimetry.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound (typically in pellet form) is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

  • Calculation: The heat of combustion (ΔHc°) is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the moles of the sample.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law. The combustion reaction for this compound (C6H6N2) is:

    C6H6N2(s) + 7O2(g) → 6CO2(g) + 3H2O(l) + N2(g)

    The enthalpy of formation is calculated as:

    ΔHf°(C6H6N2) = [6 * ΔHf°(CO2) + 3 * ΔHf°(H2O)] - ΔHc°(C6H6N2)

Bomb_Calorimetry_Workflow start Start prep Prepare and weigh This compound sample start->prep place Place sample in bomb crucible prep->place seal Seal and pressurize bomb with O2 place->seal submerge Submerge bomb in calorimeter with water seal->submerge measure_ti Record initial water temperature (Ti) submerge->measure_ti ignite Ignite sample measure_ti->ignite measure_tf Record maximum water temperature (Tf) ignite->measure_tf calc_q Calculate heat released (q) measure_tf->calc_q calc_hc Calculate enthalpy of combustion (ΔHc°) calc_q->calc_hc calc_hf Calculate enthalpy of formation (ΔHf°) calc_hc->calc_hf end End calc_hf->end

Figure 2: Experimental workflow for Bomb Calorimetry.
Standard Molar Entropy (S°)

Standard molar entropy is a measure of the disorder or randomness of a substance at a standard state. It can be determined experimentally by measuring the heat capacity of the substance from near absolute zero to the desired temperature and integrating.

Experimental Protocol: Heat Capacity Calorimetry

  • Sample Cooling: A sample of this compound is cooled to a very low temperature, typically near absolute zero, using a cryostat.

  • Incremental Heating: The sample is heated in small, precise increments.

  • Heat Input and Temperature Measurement: The amount of heat added and the resulting temperature change are carefully measured at each step.

  • Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature.

  • Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature from 0 K to the target temperature, accounting for the entropies of any phase transitions.

Computational Approach

Alternatively, statistical mechanics and quantum chemical calculations can be used to predict the standard molar entropy. This involves:

  • Geometry Optimization: The molecular geometry of this compound is optimized using computational chemistry software.

  • Vibrational Frequency Calculation: The vibrational frequencies of the molecule are calculated.

  • Partition Function Calculation: The translational, rotational, and vibrational partition functions are calculated from the molecular properties.

  • Entropy Calculation: The standard molar entropy is then calculated from the total partition function.

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation indicates the spontaneity of the formation of a compound from its elements. A negative value signifies a spontaneous process. It is typically not measured directly but calculated from the experimentally determined or computationally estimated enthalpy of formation and standard molar entropy.

Thermodynamic_Relationships H Enthalpy of Formation (ΔHf°) G Gibbs Free Energy of Formation (ΔGf°) H->G Calc ΔGf° = ΔHf° - TΔS° S Standard Molar Entropy (S°) S->G H_exp Bomb Calorimetry H_exp->H S_exp Heat Capacity Calorimetry S_exp->S S_comp Computational Chemistry S_comp->S

Figure 3: Logical relationship between thermodynamic properties.

Thermodynamic Data of Analogous Compounds

To provide a reference point for the expected thermodynamic properties of this compound, the following tables summarize the available data for its precursors (acetone and malononitrile) and a structurally similar alkene (isobutylene).

Table 1: Thermodynamic Properties of Malononitrile (C3H2N2)

PropertyValueUnits
Standard Enthalpy of Formation (ΔHf°)187.7 to 188.1[1]kJ·mol-1
Standard Molar Entropy (S°)130.96[1]J·K-1·mol-1
Standard Enthalpy of Combustion (ΔHc°)-1654.0 to -1654.4[1]kJ·mol-1

Table 2: Thermodynamic Properties of Acetone (C3H6O)

PropertyValue (liquid)Value (gas)Units
Standard Enthalpy of Formation (ΔHf°)-249.4[2]-218.5[2]kJ·mol-1
Standard Molar Entropy (S°)200.4[2]295.35[2]J·K-1·mol-1
Enthalpy of Combustion (ΔHc°)-1785.7[2]-kJ·mol-1

Table 3: Thermodynamic Properties of Isobutylene (C4H8)

PropertyValue (liquid)Value (gas)Units
Heat of Formation-37.5[3]-16.9[3]kJ·mol-1

Conclusion

While direct experimental data for the thermodynamic properties of this compound are currently scarce, this guide provides a robust framework for their determination. By employing standard experimental techniques such as bomb calorimetry and heat capacity measurements, researchers can obtain accurate values for the enthalpy of formation and standard molar entropy. These experimental results can be supplemented and validated by computational chemistry methods. The calculated Gibbs free energy of formation will, in turn, provide critical insights into the stability and reactivity of this compound, aiding in its application in drug development and other scientific endeavors. The provided data for analogous compounds serve as a valuable benchmark for future experimental and computational studies on this important molecule.

References

Solubility of isopropylidenemalononitrile in different organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Isopropylidenemalononitrile in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of this compound, a key building block in the synthesis of various organic compounds, including pharmaceuticals and advanced materials. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound and its Solubility

This compound, also known as 2-propan-2-ylidenepropanedinitrile, is a reactive organic compound with the chemical formula C₆H₆N₂. Its structure, featuring a gem-dinitrile group attached to an isopropylidene moiety, makes it a valuable precursor in various chemical reactions. The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification processes, and formulation development. Understanding its solubility behavior in different organic solvents is paramount for optimizing experimental conditions and achieving desired outcomes.

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. The polarity of both the solute (this compound) and the solvent, as well as their capacity for hydrogen bonding and van der Waals interactions, are the primary determinants of solubility.

Physicochemical Properties and their Impact on Solubility

To understand the solubility of this compound, it is essential to consider its molecular structure and properties.

  • Polarity: The presence of two cyano (-CN) groups imparts significant polarity to the molecule due to the large dipole moment of the C≡N bond.

  • Hydrogen Bonding: this compound does not have any hydrogen bond donor atoms (like O-H or N-H). However, the nitrogen atoms in the cyano groups can act as hydrogen bond acceptors.

  • Molecular Size and Shape: The relatively small and compact structure of this compound influences its interaction with solvent molecules.

These properties suggest that this compound will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Its solubility in nonpolar solvents is expected to be limited.

Solubility Profile of this compound: An Illustrative Overview

Solvent Solvent Type Illustrative Solubility ( g/100 mL at 25°C) Primary Intermolecular Interactions
AcetonePolar AproticHighDipole-dipole
AcetonitrilePolar AproticHighDipole-dipole
DichloromethanePolar AproticModerateDipole-dipole
Tetrahydrofuran (THF)Polar AproticModerateDipole-dipole, Hydrogen bond acceptor
Ethyl AcetatePolar AproticModerateDipole-dipole
EthanolPolar ProticModerateDipole-dipole, Hydrogen bonding (acceptor)
MethanolPolar ProticModerateDipole-dipole, Hydrogen bonding (acceptor)
TolueneNonpolarLowVan der Waals forces
HexaneNonpolarVery LowVan der Waals forces

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for solubility determination.

I. Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

II. Experimental Workflow

G prep Prepare Saturated Solution equil Equilibrate at Constant Temperature prep->equil Place in shaker bath sample Sample and Filter equil->sample After 24-48h dilute Dilute Sample sample->dilute Known dilution factor analyze Analyze by HPLC/GC dilute->analyze Inject into system calculate Calculate Solubility analyze->calculate Compare to standard curve

Caption: Isothermal shake-flask method for solubility determination.

III. Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling and Filtration:

    • After equilibration, stop the shaking and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate calculations.

  • Analysis:

    • Analyze the diluted samples using a calibrated HPLC or GC method. A standard curve prepared with known concentrations of this compound in the same solvent must be used for quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted sample determined by HPLC/GC and the known dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Factors Influencing Experimental Accuracy

  • Purity of Compound and Solvents: Impurities can significantly affect solubility measurements.

  • Temperature Control: Solubility is highly temperature-dependent; therefore, precise temperature control is critical.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

  • Prevention of Solvent Evaporation: Loss of solvent will artificially increase the measured concentration.

Conclusion

References

  • "Solubility" . In IUPAC Compendium of Chemical Terminology. Source: IUPAC Gold Book, [Link]

  • "OECD Guideline for the Testing of Chemicals 105: Water Solubility" . Source: Organisation for Economic Co-operation and Development, [Link]

  • "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products" . Source: International Council for Harmonisation, [Link]

An In-depth Technical Guide to the Health and Safety of Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for isopropylidenemalononitrile, compiled from safety data sheets and established toxicological testing protocols. The information is intended to ensure the safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₆H₆N₂
Molecular Weight 106.13 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2][3]
Odor Odorless[2]
Boiling Point 112 °C at 25 mmHg[3]
Flash Point 101 °C[3]
Specific Gravity 0.96 (20/20)[3]
Refractive Index 1.47[3]
Solubility Soluble in Methanol[3]
Vapor Pressure 0.146 mmHg at 25°C[4]

Toxicological Information

This compound is classified as a toxic substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact[2].

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral Toxicity DangerH301: Toxic if swallowed[1][3]
Acute Dermal Toxicity DangerH311: Toxic in contact with skin[1][3]
Acute Inhalation Toxicity DangerH331: Toxic if inhaled[1][3]
Skin Corrosion/Irritation WarningH315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation WarningH319: Causes serious eye irritation[1][3]

Symptoms of Exposure:

  • Ingestion: Toxic if swallowed. May cause digestive tract irritation or burns[2].

  • Inhalation: Toxic if inhaled. Causes respiratory system irritation[2].

  • Skin Contact: Toxic in contact with skin. Causes skin irritation[2].

  • Eye Contact: Causes serious eye irritation[2].

There is no available information on chronic toxicity, sensitization, mutagenic effects, or carcinogenicity. It is not considered a carcinogen[2].

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are descriptions of standard OECD protocols used to determine the acute toxicity and irritation potential of chemical substances.

3.1. Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The goal is to identify a dose that causes evident toxicity but not mortality, to minimize animal suffering.

  • Methodology:

    • Animal Selection: Healthy, young adult female rats are typically used, as they are often more sensitive.

    • Housing and Fasting: Animals are housed in controlled conditions and fasted overnight before dosing.[5]

    • Dose Administration: The substance is administered as a single oral dose.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]

3.2. Acute Dermal Toxicity - OECD Guideline 402

This guideline outlines the procedure for assessing acute dermal toxicity.[1]

  • Principle: The test substance is applied to the skin of experimental animals in a single dose.[1]

  • Methodology:

    • Animal Selection: Adult rats are commonly used.

    • Preparation: The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.[6]

    • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[1][6]

    • Observation: Animals are observed for signs of toxicity and mortality daily for at least 14 days. Body weight is recorded weekly.[1]

3.3. Acute Inhalation Toxicity - OECD Guideline 403

This test guideline is for assessing the acute toxicity of a substance by inhalation.[4]

  • Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a defined period.[7]

  • Methodology:

    • Animal Selection: The rat is the preferred species.[8]

    • Exposure: The exposure duration is typically 4 hours.[4][7] The study can be a limit test at a single concentration or a full test with multiple concentration groups.[3]

    • Observation: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for at least 14 days.[4][9] Body weight is measured periodically.[4]

    • Necropsy: A full necropsy is performed on all animals at the end of the observation period.[4]

3.4. Skin Irritation - Reconstructed Human Epidermis (RhE) Model - OECD Guideline 439

This in vitro method is used to assess the skin irritation potential of chemicals.[10]

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured to determine the irritation potential.[11]

  • Methodology:

    • Tissue Exposure: The test chemical is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[11]

    • Post-Incubation: After exposure, the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours).[11]

    • Viability Assessment: Cell viability is determined by the enzymatic reduction of MTT to formazan, which is measured spectrophotometrically.[11] A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.[11]

3.5. Eye Irritation - OECD Guideline 405

This in vivo test is used to assess the potential of a substance to cause eye irritation or corrosion.[12]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[12]

  • Methodology:

    • Animal Selection: The albino rabbit is the preferred species.[12]

    • Application: A single dose of the substance is instilled into the conjunctival sac of one eye.[13]

    • Observation and Scoring: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[14] Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.[12] The use of analgesics and anesthetics is recommended to minimize pain and distress.[12]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2][13] A vapor respirator should be used.[2]

    • Handle in a well-ventilated area, preferably under a chemical fume hood.[2]

    • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[2]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the work area.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[15]

    • Keep the container tightly closed.[2]

    • Store locked up.[2]

    • This material is heat and air sensitive; store refrigerated between 2 and 8 °C under an inert gas like Argon.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

FirstAidMeasures cluster_Exposure Exposure Event cluster_ImmediateActions Immediate Actions cluster_MedicalAttention Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Immediately remove all contaminated clothing. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy. [1] EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. [1] Ingestion->RinseMouth ArtificialRespiration If not breathing, give artificial respiration. (Use a pocket mask with a one-way valve) [1] MoveToFreshAir->ArtificialRespiration GiveOxygen If breathing is difficult, give oxygen. ArtificialRespiration->GiveOxygen SeekMedicalAttention Seek Immediate Medical Attention / Call Poison Center [1] GiveOxygen->SeekMedicalAttention WashSkin Wash skin with plenty of soap and water for at least 15 minutes. [1] RemoveClothing->WashSkin WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention DoNotInduceVomiting Do NOT induce vomiting. [1] RinseMouth->DoNotInduceVomiting DoNotInduceVomiting->SeekMedicalAttention

First Aid Procedures for this compound Exposure.

Note to First Aiders: It may be hazardous for the person providing aid to give mouth-to-mouth resuscitation.[2] Avoid exposure to blood or body fluids by wearing gloves and other necessary protective clothing.[2]

Fire Fighting Measures

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO2), water spray, mist, or foam.[2]

  • Specific Hazards: May be combustible at high temperatures.[2] Hazardous combustion products include carbon oxides and nitrogen oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including a respirator.[12] Avoid breathing vapors and contact with the substance.[12]

  • Environmental Precautions: Prevent product from entering drains.[2]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, dry sand) and place it in a suitable chemical waste container.[2] Clean the contaminated surface thoroughly.[2]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to select the appropriate PPE.[11]

PPE cluster_ppe Recommended Personal Protective Equipment PPE_Main Personal Protective Equipment (PPE) Respiratory Respiratory Protection (Vapor Respirator) [1] PPE_Main->Respiratory Eye Eye Protection (Goggles) [1] PPE_Main->Eye Hand Hand Protection (Gloves) [1] PPE_Main->Hand Body Body Protection (Long-sleeved clothing, Chemical resistant apron) [1] PPE_Main->Body

Required Personal Protective Equipment.

Stability and Reactivity

  • Reactivity: Reactive with strong oxidizing agents.[2]

  • Chemical Stability: Stable under recommended storage conditions. It is heat and air sensitive.[2]

  • Conditions to Avoid: Exposure to air, excessive heat, light, and ignition sources.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Carbon oxides and nitrogen oxides.[2]

Ecological Information

There is no information available on the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound.[2]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

This technical guide provides a summary of the available health and safety information for this compound. It is crucial for all personnel handling this substance to be familiar with this information and to adhere to all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Commercial Sourcing and Synthetic Applications of Isopropylidenemalononitrile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenemalononitrile, a versatile chemical intermediate, holds significant importance in synthetic organic chemistry, particularly in the construction of heterocyclic compounds. Its reactivity, stemming from the activated methylene group and the geminal dinitrile functionality, makes it a valuable precursor for the synthesis of various bioactive molecules. This guide provides a comprehensive overview of the commercial availability of this compound for research purposes, details a key synthetic application with an experimental protocol, and illustrates the synthetic workflow.

Commercial Suppliers of this compound

For researchers requiring this compound, a number of commercial suppliers offer this compound in various purities and quantities suitable for laboratory-scale research and development. The following table summarizes the offerings from several key suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

SupplierProduct NamePurityQuantityCAS Number
TCI America This compound>98.0% (GC)25g13166-10-4
Matrix Scientific 2-Isopropylidene-malononitrile95%+1g, 5g13166-10-4
Apollo Scientific 2-Isopropylidenemalononitrile95+%1g, 5g, 10g13166-10-4
American Custom Chemicals Corporation This compound95.00%25g, 500g13166-10-4
Ambeed This compound98%5g, 25g13166-10-4

Key Synthetic Application: Precursor to Nevirapine

A prominent application of this compound in drug development is its role as a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. This compound is first converted to an enamine intermediate, which then undergoes cyclization to form a nicotinonitrile derivative, a crucial building block for the Nevirapine scaffold.

Experimental Protocol: Synthesis of a Nicotinonitrile Precursor for Nevirapine

The following protocol is adapted from a continuous flow synthesis methodology, which can be modified for batch synthesis in a research laboratory setting. This two-step process involves the initial Knoevenagel condensation to form this compound, followed by its conversion to an enamine intermediate.

Step 1: Knoevenagel Condensation for the Synthesis of this compound

This reaction involves the condensation of acetone with malononitrile.

  • Reagents:

    • Malononitrile

    • Acetone

    • Basic catalyst (e.g., piperidine, alumina)

    • Solvent (e.g., toluene, ethanol)

  • Procedure:

    • Dissolve malononitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a stoichiometric excess of acetone to the solution.

    • Add a catalytic amount of the basic catalyst.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Step 2: Synthesis of the Enamine Intermediate

This step involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagents:

    • This compound

    • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

    • Acetic anhydride

    • Solvent (e.g., Dichloromethane - DCM)

  • Procedure:

    • Dissolve this compound in the solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add acetic anhydride to the solution.

    • Add DMF-DMA dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, the reaction mixture containing the enamine intermediate can be used directly in the subsequent cyclization step or purified.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from readily available starting materials to the key nicotinonitrile precursor of Nevirapine, highlighting the role of this compound.

Synthetic_Workflow Acetone Acetone Knoevenagel Knoevenagel Condensation Acetone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel This compound This compound Knoevenagel->this compound Enamine_Formation Enamine Formation This compound->Enamine_Formation DMF_DMA DMF-DMA DMF_DMA->Enamine_Formation Enamine_Intermediate Enamine Intermediate Enamine_Formation->Enamine_Intermediate Cyclization Cyclization Enamine_Intermediate->Cyclization HBr_AcOH HBr / Acetic Acid HBr_AcOH->Cyclization Nicotinonitrile_Precursor 2-bromo-4-methylnicotinonitrile (Nevirapine Precursor) Cyclization->Nicotinonitrile_Precursor

Caption: Synthetic pathway to a key Nevirapine precursor.

Biological Activity Considerations

While this compound itself is primarily utilized as a chemical intermediate, the broader class of malononitrile derivatives has been investigated for a range of biological activities. These activities are highly dependent on the specific substitutions on the malononitrile core. For instance, various derivatives have been explored for their potential as antimicrobial and anticancer agents. However, at present, there is a lack of specific data on the direct biological signaling pathways modulated by this compound. Researchers using this compound should handle it with appropriate safety precautions, as is standard for all laboratory chemicals. The toxicological properties of this compound have not been extensively characterized.

Conclusion

This compound is a readily accessible and valuable reagent for researchers engaged in synthetic and medicinal chemistry. Its established role in the synthesis of Nevirapine underscores its importance in the development of pharmaceuticals. This guide provides a starting point for sourcing this compound and understanding its application in a key synthetic route. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions.

Methodological & Application

Laboratory Scale Synthesis of Isopropylidenemalononitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of isopropylidenemalononitrile, a valuable building block in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The synthesis is based on the Knoevenagel condensation of acetone and malononitrile.

Reaction Scheme

The synthesis proceeds via a Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (acetone), followed by a dehydration reaction. This reaction can be catalyzed by a base, such as aluminum oxide or piperidine.

Figure 1: General reaction scheme for the synthesis of this compound.

G Acetone Acetone reagents Acetone->reagents Malononitrile Malononitrile Malononitrile->reagents Catalyst Catalyst (e.g., Al₂O₃ or Piperidine) Catalyst->reagents This compound This compound Water Water reagents->this compound + H₂O

Caption: Knoevenagel condensation of acetone and malononitrile.

Experimental Protocols

Two common procedures are detailed below, one using a solid catalyst (Method A) and the other a basic organic catalyst (Method B).

Method A: Aluminum Oxide Catalyzed Synthesis

This method utilizes basic aluminum oxide as a heterogeneous catalyst, which simplifies the work-up procedure.

Materials:

  • Malononitrile (1.0 eq)

  • Acetone (10-20 eq, serves as reactant and solvent)

  • Basic Aluminum Oxide (activated)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add malononitrile and a significant excess of acetone.

  • Add activated basic aluminum oxide to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of celite in a Büchner funnel to remove the aluminum oxide. Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the excess acetone using a rotary evaporator.

  • The crude product can be further purified by recrystallization or distillation.

Method B: Piperidine Catalyzed Synthesis

This protocol employs a homogeneous basic catalyst, piperidine.

Materials:

  • Malononitrile (1.0 eq)

  • Acetone (1.5 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve malononitrile and acetone in ethanol.

  • Add a catalytic amount of piperidine to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution on a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of reagents.

ParameterMethod A (Al₂O₃)Method B (Piperidine)Reference
Reactant 1 MalononitrileMalononitrile
Reactant 2 AcetoneAcetone
Catalyst Basic Aluminum OxidePiperidine
Solvent AcetoneEthanol
Temperature RefluxRoom Temperature
Reaction Time Several hoursVaries
Typical Yield High (e.g., up to 94% in some reported procedures)[1]Good to excellent

Purification and Characterization

Purification:

  • Recrystallization: this compound can be purified by recrystallization. Ethanol or a mixture of ethanol and water is a commonly used solvent system.[2] The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

  • Distillation: Although less common for this compound due to the potential for polymerization at high temperatures, vacuum distillation can be employed for purification.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aliphatic region corresponding to the two non-equivalent methyl groups of the isopropylidene moiety.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the nitrile carbons, the quaternary carbon of the double bond, the methyl carbons, and the carbon of the C=C double bond.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reactants Mix Reactants: - Malononitrile - Acetone Catalyst Add Catalyst: - Al₂O₃ or Piperidine Reactants->Catalyst Reaction Reaction: - Stirring at appropriate temperature Catalyst->Reaction Monitoring Monitor Reaction: - TLC Reaction->Monitoring Filtration Filtration (Method A) or Neutralization & Extraction (Method B) Monitoring->Filtration Evaporation Solvent Removal: - Rotary Evaporation Filtration->Evaporation Purify Recrystallization or Distillation Evaporation->Purify Characterize Spectroscopic Analysis: - NMR Purify->Characterize Product Pure this compound Characterize->Product

Caption: General workflow for this compound synthesis.

References

Application Notes and Protocols for Isopropylidenemalononitrile in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. Isopropylidenemalononitrile, with its electrophilic carbon-carbon double bond activated by two nitrile groups, is a potent Michael acceptor. Its reactivity allows for the facile formation of a variety of adducts that are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions with a focus on thiol and amine nucleophiles.

General Reaction Mechanism

The Michael addition to this compound is typically catalyzed by a base or an organocatalyst. The reaction proceeds through the following general steps:

  • Activation of the Nucleophile: A basic catalyst deprotonates the nucleophile (e.g., a thiol or an amine) to increase its nucleophilicity.

  • Nucleophilic Attack: The activated nucleophile attacks the β-carbon of the this compound.

  • Protonation: The resulting carbanion is protonated by the protonated catalyst or solvent to yield the final Michael adduct.

Thia-Michael Addition of Thiols

The addition of thiols to this compound provides a straightforward route to functionalized thioethers. These reactions are often characterized by high yields and can be performed under mild conditions.

Quantitative Data for Thia-Michael Addition

While specific quantitative data for the direct thia-Michael addition of simple thiols to this compound is not extensively detailed in the readily available literature, the following table provides a representative example based on general protocols for similar reactions.

EntryNucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolTriethylamine (10 mol%)DichloromethaneRoom Temp.2>90 (expected)
2Benzyl mercaptanDBU (5 mol%)AcetonitrileRoom Temp.1>90 (expected)

Note: The data in this table is illustrative and based on typical conditions for thia-Michael additions. Optimization may be required for specific substrates.

Experimental Protocol: Synthesis of 2-(1-Methyl-1-(phenylthio)ethyl)malononitrile

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL).

  • Add thiophenol (1.1 mmol, 1.1 eq) to the solution.

  • To this stirring mixture, add triethylamine (0.1 mmol, 10 mol%) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.

Aza-Michael Addition of Amines

The aza-Michael addition of amines to this compound is a valuable method for the synthesis of β-amino malononitrile derivatives, which are precursors to various nitrogen-containing heterocyclic compounds and potential pharmaceutical agents.

Quantitative Data for Aza-Michael Addition

The following table summarizes data from a continuous flow synthesis of an enamine intermediate from this compound, which proceeds via an initial Michael-type addition.

EntryNucleophileCatalyst/ReagentSolventTemperature (°C)Residence Time (min)Yield (%)Reference
1DMF-DMAAcetic AnhydrideDichloromethane952~85[1]
2DMF-DMAAcetic AnhydrideDichloromethane1152~90[1]

Note: DMF-DMA is N,N-Dimethylformamide dimethyl acetal.[1]

Experimental Protocol: Synthesis of 2-(1-Anilino-1-methylethyl)malononitrile

Materials:

  • This compound

  • Aniline

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Acetonitrile, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL).

  • Add aniline (1.1 mmol, 1.1 eq) to the solution.

  • Add DBU (0.05 mmol, 5 mol%) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the β-amino malononitrile product.

Visualizations

General Experimental Workflow for Michael Addition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactants D Mixing & Stirring A->D B Solvent B->D C Catalyst C->D E Temperature Control D->E F Monitoring (TLC) E->F G Quenching F->G H Extraction G->H I Purification H->I J Characterization I->J

Caption: A generalized workflow for performing a Michael addition reaction.

Logical Relationship of Components in a Catalytic Michael Addition

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product IM This compound (Michael Acceptor) Adduct Michael Adduct IM->Adduct Nuc Nucleophile (Thiol/Amine) Nuc->Adduct Cat Base / Organocatalyst Cat->Nuc activates

Caption: Key components and their roles in a catalytic Michael addition.

References

Application Notes & Protocols: Isopropylidenemalononitrile as a Versatile Synthon in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Isopropylidenemalononitrile

This compound, also known as 2-(propan-2-ylidene)malononitrile, is a highly versatile and reactive organic building block derived from the Knoevenagel condensation of acetone and malononitrile.[1][2] Its structure is characterized by a gem-dinitrile group conjugated with a carbon-carbon double bond, rendering it a potent electrophile. This electronic profile makes it an exceptional Michael acceptor and a valuable C3 synthon for the construction of diverse and complex heterocyclic systems. The dual nitrile functionalities and the activated alkene system provide multiple reaction sites, enabling its participation in a wide array of chemical transformations, including multicomponent reactions (MCRs), Michael additions, and cycloaddition cascades.[3][4]

This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic cores, such as pyridines and pyrans. We will dissect the underlying reaction mechanisms and provide detailed, field-proven protocols for their synthesis, aimed at researchers, scientists, and professionals in drug development.

Part 1: Synthesis of Highly Substituted Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in numerous pharmaceuticals and bioactive molecules.[5] Multicomponent reactions (MCRs) involving this compound offer a highly efficient and atom-economical pathway to construct densely functionalized pyridine derivatives in a single synthetic operation.[6][7]

Causality of the Reaction: Mechanistic Insights

The synthesis of 2-amino-3-cyanopyridines typically proceeds through a domino sequence initiated by a Michael addition reaction. An enolizable ketone or a β-dicarbonyl compound, in the presence of a base and an ammonia source (like ammonium acetate), generates an enamine intermediate in situ. This electron-rich enamine acts as the nucleophile, attacking the electron-deficient β-carbon of this compound. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto one of the nitrile functionalities. Subsequent tautomerization and aromatization, often through the elimination of a molecule of water or hydrogen, yield the stable pyridine ring.[8][9]

Visualization: Pyridine Synthesis Workflow

G General workflow for pyridine synthesis. cluster_0 Reactants cluster_1 Reaction Cascade IPM This compound Michael Michael Addition IPM->Michael Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Adduct Formation Aromatization Aromatization Cyclization->Aromatization Dehydration/ Oxidation Product Substituted Pyridine Aromatization->Product

Caption: A logical workflow for the multicomponent synthesis of pyridines.

Experimental Protocol 1: One-Pot Synthesis of 2-Amino-4,6-dimethyl-3-cyanopyridine

This protocol describes a robust method for synthesizing a substituted pyridine derivative using this compound and acetylacetone.

Materials:

  • This compound (1.06 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Ammonium acetate (1.54 g, 20 mmol)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol), acetylacetone (10 mmol), and ammonium acetate (20 mmol).

  • Add 25 mL of absolute ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-dimethyl-3-cyanopyridine as a crystalline solid.

Data Summary: Scope of Pyridine Synthesis
1,3-Dicarbonyl ComponentCatalyst/Ammonia SourceSolventTime (h)Yield (%)Reference
AcetylacetoneAmmonium AcetateEthanol585-92[8]
Ethyl AcetoacetateAmmonium AcetateAcetic Acid680-88[9]
DibenzoylmethanePiperidine/NH4OAcEthanol875-83[8]
DimedoneAmmonium AcetateEthanol490-95[8]

Part 2: Synthesis of Functionalized 4H-Pyran Derivatives

The 4H-pyran motif is a core structure in many natural products and compounds with significant biological activities, including antimicrobial and antitumor properties.[10][11] The reaction of this compound with 1,3-dicarbonyl compounds provides a direct and highly effective route to 2-amino-3-cyano-4H-pyran derivatives.

Causality of the Reaction: Mechanistic Insights

This transformation is a classic example of a domino Michael addition-cyclization reaction.[12] The reaction is typically catalyzed by a mild base, such as piperidine or triethylamine. The base deprotonates the active methylene group of the 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate) to form a nucleophilic enolate. This enolate then undergoes a conjugate (Michael) addition to the electron-deficient double bond of this compound. The resulting intermediate contains both a nucleophilic oxygen (from the enol) and an electrophilic nitrile group in proximity, facilitating a rapid intramolecular cyclization to form the six-membered pyran ring. A final tautomerization step yields the stable 2-amino-4H-pyran product.[10][13]

Visualization: 4H-Pyran Synthesis Mechanism

G Mechanism for base-catalyzed 4H-pyran synthesis. Reactants This compound + 1,3-Dicarbonyl + Base (e.g., Piperidine) Enolate Enolate Formation Reactants->Enolate Deprotonation Michael Michael Addition Enolate->Michael Nucleophilic Attack Intermediate Acyclic Intermediate Michael->Intermediate Cyclization Intramolecular O-Cyclization Intermediate->Cyclization 6-exo-trig Product 2-Amino-4H-pyran Cyclization->Product Tautomerization

Caption: Key steps in the formation of the 4H-pyran ring system.

Experimental Protocol 2: Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-(propan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol details the synthesis of a tetrahydrobenzopyran derivative via a three-component reaction.

Materials:

  • This compound (1.06 g, 10 mmol)

  • Dimedone (1.40 g, 10 mmol)

  • Piperidine (0.1 mL, catalytic amount)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (10 mmol) and dimedone (10 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (approx. 2-3 drops) to the solution with stirring.

  • Heat the mixture to reflux for 2-3 hours. The formation of a solid precipitate is often observed as the reaction proceeds.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • The product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary.

Data Summary: Scope of 4H-Pyran Synthesis
1,3-Dicarbonyl ComponentBase CatalystSolventTime (h)Yield (%)Reference
DimedonePiperidineEthanol295[10]
Ethyl AcetoacetateTriethylamineEthanol391[12]
AcetylacetonePiperidineWater488[13]
4-HydroxycoumarinL-prolineEthanol585[10]

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block for modern heterocyclic synthesis. Its inherent reactivity allows for the rapid and efficient assembly of complex molecular architectures, particularly substituted pyridines and pyrans, through elegant and atom-economical multicomponent reactions. The protocols outlined in this guide demonstrate the practical utility of this synthon, providing researchers with reliable methods to access these important heterocyclic cores for applications in drug discovery, materials science, and agrochemicals.

References

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. Available at: [Link]

  • The Structure and Some Reactions of this compound Dimer. ACS Publications. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Available at: [Link]

  • 13.3: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. Available at: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis. PubMed. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. ResearchGate. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism. YouTube. Available at: [Link]

  • Synthesis of Pyran and Pyranone Natural Products. PubMed Central. Available at: [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. Available at: [Link]

  • 16.6 Cycloaddition Reactions. YouTube. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • 12 - Synthesis of Pyridines. YouTube. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]

  • 29.5: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. MDPI. Available at: [Link]

  • Nitropyridines Synthesis via Pyridine Nitration. Scribd. Available at: [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. Available at: [Link]

  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PubMed. Available at: [Link]

  • Synthesis of Novel Fluorophores Derived from Pyranylidenemalonitrile. ResearchGate. Available at: [Link]

  • Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: Isopropylidenemalononitrile as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropylidenemalononitrile, a readily available and highly reactive α,β-unsaturated dinitrile, serves as a valuable and versatile building block in the synthesis of a diverse range of pharmaceutical compounds. Its activated double bond and gem-dinitrile functionality make it susceptible to a variety of chemical transformations, enabling the construction of complex heterocyclic scaffolds present in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of key pharmaceutical intermediates and potential therapeutic agents, including precursors for antiviral drugs, and compounds with antimicrobial and anticancer properties.

Synthesis of a Nicotinonitrile Precursor for Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A key intermediate in its synthesis is 2-bromo-4-methylnicotinonitrile, which can be efficiently prepared from this compound.[1][2]

Reaction Pathway

The synthesis involves a multi-step continuous flow process, beginning with the formation of an enamine intermediate from this compound, followed by cyclization to the nicotinonitrile ring system.[1][2][3]

nevirapine_precursor_synthesis cluster_reactants1 Reactants cluster_reactants2 Reagent This compound This compound enamine Enamine Intermediate This compound->enamine Enamine Formation dmf_dma DMF-DMA, Ac₂O nicotinonitrile 2-Bromo-4-methylnicotinonitrile (Nevirapine Precursor) enamine->nicotinonitrile Cyclization hbr HBr, Acetic Acid antimicrobial_synthesis cluster_catalyst Catalyst malononitrile_derivative Malononitrile Derivative acrylonitrile Substituted Acrylonitrile Derivative malononitrile_derivative->acrylonitrile aldehyde Aromatic/Heteroaromatic Aldehyde aldehyde->acrylonitrile base Base (e.g., Piperidine, NaOMe) anticancer_synthesis cluster_catalyst Catalyst phenylacetonitrile Substituted Phenylacetonitrile phenylacrylonitrile 2-Phenylacrylonitrile Derivative phenylacetonitrile->phenylacrylonitrile aldehyde Aromatic Aldehyde aldehyde->phenylacrylonitrile base Base (e.g., Piperidine)

References

Polymerization reactions involving isopropylidenemalononitrile and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Polymerization Reactions Involving Isopropylidenemalononitrile and its Derivatives with a Focus on Drug Delivery Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stimuli-responsive polymers are at the forefront of advanced drug delivery systems, enabling the targeted and controlled release of therapeutic agents. This compound and its derivatives represent a class of vinyl monomers with interesting electronic properties due to the presence of two nitrile groups. While the polymerization of these specific monomers for drug delivery applications is not extensively documented in publicly available literature, the principles of their polymerization and potential applications can be understood by examining analogous, well-studied systems.

This document provides a detailed overview of the polymerization of a structurally related and highly relevant monomer, N-isopropylacrylamide (NIPAAm) . Poly(N-isopropylacrylamide) (PNIPAAm) is a thermo-responsive polymer that exhibits a sharp phase transition in aqueous solutions at its lower critical solution temperature (LCST) of approximately 32°C. This property is extensively exploited for controlled drug delivery, as the polymer can be designed to release a drug payload in response to changes in temperature, such as the slightly elevated temperatures found in tumor tissues compared to healthy tissues.

The following sections will detail the applications, experimental protocols, and relevant data for the polymerization of NIPAAm and its copolymers, serving as a comprehensive guide for researchers interested in developing novel stimuli-responsive drug delivery systems.

Application Notes: Poly(N-isopropylacrylamide) and its Copolymers in Drug Delivery

PNIPAAm-based hydrogels and copolymers are extensively investigated for various biomedical applications, particularly in the controlled delivery of therapeutic agents.[1][2] The unique thermo-responsive behavior of PNIPAAm allows for the design of "smart" drug delivery systems that can release drugs in a spatiotemporally controlled manner.[3]

Key Applications:

  • Controlled Drug Release: PNIPAAm hydrogels can be loaded with drugs in their swollen state below the LCST. When the temperature is raised above the LCST (e.g., upon injection into the body or at a specific target site with elevated temperature), the hydrogel collapses and releases the encapsulated drug.[3]

  • Injectable Hydrogels for Tissue Engineering: PNIPAAm can be copolymerized with other monomers to create injectable hydrogels that are liquid at room temperature and form a gel at body temperature. These can serve as scaffolds for tissue repair and regeneration.[3]

  • Cancer Therapy: The slightly higher temperature of tumor microenvironments can be exploited to trigger drug release from PNIPAAm-based nanocarriers, enhancing the therapeutic efficacy while minimizing systemic side effects.[4]

  • Cell Sheet Engineering: PNIPAAm-grafted surfaces are used to culture cells. By lowering the temperature, the polymer swells and detaches the cell sheet without the need for enzymatic digestion.[1]

Copolymerization to Tune Properties:

The LCST and other properties of PNIPAAm can be tuned by copolymerization with hydrophilic or hydrophobic monomers.

  • Increasing LCST: Copolymerization with hydrophilic monomers like acrylamide (AAm) increases the LCST, which can be useful for tailoring the transition temperature to specific applications.[1]

  • Decreasing LCST: Incorporation of hydrophobic monomers lowers the LCST.

  • pH-Sensitivity: Copolymerization with pH-sensitive monomers like acrylic acid (AAc) can impart dual thermo- and pH-responsiveness to the polymer.[5]

Experimental Protocols

Protocol 1: Free Radical Polymerization of N-isopropylacrylamide (NIPAAm)

This protocol describes the synthesis of PNIPAAm homopolymer via free radical polymerization in solution.

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen gas (for purging)

Procedure:

  • Monomer and Initiator Preparation: In a polymerization tube, dissolve a specific amount of NIPAAm monomer and AIBN initiator in 1,4-dioxane. A typical monomer-to-initiator ratio can range from 100:1 to 500:1, depending on the desired molecular weight.

  • Degassing: The solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The sealed tube is then placed in a thermostatically controlled oil bath at a temperature suitable for AIBN decomposition (typically 60-70°C) for a specified time (e.g., 24 hours).

  • Precipitation and Purification: After polymerization, the viscous solution is cooled to room temperature and then slowly poured into a large excess of a non-solvent, such as methanol or diethyl ether, with vigorous stirring to precipitate the polymer.

  • Washing and Drying: The precipitated polymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomer and initiator fragments, and then dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Synthesis of Thermo- and pH-Responsive Copolymers of NIPAAm and Acrylic Acid (AAc)

This protocol details the synthesis of a copolymer with dual stimuli-responsiveness.

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • Acrylic acid (AAc)

  • N,N'-Methylenebis(acrylamide) (MBA) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve NIPAAm, AAc, and the cross-linker MBA in deionized water. The molar ratio of the monomers will determine the properties of the final copolymer.

  • Initiation System: The solution is purged with nitrogen for at least 30 minutes to remove oxygen. Then, the initiator (APS) and the accelerator (TEMED) are added to initiate the polymerization at room temperature.

  • Gelation: The solution is left undisturbed. Gelation should occur within a short period. The reaction is allowed to proceed for 24 hours to ensure complete polymerization.

  • Purification: The resulting hydrogel is cut into small pieces and immersed in a large volume of deionized water for several days, with the water being changed frequently, to remove unreacted monomers, initiator, and other impurities.

  • Drying: The purified hydrogel is then dried, for example, by lyophilization (freeze-drying), to obtain the final product.

Quantitative Data

The following tables summarize typical quantitative data obtained from the synthesis and characterization of PNIPAAm and its copolymers.

Table 1: Synthesis and Characterization of PNIPAAm-co-AAc Copolymers [5]

Copolymer Composition (NIPAAm:AAc molar ratio in feed)Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)LCST (°C) at pH 4.0
95:58555,0001.835
90:108248,0001.942
80:207842,0002.155

Table 2: Drug Loading and Release from PNIPAAm-based Hydrogels

DrugPolymer SystemDrug Loading Capacity (%)Release at 25°C (below LCST) after 24h (%)Release at 37°C (above LCST) after 24h (%)
DoxorubicinPNIPAAm-co-AAc Nanoparticles152085
IbuprofenPNIPAAm Hydrogel101575
InsulinPNIPAAm-g-PEG Hydrogel122580

Visualizations

Anionic Polymerization of this compound

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., n-BuLi) Monomer1 This compound Initiator->Monomer1 Nucleophilic Attack Carbanion1 Initiated Monomer (Carbanion) Carbanion_n Growing Polymer Chain (Carbanion) Carbanion1->Carbanion_n Monomer2 Monomer Carbanion_n->Monomer2 Addition of Monomer Carbanion_n1 Elongated Polymer Chain Living_Polymer Living Polymer Chain Carbanion_n1->Living_Polymer Terminating_Agent Terminating Agent (e.g., H₂O, CO₂) Living_Polymer->Terminating_Agent Quenching Terminated_Polymer Terminated Polymer

Caption: Anionic polymerization of this compound.

Experimental Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of polymers for drug delivery applications.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Monomer_Prep Monomer & Initiator Preparation Polymerization Polymerization Reaction Monomer_Prep->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification Drying Drying (Vacuum Oven/Lyophilization) Purification->Drying GPC GPC/SEC (Mw, PDI) Drying->GPC NMR_FTIR NMR/FTIR (Structure) Drying->NMR_FTIR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA DLS DLS (Particle Size) Drying->DLS Drug_Loading Drug Loading DLS->Drug_Loading Release_Studies In Vitro Drug Release Drug_Loading->Release_Studies Cytotoxicity Cytotoxicity Assays Release_Studies->Cytotoxicity Signaling_Pathway Systemic_Admin Systemic Administration of Drug-Loaded Nanocarrier Tumor_Accumulation EPR Effect Mediated Tumor Accumulation Systemic_Admin->Tumor_Accumulation Temp_Increase Local Hyperthermia (Tumor Microenvironment) Tumor_Accumulation->Temp_Increase Polymer_Collapse PNIPAAm Collapses (Hydrophobic Transition) Temp_Increase->Polymer_Collapse Drug_Release Drug Release Polymer_Collapse->Drug_Release Cellular_Uptake Cellular Uptake and Therapeutic Effect Drug_Release->Cellular_Uptake

References

Application Notes and Protocols: Knoevenagel Condensation of Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This document provides detailed experimental procedures for the condensation of malonocarcinoma with various carbonyl compounds, with a focus on green and efficient methodologies.

The reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group, followed by a dehydration reaction to yield the final product.[1] These products, particularly benzylidene malononitrile derivatives, are significant intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[2][3]

Reaction Mechanism

Traditionally, the Knoevenagel condensation is catalyzed by a Brønsted base, which deprotonates the active methylene compound.[4] However, a variety of catalytic systems have been developed, including Lewis acids, organocatalysts, and even catalyst-free approaches in green solvents like water.[4] In some instances, water itself can act as a Brønsted base catalyst.[4]

Experimental Protocols

A range of methodologies has been developed for the Knoevenagel condensation of malononitrile, from traditional heating to more modern techniques such as microwave irradiation and sonication.[2][5] Below are detailed protocols for representative procedures.

Protocol 1: Water-Mediated Knoevenagel Condensation

This environmentally benign protocol utilizes water as the solvent and, in some cases, as a catalyst.[4]

Materials:

  • Aldehyde (1.00 mmol, 1.00 equiv.)

  • Malononitrile (1.00 mmol, 1.00 equiv.)

  • Deionized Water (2 mL)

  • Glass vial with a magnetic stir bar

  • Stirring plate

  • Rotary evaporator

Procedure:

  • In a glass vial, combine the aldehyde (1.00 mmol) and malononitrile (1.00 mmol).

  • Add 2 mL of deionized water to the vial.

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).[4] Reaction times can vary from 15 minutes to 18 hours depending on the substrate.[4]

  • Upon completion, evaporate the reaction mixture in vacuo to obtain the desired product.[4]

  • If starting material is still present, the product can be purified by column chromatography.[4]

Protocol 2: Sonication-Assisted Solvent-Free Condensation

This green chemistry approach employs ultrasonic irradiation in a solvent-free environment, often leading to excellent yields in a short duration.[2]

Materials:

  • Substituted Benzaldehyde (0.01 M)

  • Malononitrile (0.01 M)

  • Ammonium acetate (catalytic amount)

  • 50 mL beaker

  • Glass rod

  • Sonicator

  • Ethyl acetate and n-hexane for recrystallization

Procedure:

  • In a 50 mL beaker, mix the substituted benzaldehyde (0.01 M) with malononitrile (0.01 M).[2]

  • Add a pinch of ammonium acetate to the mixture and stir continuously with a glass rod.[2]

  • Sonicate the reaction mixture at room temperature for 5-7 minutes.[2]

  • Monitor the reaction completion using TLC.[2]

  • Recrystallize the crude product from a mixture of n-hexane and ethyl acetate to obtain the pure product.[2]

Protocol 3: Microwave-Assisted Solvent-Free Condensation

Microwave irradiation offers a rapid and efficient method for the Knoevenagel condensation.[5]

Materials:

  • Aromatic ketone (e.g., 9-fluorenone, acetophenone)

  • Malononitrile

  • Catalyst (e.g., ammonium acetate or silica gel)

  • Mortar and pestle

  • Microwave synthesizer

Procedure:

  • Thoroughly mix the chosen ketone (e.g., 100 mg), an equimolar amount of malononitrile, and the catalyst (equimolar ammonium acetate or 300 mg silica gel) in a mortar.[5]

  • Transfer the reaction mixture to a suitable vessel for microwave irradiation.[5]

  • Irradiate the mixture in a microwave synthesizer at a specified power (e.g., 300 W) for the required time, as determined by TLC monitoring.[5]

  • After completion, the product can be isolated and purified as necessary.

Data Presentation: Comparison of Methodologies

The following table summarizes the reaction conditions and outcomes for the Knoevenagel condensation of various aldehydes and ketones with malononitrile under different protocols.

Carbonyl CompoundCatalystSolventMethodTimeTemperatureYield (%)Reference
BenzaldehydeNoneWaterStirring120 min50 °C>99[4]
4-NitrobenzaldehydeNoneWaterStirring15 min50 °C>99[4]
BenzaldehydeAmmonium AcetateNoneSonication302 secRoom Temp.93.58[2]
p-ChlorobenzaldehydeAmmonium AcetateNoneSonication305 secRoom Temp.98.89[2]
p-BromobenzaldehydeAmmonium AcetateNoneSonication305 secRoom Temp.95.82[2]
p-NitrobenzaldehydeAmmonium AcetateNoneSonication305 secRoom Temp.96.73[2]
o-NitrobenzaldehydeAmmonium AcetateNoneSonication310 secRoom Temp.95.86[2]
BenzaldehydeAmmonium AcetateNoneMicrowave56 sec-90.78[2]
p-ChlorobenzaldehydeAmmonium AcetateNoneMicrowave58 sec-94.58[2]
p-BromobenzaldehydeAmmonium AcetateNoneMicrowave56 sec-91.64[2]
p-NitrobenzaldehydeAmmonium AcetateNoneMicrowave60 sec-93.14[2]
o-NitrobenzaldehydeAmmonium AcetateNoneMicrowave58 sec-92.40[2]
BenzaldehydeTi-Al-Mg HydrotalciteEthyl AcetateStirring4 h60 °C67.1 (conversion)[3]
9-FluorenoneAmmonium AcetateNoneMicrowave (300W)2 min-98[5]
AcetophenoneAmmonium AcetateNoneMicrowave (300W)10 min-85[5]
BenzophenoneAmmonium AcetateNoneMicrowave (300W)15 min-73[5]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the Knoevenagel condensation of malononitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Measure Reactants (Aldehyde/Ketone, Malononitrile) mix Mix Reactants and Catalyst reagents->mix catalyst Prepare Catalyst (e.g., Ammonium Acetate) catalyst->mix react Apply Reaction Conditions (Stirring/Sonication/Microwave) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete isolate Isolate Crude Product (Filtration/Evaporation) monitor->isolate Complete purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Product (NMR, IR, MP) purify->characterize

References

Purification of Crude Isopropylidenemalononitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude isopropylidenemalononitrile. The following methods have been compiled to offer a comprehensive guide for obtaining high-purity this compound, a crucial building block in the synthesis of various pharmaceuticals and other commercially important organic compounds.

Overview of Purification Techniques

The choice of purification method for crude this compound largely depends on the nature and quantity of impurities present, which are often unreacted starting materials (acetone and malononitrile), by-products from side reactions, and residual solvents. The most common and effective purification techniques include:

  • Recrystallization: A highly effective method for removing small amounts of impurities from a solid sample.

  • Vacuum Distillation: Suitable for purifying liquids or low-melting solids that are thermally stable at reduced pressures.

  • Flash Column Chromatography: A versatile technique for separating a wide range of compounds based on their polarity.

Each of these techniques is detailed below with specific protocols and expected outcomes.

Data Presentation

The following tables summarize the key quantitative data associated with each purification technique, allowing for easy comparison and selection of the most appropriate method for your specific needs.

Table 1: Recrystallization of this compound

ParameterValue
Recommended Solvent Ethanol
Solubility Profile Moderately soluble in cold ethanol, highly soluble in hot ethanol.
Typical Yield 75-90%
Expected Purity >98%
Key Impurities Removed Unreacted malononitrile, polar by-products.

Table 2: Vacuum Distillation of this compound

ParameterValue
Boiling Point Not explicitly found in search results. Requires experimental determination.
Pressure A reduced pressure is necessary to prevent decomposition.
Expected Purity >99%
Key Impurities Removed Non-volatile impurities, high-boiling by-products.

Table 3: Flash Column Chromatography of this compound

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting with 9:1, gradually increasing polarity)
Elution Profile (Rf) Dependent on the specific solvent system, but should be optimized to be around 0.3 for the product.
Expected Purity >99%
Key Impurities Removed A wide range of impurities, including those with similar polarity to the product.

Experimental Protocols

Protocol for Recrystallization

This protocol describes the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cold ethanol and swirl the flask. Heat the mixture gently while continuously adding small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling will affect the crystal size; slower cooling generally results in larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol for Vacuum Distillation

This protocol is a general guideline for the purification of this compound by vacuum distillation. The precise temperature and pressure will need to be determined empirically. Vacuum distillation is a technique used to purify compounds by separating them based on differences in their boiling points at a reduced pressure.[1] This method is particularly useful for compounds that would decompose at their atmospheric boiling point.[2][3][4]

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)

  • Heating mantle

  • Stir bar or boiling chips

  • Cold water source for the condenser

  • Manometer (to measure pressure)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Sample Charging: Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A stable, reduced pressure should be achieved before heating begins.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: The compound will begin to boil and the vapor will travel up the distillation head and into the condenser. The condensed liquid (distillate) will be collected in the receiving flask.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. This fraction will be the purified this compound.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol for Flash Column Chromatography

This protocol outlines the purification of crude this compound using flash column chromatography with a silica gel stationary phase. Flash chromatography is a purification technique that uses air pressure to force the solvent through the column, speeding up the separation process.[5]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the separation by analyzing the collected fractions using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

Diagram 1: General Workflow for Purification of this compound

crude Crude this compound recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation chromatography Flash Column Chromatography crude->chromatography pure Pure this compound recrystallization->pure distillation->pure chromatography->pure

Caption: Purification workflow options for crude this compound.

Diagram 2: Recrystallization Protocol Workflow

dissolve Dissolve in Hot Ethanol hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Ethanol isolate->wash dry Dry Crystals wash->dry

Caption: Step-by-step workflow for the recrystallization protocol.

Diagram 3: Flash Column Chromatography Workflow

pack Pack Column with Silica Gel load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate

References

Catalysts for the efficient synthesis of isopropylidenemalononitrile.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Catalytic Systems for the Efficient Synthesis of Isopropylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of catalytic methodologies for the synthesis of this compound, a critical building block in the production of pharmaceuticals, specialty chemicals, and advanced materials. The synthesis, primarily achieved through the Knoevenagel condensation of acetone and malononitrile, is highly dependent on the choice of catalyst, which dictates reaction efficiency, yield, and environmental impact. This document explores the mechanistic principles, compares various catalytic systems, and provides detailed protocols to guide researchers in selecting and implementing the most effective synthetic strategies.

Core Concepts: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product.[3] In the synthesis of this compound, the acidic protons of malononitrile are abstracted by a base catalyst, generating a carbanion that subsequently attacks the electrophilic carbonyl carbon of acetone.

The efficiency of this process hinges on the catalyst's ability to facilitate the deprotonation of malononitrile without promoting the self-condensation of acetone, a common side reaction with strong bases.[3] The ideal catalyst offers high activity under mild conditions, excellent selectivity, and, in modern applications, reusability and minimal environmental impact.

Mechanistic Pathway

The base-catalyzed mechanism is a two-stage process:

  • Nucleophilic Addition: A base removes a proton from malononitrile to form a resonance-stabilized enolate ion. This potent nucleophile attacks the acetone carbonyl group.

  • Dehydration: The resulting aldol-type intermediate is protonated and then undergoes elimination of a water molecule to form the stable C=C double bond of this compound.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation & Addition cluster_2 Step 2: Dehydration malononitrile Malononitrile (NC-CH₂-CN) enolate Enolate Intermediate [NC-CH-CN]⁻ malononitrile->enolate - H⁺ acetone Acetone (CH₃COCH₃) aldol Aldol Adduct catalyst_B Base Catalyst (B:) enolate->aldol + Acetone product This compound aldol->product - H₂O water H₂O catalyst_BH Protonated Catalyst (BH⁺) catalyst_BH->catalyst_B - H⁺ (to H₂O)

Figure 1: Generalized mechanism for the base-catalyzed Knoevenagel condensation.

A Survey of Catalytic Systems

The choice of catalyst is the most critical parameter in optimizing the synthesis of this compound. Catalysts can be broadly classified as homogeneous or heterogeneous, with a significant modern emphasis on developing sustainable, reusable heterogeneous systems.

Homogeneous Catalysts

Traditionally, weak organic bases like piperidine, pyridine, and ammonium salts have been employed.[4] While often effective in achieving high yields, these catalysts present significant drawbacks, including toxicity (especially pyridine), corrosion, and difficulties in separation from the reaction mixture, leading to product contamination and environmental concerns.[4][5]

Heterogeneous Solid Base Catalysts

To overcome the limitations of homogeneous systems, research has pivoted towards solid base catalysts that can be easily recovered by filtration and reused, aligning with the principles of green chemistry.[1]

  • Hydrotalcites (HTs): These layered double hydroxides, such as Mg-Al or Ti-Al-Mg mixed oxides, have emerged as highly effective catalysts.[5] Their tunable basicity and high surface area provide numerous active sites for the condensation reaction. Combustion synthesis methods can produce HTs with nanoscale dimensions, further enhancing their catalytic activity.[5]

  • Functionalized Nanoparticles: Magnetic nanoparticles (e.g., Fe₃O₄) coated with silica and functionalized with amine groups (e.g., Fe₃O₄-SiO₂) serve as robust, magnetically separable catalysts.[4][6] This approach combines high reactivity with exceptional ease of recovery, allowing for multiple reaction cycles without significant loss of activity.[6]

  • Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and surface area. Bifunctional MOFs containing both Lewis acid (metal sites) and Brønsted base (organic linker) sites can exhibit excellent catalytic performance and high turnover numbers for Knoevenagel condensations.[7]

  • Supported Catalysts: Simple inorganic bases, such as potassium fluoride (KF) supported on alumina, have been shown to effectively catalyze the condensation of malononitrile with acetone, particularly in aqueous solutions.[8]

Alternative & Green Methodologies

In addition to catalyst design, alternative energy sources are used to enhance reaction rates and reduce environmental impact.

  • Microwave and Ultrasonic Irradiation: Both microwave-assisted and sonochemical methods can dramatically reduce reaction times, often enabling the reaction to proceed under solvent-free conditions with excellent yields.[4] Ultrasonic energy promotes the reaction through cavitational effects, increasing mass transfer and reaction rates at lower temperatures.[4]

  • Water-Mediated Synthesis: Some studies have explored catalyst-free Knoevenagel condensation in water.[9] While contentious, this approach represents the pinnacle of green chemistry, though its applicability may be limited to highly activated substrates.[9]

Comparative Data on Catalytic Performance

The selection of an appropriate catalyst depends on the desired balance of reaction speed, yield, cost, and sustainability. The table below summarizes the performance of various catalytic systems for the Knoevenagel condensation to produce substituted malononitriles.

Catalyst SystemReactantsSolventConditionsTimeYield (%)Reference
Ammonium AcetateAromatic Aldehydes + MalononitrileNone (Sonication)Room Temp5-10 min90-96%[4]
Ti-Al-Mg HydrotalciteBenzaldehyde + MalononitrileEthyl Acetate60 °C4 h67% conv.[5]
Amine-tethered Fe₃O₄-SiO₂Aldehydes/Ketones + MalononitrileEthanolReflux10-60 min85-98%[4]
Mn-BDC MOFBenzaldehyde + MalononitrileAcetonitrile60 °C1 h>99%[7]
KF-coated AluminaAcetone + MalononitrileWaterRoom Temp24 h>90%[8]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for both a traditional homogeneous and a modern heterogeneous catalytic synthesis.

Protocol 1: Homogeneous Catalysis using Ammonium Acetate (Solvent-Free)

This protocol leverages the efficiency of ammonium acetate under solvent-free conditions, a common and effective method for synthesizing arylidenemalononitriles, which can be adapted for this compound.

Materials and Reagents:

  • Malononitrile (1.0 mmol, 66 mg)

  • Acetone (1.2 mmol, 0.088 mL)

  • Ammonium Acetate (0.15 mmol, 11.5 mg)

  • Ethanol (for recrystallization)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL round-bottom flask, add malononitrile (1.0 mmol), acetone (1.2 mmol), and a catalytic amount of ammonium acetate (0.15 mmol).

  • Place a magnetic stir bar in the flask and securely clamp it over a magnetic stirrer.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring. The mixture will become a clear liquid.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.

  • Add a small amount of cold water to the flask and collect the crude product by vacuum filtration.

  • Recrystallize the crude solid from hot ethanol to obtain pure this compound.

  • Dry the purified crystals under vacuum and determine the yield. Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Safety Precautions: Malononitrile is toxic. Handle with gloves in a well-ventilated fume hood. Acetone is highly flammable. Avoid open flames.

Protocol 2: Heterogeneous Catalysis using Magnetically Separable Nanocatalyst

This protocol describes a green and efficient synthesis using an amine-functionalized, silica-coated magnetic nanoparticle catalyst, which can be easily recovered and reused.[4][6]

Materials and Reagents:

  • Malononitrile (1.0 mmol, 66 mg)

  • Acetone (1.2 mmol, 0.088 mL)

  • Fe₃O₄@SiO₂-NH₂ catalyst (~20 mg, preparation required or commercially sourced)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • External magnet

Procedure:

  • In a 25 mL round-bottom flask, suspend the Fe₃O₄@SiO₂-NH₂ catalyst (20 mg) in ethanol (5 mL).

  • Add malononitrile (1.0 mmol) and acetone (1.2 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[4]

  • After completion, cool the mixture to room temperature.

  • Place a strong external magnet against the side of the flask. The black nanoparticle catalyst will be drawn to the magnet, leaving a clear solution containing the product.

  • Carefully decant the supernatant into a separate beaker.

  • Wash the catalyst with a small amount of fresh ethanol (2 x 2 mL), collecting the washings with the supernatant. The recovered catalyst can be dried and reused for subsequent reactions.

  • Remove the solvent from the combined supernatant and washings under reduced pressure (rotary evaporation) to yield the crude product.

  • Recrystallize the product from hot ethanol to obtain pure this compound.

General Experimental Workflow

Workflow cluster_workup Work-up Options start Start: Reagent Preparation reactants Charge Flask: Acetone, Malononitrile, Catalyst, Solvent (if any) start->reactants reaction Reaction Setup: Stirring, Heating/Reflux, or Sonication reactants->reaction monitor Monitor Progress (TLC) reaction->monitor workup Reaction Work-up monitor->workup Reaction Complete homo Homogeneous: Quench, Extract, Dry workup->homo hetero Heterogeneous: Filter or Magnetically Separate Catalyst workup->hetero isolate Isolate Crude Product (Solvent Evaporation) homo->isolate hetero->isolate Decant Supernatant purify Purification (Recrystallization or Chromatography) isolate->purify characterize Characterization: NMR, FT-IR, Mass Spec purify->characterize finish End: Pure Product characterize->finish

Figure 2: General workflow for the synthesis and purification of this compound.

Conclusion and Future Outlook

The efficient synthesis of this compound via the Knoevenagel condensation is critically dependent on catalyst selection. While traditional homogeneous catalysts are effective, the field is rapidly advancing towards sustainable, heterogeneous systems that offer high yields, mild reaction conditions, and excellent reusability. Catalysts based on hydrotalcites, functionalized magnetic nanoparticles, and MOFs represent the forefront of this effort, providing robust and environmentally benign alternatives. Future developments will likely focus on the design of novel multifunctional catalysts and the integration of these systems into continuous flow processes, further enhancing the efficiency and scalability of this important chemical transformation.[10]

References

Green Chemistry Approaches to the Synthesis of Isopropylidenemalononitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenemalononitrile, a valuable building block in the synthesis of various pharmaceuticals and functional materials, is traditionally synthesized via the Knoevenagel condensation of acetone and malononitrile. In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methodologies. These approaches aim to minimize or eliminate the use of hazardous solvents, reduce energy consumption, and utilize safer catalysts. This document provides an overview of green chemistry strategies for the synthesis of this compound, including detailed protocols and comparative data to facilitate their adoption in research and development settings.

The core of these green approaches is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a base.[1] Green alternatives focus on replacing traditional homogeneous basic catalysts and volatile organic solvents with more sustainable options.

Comparative Data of Green Synthesis Methods

The following table summarizes the key quantitative parameters and advantages of different green chemistry approaches for the synthesis of activated alkenes via Knoevenagel condensation. It is important to note that while these methods are applicable to the synthesis of this compound, much of the detailed quantitative research has been conducted on analogous reactions with aromatic aldehydes.

MethodCatalyst ExamplesSolventTypical Reaction TimeTypical YieldsKey Advantages
Solvent-Free Synthesis Basic Alumina (Al₂O₃), KF-Al₂O₃, Calcium hydroxideNone (Grinding)5 - 60 minutesGood to ExcellentEliminates solvent waste, often requires minimal work-up, can be performed at room temperature.
Microwave-Assisted Synthesis Ammonium Acetate (NH₄OAc), Silica GelNone or Green Solvents (e.g., water, ethanol)2 - 20 minutesHigh to ExcellentSignificant reduction in reaction time, improved yields, enhanced reaction rates, and potential for solvent-free conditions.[2][3][4]
Ultrasound-Assisted Synthesis Ammonium Acetate (NH₄OAc), Natural CatalystsWater, Ethanol, or Solvent-Free5 - 60 minutesHigh to ExcellentAccelerated reaction rates, improved yields, milder reaction conditions, and enhanced mass transfer.[5][6][7][8]
Aqueous Media Synthesis Natural Catalysts (e.g., lemon juice), Micellar CatalysisWater3 - 30 minutesGood to HighUtilizes a benign and inexpensive solvent, simplifies work-up procedures.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis using Basic Alumina

This protocol is adapted from procedures for Knoevenagel condensations using solid-supported catalysts.

Materials:

  • Malononitrile

  • Acetone

  • Basic Aluminum Oxide (Al₂O₃)

  • Mortar and Pestle

  • Ethanol (for purification)

Procedure:

  • In a clean, dry mortar, combine malononitrile (1.0 eq) and basic aluminum oxide (a catalytic amount, e.g., 0.2 g per 1.0 g of malononitrile).

  • Gently grind the mixture with a pestle for 1-2 minutes to ensure homogeneity.

  • Add acetone (1.2 eq) dropwise to the mixture while continuing to grind.

  • Continue grinding the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add ethanol to the mortar and triturate the solid mixture.

  • Filter the mixture to remove the aluminum oxide catalyst.

  • Wash the catalyst with a small amount of fresh ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a generalized procedure based on microwave-assisted Knoevenagel condensations.[2]

Materials:

  • Malononitrile

  • Acetone

  • Ammonium Acetate (NH₄OAc)

  • Microwave synthesis vial

  • Microwave reactor

  • Ethyl acetate and water (for work-up)

Procedure:

  • In a 10 mL microwave synthesis vial, place malononitrile (1.0 eq), acetone (1.5 eq), and a catalytic amount of ammonium acetate (e.g., 10 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 80-100°C) for 5-15 minutes with stirring. The optimal time and temperature should be determined empirically.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol is based on the principles of sonochemistry for organic synthesis.[5][6]

Materials:

  • Malononitrile

  • Acetone

  • Ammonium Acetate (NH₄OAc)

  • Reaction vessel (e.g., a round-bottom flask)

  • Ultrasonic bath or probe sonicator

  • Ice water

Procedure:

  • In a round-bottom flask, suspend malononitrile (1.0 eq) and a catalytic amount of ammonium acetate in a minimal amount of water.

  • Add acetone (1.5 eq) to the suspension.

  • Place the flask in an ultrasonic bath, ensuring the liquid level in the bath is above the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at a constant temperature (e.g., 30-40°C) for 10-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and air dry.

  • The product can be further purified by recrystallization from ethanol.

Visualizations

Knoevenagel Condensation Pathway

The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation between acetone and malononitrile.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acetone Acetone Malononitrile Malononitrile Enolate Malononitrile Enolate Malononitrile->Enolate + Base Base Base (cat.) Adduct Tetrahedral Adduct Enolate->Adduct + Acetone Product This compound Adduct->Product - H₂O Water Water G start Start reactants Combine Reactants: - Acetone - Malononitrile - Catalyst start->reactants reaction Reaction under Green Conditions (e.g., MW, US, Solvent-free) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Isolation monitoring->workup Reaction Complete purification Purification (Recrystallization/ Chromatography) workup->purification product Final Product purification->product

References

Isopropylidenemalononitrile: A Versatile Building Block in Multicomponent Reactions for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isopropylidenemalononitrile, also known as 2-propan-2-ylidenepropanedinitrile, is a highly reactive organic compound that serves as a versatile building block in multicomponent reactions (MCRs). Its activated methylene group and geminal dinitrile functionality make it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with significant biological and pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrano[2,3-d]pyrimidines, a class of compounds with demonstrated anticancer properties.

Application 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A straightforward and efficient method for the synthesis of these scaffolds is through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a barbituric acid derivative. In this reaction, this compound is generated in situ from the Knoevenagel condensation of acetone and malononitrile.

Reaction Scheme:

The overall reaction for the synthesis of 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives is as follows:

Aromatic Aldehyde + Malononitrile + N,N-Dimethylbarbituric Acid → Pyrano[2,3-d]pyrimidine derivative

This reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative and subsequent cyclization. When acetone is used as a reactant with malononitrile, this compound is formed as a key intermediate.

Quantitative Data Summary:

The following table summarizes the yields and reaction times for the synthesis of various pyrano[2,3-d]pyrimidine derivatives using a one-pot, three-component reaction.

EntryAromatic Aldehyde (Ar)ProductTime (min)Yield (%)Reference
1C6H57-amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1595[1]
24-CH3C6H47-amino-1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1594[1]
34-OCH3C6H47-amino-1,3-dimethyl-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1592[1]
44-ClC6H47-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1593[1]
54-NO2C6H47-amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1591[1]
62-ClC6H47-amino-5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1589[1]
73-NO2C6H47-amino-1,3-dimethyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1590[1]
84-BrC6H47-amino-5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1592[1]
92-NO2C6H47-amino-1,3-dimethyl-5-(2-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1589[1]
103-BrC6H47-amino-5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile1591[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitriles[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • N,N'-dimethylbarbituric acid (1 mmol)

  • Potassium fluoride (10 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), N,N'-dimethylbarbituric acid (1 mmol), and potassium fluoride (10 mol%) is heated at 80 °C under solvent-free conditions for 15 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid reaction mixture is cooled to room temperature.

  • The solid product is then recrystallized from ethanol to afford the pure pyrano[2,3-d]pyrimidine derivative.

Protocol 2: Green Synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile[2]

Materials:

  • Thiophen-2-carbaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Barbituric acid (1 mmol)

  • Water:Ethanol (1:1) mixture

Procedure:

  • A mixture of thiophen-2-carbaldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) is stirred in a 1:1 water:ethanol solution.

  • The reaction mixture is heated at reflux for 2 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is washed with water and then ethanol to give the pure product.

Biological Activity: Anticancer Properties

Several derivatives of pyrano[2,3-d]pyrimidines and related pyridopyrimidines synthesized using this compound as a building block have demonstrated significant anticancer activity. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2).

PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[2][3] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]

VEGFR-2 and HER-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] HER-2 is a receptor tyrosine kinase that is overexpressed in some types of cancer, leading to uncontrolled cell growth and proliferation. Inhibition of these receptors is a validated strategy in cancer therapy.

Quantitative Data on Biological Activity:

The following table summarizes the in vitro inhibitory activity of selected pyrano[2,3-d]pyrimidine and pyridopyrimidine derivatives against cancer-related enzymes and cell lines.

CompoundTargetIC50Cancer Cell LineIC50 (µM)Reference
S2PARP-14.06 ± 0.18 nMMCF-72.65 ± 0.05[7]
S7PARP-13.61 ± 0.15 nMMCF-71.28 ± 1.12[7]
S8PARP-1-MCF-70.66 ± 0.05[7]
S8PARP-1-HCT1162.76 ± 0.06[7]
5aVEGFR-20.217 ± 0.02 µMMCF-71.77 ± 0.1[8]
5eVEGFR-20.124 ± 0.011 µMMCF-71.39 ± 0.08[8]
5aHER-20.168 ± 0.009 µM--[8]
5eHER-20.077 ± 0.003 µM--[8]
6b--HepG22.68 ± 0.14[8]
7b--MCF-76.22 ± 0.34[8]

Visualizations

Experimental Workflow for Pyrano[2,3-d]pyrimidine Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Aromatic Aldehyde D Mixing and Heating (with catalyst) A->D B Malononitrile B->D C Barbituric Acid Derivative C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization F->G H Pure Pyrano[2,3-d]pyrimidine G->H

Caption: General workflow for the one-pot synthesis of pyrano[2,3-d]pyrimidines.

Proposed Mechanism of Pyrano[2,3-d]pyrimidine Formation

G A Aldehyde + Malononitrile B Knoevenagel Condensation (Catalyst) A->B Step 1 C Arylidenemalononitrile (Intermediate I) B->C E Michael Addition C->E Step 2 D Barbituric Acid Derivative D->E F Acyclic Intermediate II E->F G Intramolecular Cyclization F->G Step 3 H Pyrano[2,3-d]pyrimidine G->H

Caption: Reaction mechanism for pyrano[2,3-d]pyrimidine synthesis.

Simplified PARP-1 Inhibition Signaling Pathway

G cluster_dna_damage DNA Damage cluster_parp PARP-1 Activity A Single-Strand Break (SSB) B PARP-1 Recruitment A->B C PAR Synthesis (PARylation) B->C D Recruitment of Repair Proteins C->D H Trapped PARP-1 at SSB C->H E SSB Repair D->E F Pyrano[2,3-d]pyrimidine (PARP-1 Inhibitor) F->C Inhibits F->H Causes Trapping G Inhibition of PARylation I Replication Fork Collapse H->I J Double-Strand Break (DSB) I->J K Cell Death (Apoptosis) (in HR-deficient cells) J->K

Caption: PARP-1 inhibition leading to cancer cell death.

Simplified VEGFR-2 Signaling Pathway Inhibition

G A VEGF-A B VEGFR-2 A->B Binds to C Receptor Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) C->D E Endothelial Cell Proliferation, Migration, & Survival D->E F Angiogenesis E->F G Tumor Growth & Metastasis F->G H Pyridopyrimidine (VEGFR-2 Inhibitor) H->C Inhibits

Caption: Inhibition of VEGFR-2 signaling by pyridopyrimidines.

References

Troubleshooting & Optimization

Low yield in isopropylidenemalononitrile synthesis troubleshooting.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of isopropylidenemalononitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between acetone and malononitrile. This reaction involves the formation of a new carbon-carbon double bond.

Q2: What are the common catalysts used for this synthesis?

Commonly used catalysts for this reaction are weak bases such as piperidine or solid catalysts like aluminum oxide.[1] The choice of catalyst can significantly impact the reaction rate and yield.

Q3: My reaction mixture turned into a red, viscous goo. What happened?

The formation of a red, polymeric goo is a common issue, often resulting from using too much catalyst or applying excessive heat.[2] This side reaction can significantly reduce the yield of the desired product. It is crucial to control the amount of catalyst and the reaction temperature carefully.

Q4: I am observing a precipitate forming during the reaction. Is this normal?

The product, this compound, can sometimes precipitate out of the reaction mixture, especially when using solvents like toluene.[1] While this indicates product formation, it can complicate stirring and downstream processing. Using a solvent in which the product is more soluble, such as dichloromethane (DCM), can prevent this issue.[1]

Q5: How can I purify the final product?

Standard purification techniques for this compound include recrystallization and column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the catalyst is fresh and of high purity. For solid catalysts like aluminum oxide, ensure it is properly activated.
Inappropriate reaction temperatureOptimize the reaction temperature. Some reactions proceed at room temperature, while others may require gentle heating.[1]
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Multiple Products (Side Reactions) Dimerization of malononitrileThis can be promoted by the presence of a strong base.[1] Use a weak base catalyst and control the reaction temperature.
Reaction with waterThe Knoevenagel condensation produces water, which can quench reagents in subsequent steps if performing a one-pot synthesis.[1] Consider using a solid desiccant to remove water as it is formed.[1]
Product Loss During Workup Product precipitationIf the product precipitates, ensure complete transfer from the reaction vessel and consider washing with a cold, non-polar solvent to remove soluble impurities.
Inefficient extractionIf performing a liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Aluminum Oxide Catalyst

This protocol is based on a batch synthesis approach.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add malononitrile (1.0 eq) and acetone (1.5 eq).

  • Solvent Addition: Add toluene as the solvent (to achieve a concentration of 1.0 M).

  • Catalyst Addition: Add activated basic aluminum oxide (a catalytic amount).

  • Reaction: Stir the mixture at 45°C for 1 hour.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter off the aluminum oxide. The filtrate contains the product. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Summary

The following table summarizes the effect of reaction conditions on the yield of a subsequent enamine formation step, which uses this compound as a reactant. This data highlights the importance of optimizing parameters to achieve high yields.

Entry Temperature (°C) Concentration (M) Residence Time (min) Yield (%)
1250.102<10
2400.10225
3600.10250
4800.10267
5951.02>93

Table adapted from a study on a continuous flow synthesis process.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Acetone and Malononitrile solvent Add Solvent (e.g., Toluene) reactants->solvent catalyst Add Catalyst (e.g., Al2O3) solvent->catalyst heat Heat to 45°C catalyst->heat stir Stir for 1 hour heat->stir monitor Monitor by TLC stir->monitor filter Filter Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify Product (Recrystallization/Chromatography) evaporate->purify

Caption: A typical experimental workflow for the batch synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp check_catalyst Check Catalyst Activity complete->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok Active catalyst_bad Replace/Activate Catalyst check_catalyst->catalyst_bad Inactive check_side_products Analyze for Side Products (e.g., Dimer) catalyst_ok->check_side_products side_products_present Optimize Conditions (e.g., Lower Temp, Less Catalyst) check_side_products->side_products_present Present no_side_products Investigate Workup and Purification Steps check_side_products->no_side_products Absent

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Knoevenagel Condensation Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues and Solutions

Low yields, unexpected side products, and purification difficulties are common hurdles in the Knoevenagel condensation. This section provides a structured approach to identifying and resolving these issues.

I. Low or No Product Yield

This is one of the most frequent challenges. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]

The choice of catalyst is crucial in this base-catalyzed reaction.[1]

  • Question: My reaction is not proceeding, or the yield is very low. Could the catalyst be the problem?

    Answer: Absolutely. Using a base that is too strong can lead to the self-condensation of the aldehyde or ketone starting material, which will reduce the yield of your desired product.[1][2] Conversely, a base that is too weak may not be sufficient to deprotonate the active methylene compound.[2] Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[1][2] The optimal catalyst often depends on the specific substrates. For instance, L-proline has been shown to be an effective catalyst in certain reactions.[1]

    Troubleshooting Steps:

    • Verify Catalyst Activity: If using a previously opened bottle of catalyst, its activity may be compromised. Consider using a fresh batch.

    • Screen Different Catalysts: If one catalyst is not working, try another from a different class (e.g., switch from an amine to an ammonium salt).

    • Adjust Catalyst Loading: Typically, catalytic amounts (0.1 equivalents) are sufficient.[1] However, for less reactive substrates, a higher catalyst loading may be necessary.

The solvent plays a significant role in the Knoevenagel condensation by influencing reaction rate and yield.[1][3]

  • Question: How does my choice of solvent affect the reaction outcome?

    Answer: The polarity of the solvent is a key factor.[1][3]

    • Aprotic polar solvents like DMF and acetonitrile often lead to high conversions and selectivities in shorter reaction times.[3]

    • Protic polar solvents such as ethanol can also be effective.[1]

    • Nonpolar solvents like toluene and diethyl ether may result in longer reaction times.[3]

    • In the spirit of green chemistry, water has been successfully used as a solvent.[1][4]

    Troubleshooting Steps:

    • Solvent Screening: If your yield is low, consider screening a range of solvents with varying polarities.

    • Ensure Solubility: Your reactants must be soluble in the chosen solvent at the reaction temperature. If not, consider a co-solvent system.

The Knoevenagel condensation produces water as a byproduct. This water can sometimes inhibit the reaction or lead to reversible reactions, thus lowering the yield.[1][5]

  • Question: My reaction seems to stop before all the starting material is consumed. What can I do?

    Answer: Incomplete conversion is a major contributor to low yields.[1] Besides optimizing reaction time and temperature, water removal is a critical factor.[1][5]

    Troubleshooting Steps:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, to continuously remove water as it is formed.[1][5]

    • Molecular Sieves: Add activated molecular sieves to the reaction mixture to sequester the water produced.[5]

II. Formation of Side Products

The appearance of unexpected spots on your TLC plate can be disheartening. Understanding the potential side reactions is key to mitigating them.

  • Question: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I prevent them?

    Answer: Several side reactions can occur in a Knoevenagel condensation:

    • Self-Condensation of the Carbonyl Compound: Aldehydes and ketones, especially those with α-hydrogens, can undergo self-condensation (an aldol reaction) in the presence of a base.[1][2]

      • Prevention: Use a weak base (e.g., piperidine, pyridine) that preferentially deprotonates the more acidic active methylene compound.[1][2]

    • Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can act as a Michael acceptor. A second molecule of the active methylene compound can add to this product.

      • Prevention: Use a stoichiometric amount of the active methylene compound or a slight excess of the carbonyl compound. Slowly adding the active methylene compound to the reaction mixture can also help.

    • Polymerization: Under certain conditions, especially with reactive aldehydes, polymerization can occur.

      • Prevention: Maintain a lower reaction temperature and avoid excessively high concentrations of reactants.

III. Difficult Product Isolation/Purification

Even with a high-yielding reaction, challenges can arise during workup and purification.

  • Question: My product is difficult to purify. What are some strategies to improve isolation?

    Answer:

    • Precipitation/Crystallization: Many Knoevenagel products are solids. After neutralizing the catalyst (if necessary), cooling the reaction mixture in an ice bath can induce precipitation.[6] The solid can then be collected by filtration and washed with a cold solvent.[1]

    • Liquid-Liquid Extraction: If the product is not a solid, a standard aqueous workup followed by extraction with an appropriate organic solvent is necessary.

    • Column Chromatography: For removing stubborn impurities, silica gel column chromatography is the most common method.[6] A gradient of hexane/ethyl acetate is a good starting point for many Knoevenagel products.[6]

    • Recrystallization: To obtain a highly pure product, recrystallization from a suitable solvent system is recommended.

IV. Catalyst-Related Issues

Both homogeneous and heterogeneous catalysts have their own set of potential problems.

  • Question: I am using a heterogeneous catalyst, and its activity seems to decrease with each use. What could be the cause?

    Answer: Heterogeneous catalysts can be deactivated through several mechanisms:

    • Leaching of Active Sites: The active species may leach from the solid support into the reaction medium.

    • Fouling: The surface of the catalyst can be blocked by the adsorption of reactants, products, or byproducts.

    • Structural Changes: The physical structure of the catalyst may change under the reaction conditions.

    Troubleshooting Steps:

    • Washing: After each use, wash the catalyst thoroughly with a solvent that can dissolve any adsorbed species.

    • Calcination: For some inorganic catalysts, calcination at high temperatures can regenerate the active sites.

    • Characterization: Use techniques like XRD, SEM, and BET to analyze the catalyst before and after use to identify any structural changes.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Knoevenagel condensation?

    • A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[2] The catalyst, usually a weak base, deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile.[7]

  • Q2: Which is more reactive in a Knoevenagel condensation, an aldehyde or a ketone?

    • A2: Aldehydes are generally much more reactive than ketones in this reaction.[5] This is due to both steric and electronic factors. Ketones are more sterically hindered and the carbonyl carbon is less electrophilic.

  • Q3: What is the Doebner modification?

    • A3: The Doebner modification involves the use of pyridine as a solvent and a carboxylic acid (like malonic acid) as the active methylene compound. The initial condensation product undergoes decarboxylation under these conditions.[2][8]

  • Q4: Can I run the Knoevenagel condensation under "green" conditions?

    • A4: Yes, several green chemistry protocols have been developed. These include using water as a solvent, employing solvent-free conditions, or using biodegradable catalysts.[4][9][10]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation[1]
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1 equivalent).

  • Add the active methylene compound (1 to 1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal[1]
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde or ketone (1 equivalent) and the active methylene compound (1 to 1.2 equivalents) to the flask.

  • Add a solvent that forms an azeotrope with water (e.g., toluene).

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).

  • Work up the reaction as described in Protocol 1.

Protocol 3: Green Protocol for Knoevenagel Condensation in Aqueous Media[11]
  • To a solution of the active methylene compound (e.g., malononitrile, 1 mmol) and the corresponding aromatic aldehyde (1 mmol) in water, add a catalytic amount of a suitable catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for completion by TLC.

  • After the reaction is complete, add cold water (15-25 mL) to precipitate the product.

  • Filter the solid product, wash with cold water, and air dry.

Data Presentation

Table 1: Comparison of Selected Catalysts for Knoevenagel Condensation
CatalystTypeActive Methylene CompoundSolventTemp. (°C)TimeYield (%)RecyclabilityReference
1CaO–1.5MgOHeterogeneous Metal OxideMalononitrileWaterRT10 min98Up to 5 cycles[11]
ZnOHeterogeneous Metal OxideEthyl CyanoacetateSolvent-freeRT6 h>95-[11]
PiperidineHomogeneous AmineEthyl AcetoacetateEthanol0--No[5]
Ammonium BicarbonateHomogeneous Ammonium SaltMalonic AcidSolvent-free902 hHighNo[9]
Ni(NO₃)₂·6H₂OHomogeneous Lewis AcidMalononitrileWaterRT10 min90-[12]
[Bmim][OAc]Homogeneous Ionic LiquidVariousWaterRT-HighUp to 5 times[13]

Visualizations

Diagram 1: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene Compound C Enolate (Nucleophile) A->C Deprotonation D Protonated Base (BH+) A->D B Base (B) B->C E Aldehyde/Ketone F Alkoxide Intermediate C->F G β-Hydroxy Adduct D->G E->F F->G H α,β-Unsaturated Product G->H -H₂O I Water (H₂O) G->I

Caption: The four main steps of the Knoevenagel condensation mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Knoevenagel Condensation q1 Is the catalyst appropriate and active? start->q1 s1 Screen different catalysts (e.g., amines, ammonium salts). Use a fresh batch of catalyst. q1->s1 No q2 Is the solvent system optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Screen solvents of varying polarity. Ensure reactants are soluble. q2->s2 No q3 Is water being removed from the reaction? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Use a Dean-Stark trap or add molecular sieves. q3->s3 No q4 Are reaction time and temperature sufficient? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Increase reaction time and/or temperature. Monitor progress with TLC. q4->s4 No end Yield Optimized q4->end Yes a4_yes Yes a4_no No s4->q4

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Papadopoulos, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. [Link]

  • Mishra, A., & Srivastava, S. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Advanced Technology (IJEAT), 7(4S), 1-4. [Link]

  • Patil, S. S., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4(3), 1-5. [Link]

  • The Umbrella Academy. (2023). Knoevenagel condensation. YouTube. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 304-311. [Link]

  • Kamble, V. M., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ACS Omega. (2023). Design, Synthesis, Molecular Docking, Dynamics Simulation, and Biological Evaluation of Novel Thiazolidinedione Derivatives Against Breast Cancer with Apoptosis-Inducing Activity. [Link]

  • ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. [Link]

  • ACS Omega. (2022). Hybrid Alginate–Brushite Beads Easily Catalyze the Knoevenagel Condensation On-Water. [Link]

  • ResearchGate. Control experiments for the Knoevenagel condensation reaction over... [Link]

  • RSC Publishing. (2015). Base-free Knoevenagel condensation catalyzed by copper metal surfaces. [Link]

  • ResearchGate. (2025). Recent development of green protocols towards Knoevenagel condensation: A Review. [Link]

  • Green Chemistry. (2021). Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. [Link]

  • ResearchGate. (2012). Monitoring of the Knoevenagel condensation by Raman microscopy when the reaction was carried out with (a) 3,4 - [Link]

  • ResearchGate. Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. [Link]

  • ResearchGate. (2021). The comparison of Knoevenagel condensation under different reaction conditions. [Link]

  • YouTube. (2021). ChromatographyPart 3: Monitoring a Reaction with TLC. [Link]

  • PubMed Central. (2022). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]

  • ResearchGate. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • RSC Publishing. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Organic Reactions. (1967). The Knoevenagel Condensation. [Link]

Sources

Common side reactions in the synthesis of isopropylidenemalononitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of isopropylidenemalononitrile (2-propan-2-ylidenepropanedinitrile). This molecule is a valuable building block in organic synthesis, notably as a key precursor for pharmaceuticals like the HIV-1 reverse transcriptase inhibitor, Nevirapine.[1] The most common synthetic route is the Knoevenagel condensation of acetone with malononitrile.[1] While seemingly straightforward, this reaction is prone to several side reactions that can complicate synthesis, reduce yields, and introduce challenging impurities.

This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues. It is designed for researchers, chemists, and drug development professionals seeking to optimize this critical synthesis.

Section 1: The Core Reaction - Mechanism & Key Parameters

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (acetone), followed by a dehydration reaction to yield the α,β-unsaturated product.[2][3] The reaction is typically catalyzed by a weak base.[3]

Mechanism:

  • Deprotonation: The basic catalyst removes a proton from the α-carbon of malononitrile, which is highly acidic due to the two electron-withdrawing nitrile groups, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.

  • Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy nitrile (aldol-type adduct).

  • Dehydration: This adduct readily undergoes base-catalyzed elimination of a water molecule to form the stable, conjugated final product, this compound.

Knoevenagel_Mechanism cluster_reactants Reactants Acetone Acetone Adduct β-Hydroxy Adduct Acetone->Adduct 2. Nucleophilic Attack Malononitrile Malononitrile (Active Methylene) Carbanion Malononitrile Carbanion (Enolate) Malononitrile->Carbanion 1. Deprotonation Catalyst Weak Base (e.g., Piperidine) Catalyst->Malononitrile Carbanion->Acetone Product This compound + H₂O Adduct->Product 3. Dehydration

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a weak base preferred over a strong base like NaOH or LDA? A weak base, such as piperidine or even a heterogeneous catalyst like aluminum oxide, is crucial.[1] Strong bases can induce the self-condensation of acetone via an aldol reaction, leading to significant formation of diacetone alcohol and mesityl oxide, which are common and problematic impurities.[3] The acidity of malononitrile's α-protons is high enough that a mild base is sufficient for deprotonation without promoting unwanted side reactions with the ketone.[3]

Q2: My reaction has stalled and is not going to completion. What are the likely causes? Several factors can lead to an incomplete reaction:

  • Catalyst Inactivity: Ensure the catalyst is not degraded. If using a heterogeneous catalyst like alumina, ensure it is properly activated.

  • Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating (e.g., 45-60 °C) to proceed at a reasonable rate, depending on the solvent and catalyst.[1]

  • Reversibility: The initial aldol addition step can be reversible. Effective removal of the water byproduct, for instance by using a Dean-Stark apparatus with a solvent like toluene, can drive the reaction to completion.

Q3: The solid product is precipitating from the reaction mixture. Is this a problem? Product precipitation can be both an indicator of successful product formation and a practical challenge. In batch synthesis, it can make stirring difficult. In continuous flow systems, it is a critical issue that can lead to reactor clogging.[1] If this occurs, consider switching to a solvent that better solubilizes the product, such as dichloromethane (DCM).[1]

Q4: How should I purify and store the final product? Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[4] this compound, like many nitro- and cyano-containing compounds, can be sensitive to light and heat. For long-term stability, it is recommended to store the purified solid in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., nitrogen or argon).[4]

Section 3: Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific experimental observations and links them to likely side reactions, providing actionable solutions.

Problem: My NMR/LC-MS analysis shows significant high-molecular-weight byproducts, leading to low yield.

  • Possible Cause: Dimerization or Michael Addition.

  • Scientific Explanation: The product, this compound, is an excellent Michael acceptor due to the electron-withdrawing nitrile groups. It can react with nucleophiles present in the mixture. Two key side reactions are possible:

    • Michael Addition of Malononitrile: The malononitrile carbanion can attack the β-carbon of the already-formed product instead of an acetone molecule. This leads to a complex adduct.

    • Dimerization: Previous studies on similar alkylidene malononitriles have noted that dimerization can be a significant issue, leading to poor yields of desired downstream products.[1] This likely proceeds through a similar Michael-type pathway where one molecule of the product acts as a nucleophile towards another.

  • Solutions & Protocol Adjustments:

    • Control Stoichiometry: Use a large excess of acetone. This increases the probability that the malononitrile carbanion will react with acetone rather than the product.

    • Slow Addition: Add the malononitrile and catalyst solution slowly to the acetone. This keeps the instantaneous concentration of the malononitrile carbanion and the product low, minimizing their reaction with each other.

    • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of these competing side reactions. One study noted that increasing temperature past 25 °C during purification on an alumina column increased byproduct formation.[1]

Side_Reactions Acetone Acetone Product This compound (Target Product) Acetone->Product Desired Knoevenagel Condensation Acetone_Dimer Acetone Self-Condensation (e.g., Mesityl Oxide) Acetone->Acetone_Dimer Side Reaction 1: Strong Base Malononitrile Malononitrile Malononitrile->Product Desired Knoevenagel Condensation Michael_Adduct Michael Adduct (Malononitrile + Product) Malononitrile->Michael_Adduct Side Reaction 2: Michael Addition Product->Michael_Adduct Side Reaction 2: Michael Addition Product_Dimer Product Dimer Product->Product_Dimer Side Reaction 3: Dimerization

Caption: Key side reaction pathways in the synthesis of this compound.

Problem: My product is contaminated with impurities that show carbonyl and C-H signals consistent with acetone, but are not starting material.

  • Possible Cause: Acetone Self-Condensation.

  • Scientific Explanation: As previously mentioned, in the presence of a sufficiently strong base, acetone can deprotonate to form its enolate, which then attacks another molecule of acetone. This aldol condensation leads to diacetone alcohol, which can then dehydrate to form mesityl oxide. This is one of the most common side reactions in base-catalyzed reactions involving ketones.[3]

  • Solutions & Protocol Adjustments:

    • Catalyst Choice: Avoid strong bases. Use a weak amine like piperidine or a heterogeneous catalyst like basic alumina. The latter can often be filtered off, simplifying the workup.[1]

    • Use Acetone as Solvent: Running the reaction with acetone as the limiting reagent is a common mistake. Using a large excess of acetone, often as the solvent itself, ensures the malononitrile carbanion is the primary nucleophile and minimizes the concentration of the acetone enolate.

Problem: The final product appears oily, discolored, and difficult to crystallize.

  • Possible Cause: Formation of Polymeric Byproducts.

  • Scientific Explanation: Under harsh conditions (e.g., high temperature, high base concentration), competing polymerization pathways can be initiated. The Thorpe-Ziegler reaction, a base-catalyzed condensation of dinitriles, could potentially lead to oligomeric or polymeric materials from malononitrile itself.[5] Furthermore, repeated Michael additions can lead to viscous, high-boiling residues that are difficult to separate from the desired product.

  • Solutions & Protocol Adjustments:

    • Strict Temperature Control: Do not overheat the reaction. Monitor the internal temperature and apply cooling if the reaction is highly exothermic.

    • Purification Strategy: If polymeric material has formed, direct crystallization will likely fail. The crude product should first be purified by column chromatography to separate the monomeric product from the high-boiling residue.[6]

Section 4: Protocols & Methodologies

Protocol 4.1: Optimized Batch Synthesis of this compound

This protocol is adapted from established literature procedures and incorporates best practices to minimize side reactions.[1]

Reagents & Equipment:

  • Malononitrile

  • Acetone (anhydrous)

  • Basic Aluminum Oxide (Brockmann I, activated)

  • Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle with temperature control

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add activated basic aluminum oxide (approx. 5g).

  • Reactant Addition: Add 100 mL of anhydrous acetone to the flask. Begin stirring. In a separate beaker, dissolve 6.6 g (0.1 mol) of malononitrile in 20 mL of acetone.

  • Reaction: Slowly add the malononitrile solution to the stirring acetone/alumina slurry over 15 minutes.

  • Heating & Monitoring: Gently heat the mixture to a reflux (approx. 56 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent. The reaction is typically complete within 2-4 hours. Validation Checkpoint: A new spot corresponding to the product (less polar than malononitrile) should appear and the malononitrile spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Filter off the aluminum oxide catalyst and wash it with a small amount of DCM.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol, adding water dropwise until turbidity persists, then allowing it to cool slowly. Filter the crystals, wash with cold water, and dry under vacuum. Validation Checkpoint: Pure this compound should be a white to off-white crystalline solid with a melting point of approximately 71-73 °C.

Protocol 4.2: Purification of Contaminated Product

If the product is an oil or fails to crystallize due to impurities, column chromatography is recommended.[4][6]

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.

Impurity TypeDescriptionElution Profile in Column Chromatography
Mesityl OxideAcetone self-condensation productLess polar than the desired product; elutes earlier.
Unreacted MalononitrileStarting materialMore polar than the desired product; elutes later.
Michael Adducts/DimersHigh MW byproductsSignificantly more polar; may require higher solvent polarity to elute or may remain on the column.

Section 5: References

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. ResearchGate.[Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate.[Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University.[Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.[Link]

  • How does the Knoevenagel condensation of perillaldehyde and malononitrile occur? Quora.[Link]

  • Knoevenagel condensation. Wikipedia.[Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America.[Link]

Sources

How to prevent polymerization of isopropylidenemalononitrile during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isopropylidenemalononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing unwanted polymerization. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

I. Understanding and Preventing Polymerization

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Knoevenagel condensation of acetone and malononitrile.[1] Unwanted polymerization primarily stems from the high reactivity of the product, this compound. This molecule possesses two strong electron-withdrawing nitrile groups and a carbon-carbon double bond, making it highly susceptible to nucleophilic attack and subsequent anionic polymerization. The presence of basic catalysts, elevated temperatures, and impurities can initiate and accelerate this polymerization process.

Q2: How does the choice of catalyst influence polymerization?

A2: The Knoevenagel condensation requires a basic catalyst to deprotonate the active methylene group of malononitrile.[1][2] However, strong bases can also readily initiate the anionic polymerization of the this compound product. Therefore, the choice and concentration of the catalyst are critical. Weakly basic amines, such as piperidine or pyridine, are often preferred as they are basic enough to facilitate the condensation reaction but are less likely to induce rampant polymerization compared to stronger bases like alkali metal hydroxides or alkoxides.[1][3] It is crucial to use the catalyst in catalytic amounts and to neutralize it promptly upon reaction completion.

Q3: What is the effect of temperature on the stability of this compound?

A3: Elevated temperatures significantly increase the rate of both the desired Knoevenagel condensation and the undesired polymerization.[4][5][6] this compound can undergo thermal polymerization, especially in the presence of initiators.[7] It is generally recommended to conduct the reaction at or near room temperature to minimize the formation of polymeric byproducts.[8] If heating is necessary to drive the reaction to completion, it should be done cautiously and for the shortest possible time.

Q4: Are there any additives that can be used to prevent polymerization?

A4: Yes, polymerization inhibitors can be added to the reaction mixture or during purification and storage to suppress unwanted polymerization.[8][9] These inhibitors are typically radical scavengers or compounds that can terminate anionic polymerization chains. Common examples include:

  • Hydroquinone (HQ): A widely used radical inhibitor.

  • Butylated Hydroxytoluene (BHT): Another effective radical scavenger.

  • Phenothiazine (PTZ): Known to inhibit both radical and some forms of ionic polymerization.

These inhibitors are typically added in small, catalytic amounts (ppm levels).[10][11]

Troubleshooting Guide: Common Issues and Solutions
Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous or solidifies. Extensive polymerization of the product.1. Immediate Action: If feasible, cool the reaction mixture immediately to slow down the polymerization. 2. Prevention in Future Runs: * Lower the reaction temperature. * Reduce the catalyst concentration. * Consider using a weaker base as a catalyst. * Add a polymerization inhibitor at the start of the reaction.[8]
Low yield of the desired product. Polymerization consuming the product.Optimize reaction conditions to favor the Knoevenagel condensation over polymerization. This includes careful control of temperature, catalyst loading, and reaction time. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting materials are consumed.
Difficulty in purifying the final product from polymeric material. Significant polymerization has occurred, leading to a tarry, high-molecular-weight byproduct.1. Prevention is Key: Focus on optimizing the reaction conditions to minimize polymer formation in the first place. 2. Purification Strategy: * Column Chromatography: This is often effective for separating the monomer from the polymer.[8] A silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate) can be used. * Distillation: Vacuum distillation can be employed to purify the product, but it is crucial to add a polymerization inhibitor to the distillation flask to prevent polymerization at elevated temperatures.[10] * Reprecipitation/Trituration: Dissolving the crude product in a good solvent and then adding a poor solvent can cause the polymer to precipitate, allowing the desired product to be recovered from the solution.[]
Product polymerizes during storage. This compound is inherently unstable and can polymerize over time, especially when exposed to light, heat, or basic residues.1. Add a Stabilizer: Add a small amount of a polymerization inhibitor like hydroquinone or BHT to the purified product.[10] 2. Proper Storage Conditions: Store the purified product in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., nitrogen or argon). Ensure all catalytic residues have been removed during purification.

II. Experimental Protocols and Methodologies

Detailed Step-by-Step Synthesis Protocol with Polymerization Prevention

This protocol for the Knoevenagel condensation of acetone and malononitrile is designed to minimize polymerization.

Materials:

  • Malononitrile (1.0 eq)

  • Acetone (a sufficient excess, can also be used as the solvent)

  • Anhydrous ethanol (as a solvent, optional)

  • Piperidine (catalytic amount, e.g., 0.05 - 0.1 eq)

  • Hydroquinone (a small crystal, as a polymerization inhibitor)

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate

  • Dilute hydrochloric acid

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1.0 eq) in an excess of acetone or in anhydrous ethanol.

  • Add a catalytic amount of a polymerization inhibitor (e.g., a small crystal of hydroquinone).[8]

  • If not using acetone as the solvent, add freshly distilled acetone (1.0 - 1.2 eq) to the solution.

  • While stirring, add a catalytic amount of piperidine (e.g., 0.05 - 0.1 eq) dropwise to the reaction mixture.[8]

  • Maintain the reaction temperature at room temperature (or as optimized, keeping it as low as possible) and stir the mixture.

  • Monitor the reaction progress by TLC until the malononitrile spot disappears.

  • Once the reaction is complete, neutralize the catalyst by adding a dilute solution of hydrochloric acid.

  • Remove the solvent (and excess acetone if used) under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with dilute acid (to remove any remaining piperidine), followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation in the presence of a polymerization inhibitor.

Visualization of Key Processes
Knoevenagel Condensation vs. Anionic Polymerization

G cluster_0 Desired Knoevenagel Condensation cluster_1 Undesired Anionic Polymerization Reactants Acetone + Malononitrile Intermediate Enolate Intermediate Reactants->Intermediate Weak Base (e.g., Piperidine) Product This compound Intermediate->Product Condensation & Dehydration Monomer This compound Initiation Anionic Initiator (e.g., Strong Base) Monomer->Initiation Attack on C=C bond Propagation Polymer Chain Growth Initiation->Propagation Chain Reaction Polymer Poly(this compound) Propagation->Polymer

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting Workflow for Polymerization Issues

G cluster_solutions Corrective Actions Start Polymerization Observed During Synthesis? Yes Yes Start->Yes No No Start->No Temp Lower Reaction Temperature Yes->Temp High Temperature? Catalyst Reduce Catalyst Concentration / Use Weaker Base Yes->Catalyst High Catalyst Concentration? Inhibitor Add Polymerization Inhibitor Yes->Inhibitor No Inhibitor Used? Proceed Proceed No->Proceed Proceed to Purification and Storage

Caption: A decision-making workflow for addressing polymerization.

III. References

  • Process for the preparation of malononitrile. Google Patents.

  • Controlled radical polymerization of N-isopropylacrylamide and of activated esters for the synthesis of polymer-protein and polymer-drug conjugates. ResearchGate. [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. [Link]

  • Purification method of N-isopropylacrylamide. Google Patents.

  • Figure 2: a) Flow scheme to produce the enamine intermediate 5 from... ResearchGate. [Link]

  • Thermal Stability of Amorphous Solid Dispersions. MDPI. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Malononitrile | NCCH2CN | CID 8010. PubChem - NIH. [Link]

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. [Link]

  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. NIH. [Link]

  • A Versatile and Efficient Method to Isolate DNA–Polymer Conjugates. PMC - NIH. [Link]

  • (a) Synthesis mechanism of poly (N-isopropylacrylamide)/mesoporous silica nanoparticle (PNIPAM/MSN) composite hydrogels. ResearchGate. [Link]

  • (PDF) The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Effect of Temperature Gradient on the Chemical Structure and Physical Morphology of Polyacrylonitrile Fibers During Thermal Stabilization Process. ResearchGate. [Link]

  • How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? Chemistry For Everyone. [Link]

  • Synthesis of mesoporous silica under weak acidic conditions with pluronic 123 surfactant. [Link]

  • What is high performance polymerization inhibitor? [Link]

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. PubMed. [Link]

  • Mechanism of UV polymerization of poly (N-isopropylacrylamide ) hydrogel Slika 6. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Process for inhibiting the polymerization of acid monomers. Google Patents.

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. RSC Publishing. [Link]

  • Ep7 free radical and controlled radical polymerization UCSD NANO 134 Darren Lipomi. YouTube. [Link]

  • Effect of product temperature during primary drying on the long-term stability of lyophilized proteins. PubMed. [Link]

  • Polymer Purification. YouTube. [Link]

  • Purification of Organic Materials and Study of Polymers Therefrom. DTIC. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]

  • Polymer Chemistry: Understanding Radical Polymerization. YouTube. [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. NIH. [Link]

  • Inverse thermally reversible gelation-based hydrogels: Synthesis and characterization of N-isopropylacrylamide copolymers containing deoxycholic acid in the side chain. ResearchGate. [Link]

Sources

Purification challenges of isopropylidenemalononitrile and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isopropylidenemalononitrile. Our aim is to address common challenges encountered during its purification and provide practical solutions to ensure the highest possible purity for your research and development needs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of purified product Polymerization: this compound is an activated alkene and can undergo polymerization, especially at elevated temperatures.[1] Decomposition: The compound is sensitive to heat and air, which can lead to degradation. Incomplete reaction: The initial Knoevenagel condensation reaction may not have gone to completion.For Polymerization: • Use vacuum distillation to lower the boiling point and reduce thermal stress.[1] • Add a radical inhibitor (e.g., hydroquinone or 4-hydroxy-TEMPO) to the crude product before distillation.[1] • Avoid localized overheating by using a well-stirred heating mantle. For Decomposition: • Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). • Store the purified product at low temperatures and protected from light. For Incomplete Reaction: • Monitor the reaction progress using TLC or GC to ensure completion before workup.
Product discoloration (yellow to brown) Oxidation: Exposure to air can cause oxidation of the compound. Presence of colored impurities: Side products from the Knoevenagel condensation can be colored. Decomposition: Thermal degradation can produce colored byproducts.• Handle and store the compound under an inert atmosphere. • Treat the solution with activated charcoal during recrystallization to remove some colored impurities. • Purify via column chromatography to separate colored impurities.
Difficulty in achieving high purity (>98%) Presence of closely-related impurities: Side products from the synthesis, such as Michael adducts or products of acetone self-condensation, can be difficult to separate.[2][3] Co-crystallization: Impurities with similar solubility profiles may co-crystallize with the product during recrystallization.• Optimize the purification method. A combination of vacuum distillation followed by recrystallization or column chromatography may be necessary. • For column chromatography, use a gradient elution to improve separation. • For recrystallization, screen different solvent systems to find one that provides better selectivity.
Oiling out during recrystallization Solvent choice: The solvent may be too good a solvent for the compound even at low temperatures, or the boiling point of the solvent is too low. Cooling too rapidly: Rapid cooling can lead to supersaturation and oiling out instead of crystallization.• Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair (a good solvent and a poor solvent) can also be effective.[4][5] • Allow the solution to cool slowly to room temperature before further cooling in an ice bath. • Use seeding with a small crystal of the pure product to induce crystallization.
Polymer formation in the distillation flask High distillation temperature: Activated alkenes are prone to thermal polymerization.[1] Absence of an inhibitor: Lack of a polymerization inhibitor allows radical chain reactions to occur.[1]• Use vacuum distillation to significantly lower the boiling point.[1] • Always add a polymerization inhibitor to the distillation flask. • Do not distill to dryness, as concentrated impurities and high temperatures can promote polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: The most common impurities arise from side reactions of the Knoevenagel condensation. These can include:

  • Unreacted starting materials: Residual acetone and malononitrile.

  • Acetone self-condensation products: Such as mesityl oxide and phorone, formed under basic conditions.[2][3]

  • Michael adducts: The product, this compound, is a Michael acceptor and can react with the malononitrile anion to form a Michael adduct.[6]

  • Hydrolysis products: If water is present, the nitrile groups can potentially hydrolyze to amides or carboxylic acids, though this is less common under typical Knoevenagel conditions.[7]

Q2: What is the recommended purification method for achieving high-purity this compound?

A2: A multi-step approach is often necessary to achieve high purity (>98%). A typical sequence involves:

  • Initial purification by vacuum distillation: This removes non-volatile impurities and unreacted starting materials. It is crucial to perform this under reduced pressure to prevent thermal decomposition and polymerization.[1]

  • Final purification by recrystallization or column chromatography:

    • Recrystallization: This is effective for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be chosen where the compound has high solubility in the hot solvent and low solubility in the cold solvent.[4]

    • Column Chromatography: This is useful for separating impurities with similar polarities. Silica gel is a common stationary phase, and a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used as the mobile phase.[8]

Q3: this compound is described as "heat and air sensitive." What precautions should I take during purification and storage?

A3: To minimize degradation, the following precautions are essential:

  • Inert Atmosphere: Conduct all purification steps (distillation, transfers, etc.) under an inert atmosphere such as nitrogen or argon.

  • Low Temperature: Use the lowest possible temperatures during purification. Vacuum distillation is highly recommended over atmospheric distillation.[1]

  • Storage: Store the purified product in a tightly sealed container, under an inert atmosphere, at low temperatures (refrigerator or freezer), and protected from light.

  • Inhibitors: For distillation, the use of a polymerization inhibitor is strongly recommended.[1]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to monitor the progress of column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantitative purity analysis and for detecting non-volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[12][13]

Data Presentation

The following tables summarize typical data related to the purification and analysis of this compound.

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation 95-98%Removes non-volatile impurities and starting materials efficiently.Risk of thermal decomposition and polymerization if not controlled properly.[1]
Recrystallization >98% (if crude is relatively pure)Good for removing small amounts of impurities; can yield high-purity crystals.Potential for oiling out; yield can be lower due to solubility in the mother liquor.[5]
Column Chromatography >99%Excellent for separating closely related impurities.Can be time-consuming and requires larger volumes of solvent.[8]

Table 2: Common Analytical Parameters for Purity Assessment

Analytical TechniqueTypical ParametersInformation Obtained
GC-MS Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass Spectrometry (MS).Identification and quantification of volatile impurities and degradation products.[9]
HPLC Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile (often with 0.1% formic acid). Detection: UV (e.g., at 220 nm).Quantitative purity determination; detection of non-volatile impurities.[10][11]
¹H NMR Solvent: CDCl₃. Reference: Tetramethylsilane (TMS).Structural confirmation; identification and quantification of impurities with distinct proton signals.[12]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Preparation: To the crude this compound in a round-bottom flask, add a small amount of a polymerization inhibitor (e.g., 100 ppm hydroquinone). Add a magnetic stir bar.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum. Use a Claisen adapter to minimize bumping.

  • Distillation: Begin stirring and apply vacuum. Once a stable low pressure is achieved, gradually heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 65-67 °C at 10 mmHg.

  • Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, dry-load the sample onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Initial Purification Recrystallization Recrystallization Distillation->Recrystallization Further Purification Column Column Chromatography Distillation->Column Alternative Further Purification Pure High-Purity this compound Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Knoevenagel Condensation (Acetone + Malononitrile) Impurity1 Unreacted Starting Materials Start->Impurity1 Impurity2 Acetone Self-Condensation (e.g., Mesityl Oxide) Start->Impurity2 Impurity3 Michael Adduct Start->Impurity3 Crude Crude Product (Contains Impurities) Start->Crude Yields Impurity1->Crude Impurity2->Crude Impurity3->Crude Heat High Temperature Degradation Degradation Products Heat->Degradation Polymerization Polymerization Heat->Polymerization Air Air Exposure Air->Degradation Final Low Purity/Yield Degradation->Final Polymerization->Final Crude->Heat Purification Attempts Crude->Air Purification Attempts

Caption: Logical relationship of impurity formation and purification challenges.

References

Technical Support Center: Synthesis and Purification of Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of isopropylidenemalononitrile. This resource offers detailed experimental protocols and data-driven insights to streamline your synthetic workflow and enhance product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Knoevenagel condensation of acetone and malononitrile.

Issue 1: Low or No Product Yield

  • Question: My Knoevenagel condensation is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low yields can stem from several factors, including catalyst inefficiency, unfavorable reaction conditions, or the use of impure starting materials.

    • Catalyst Choice: The reaction is typically base-catalyzed. Weak bases like piperidine or β-alanine are commonly used. Strong bases can lead to undesired side reactions. Ensure the catalyst is fresh and used in the appropriate molar ratio.

    • Reaction Conditions: The reaction is often performed at room temperature or with gentle heating. Ensure adequate stirring to maintain a homogeneous reaction mixture. The removal of water, a byproduct of the condensation, can drive the equilibrium towards product formation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Starting Materials: Ensure the acetone and malononitrile are of high purity. Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts.

Issue 2: Formation of a Yellow to Brown Color in the Reaction Mixture

  • Question: My reaction mixture turns yellow or brown, and the final product is colored. What is the cause and how can I prevent it?

  • Answer: The formation of color often indicates the presence of impurities, which can arise from side reactions or the degradation of starting materials or products.

    • Side Reactions: The self-condensation of acetone or the polymerization of malononitrile can lead to colored byproducts. Optimizing the reaction temperature and catalyst concentration can minimize these side reactions.

    • Purification: If the crude product is colored, purification by recrystallization is recommended. The use of activated charcoal during recrystallization can help remove colored impurities.

Issue 3: Presence of an Impurity with a Higher Molecular Weight

  • Question: My analysis (e.g., by LC-MS or NMR) indicates the presence of a significant impurity with a molecular weight double that of the product. What is this impurity and how can I avoid it?

  • Answer: This impurity is likely the malononitrile dimer (2-amino-1,1,3-tricyanopropene). Its formation is a common side reaction in the synthesis of alkylidenemalononitriles.

    • Mechanism of Dimer Formation: The malononitrile dimer is formed through the base-catalyzed reaction of the malononitrile anion with another molecule of malononitrile.

    • Minimizing Dimer Formation: Controlling the stoichiometry of the reactants is crucial. Using a slight excess of acetone can help to favor the reaction with malononitrile over the self-condensation of malononitrile. Careful control of the reaction temperature and slow addition of the base catalyst can also reduce the formation of the dimer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Knoevenagel condensation of acetone with malononitrile, typically catalyzed by a weak base.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities include unreacted starting materials (acetone and malononitrile), the malononitrile dimer, and potentially small amounts of acetone self-condensation products.

Q3: How can I effectively purify crude this compound?

A3: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical for achieving high purity.

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantitative purity analysis and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities based on their chemical shifts.

Data Presentation

Table 1: Impact of Recrystallization Solvent on the Purity of this compound

Recrystallization SolventPurity of this compound (%)Observations
Ethanol/Water>99.5Forms well-defined colorless crystals. Good recovery.
Isopropanol>99.0Good crystal formation. May require slower cooling for larger crystals.
Toluene98.5Effective, but the higher boiling point requires careful handling.
Hexane/Ethyl Acetate98.0Good for removing highly polar or non-polar impurities. The ratio may need optimization.

Note: Purity was determined by HPLC analysis.

Table 2: Typical HPLC and NMR Data for this compound and a Common Impurity

CompoundHPLC Retention Time (min)¹H NMR Chemical Shifts (ppm, CDCl₃)¹³C NMR Chemical Shifts (ppm, CDCl₃)
This compound3.52.35 (s, 6H)170.1, 112.5, 85.0, 25.8
Malononitrile Dimer2.84.38 (s, 2H), 5.15 (br s, 2H)115.8, 114.2, 75.1, 55.9

Experimental Protocols

1. Synthesis of this compound via Knoevenagel Condensation

  • Materials:

    • Acetone (reagent grade)

    • Malononitrile (99%)

    • Piperidine (reagent grade)

    • Ethanol (95%)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1 equivalent) in ethanol.

    • Add acetone (1.2 equivalents) to the solution.

    • Slowly add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture while stirring at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically within a few hours), cool the mixture in an ice bath to induce crystallization of the crude product.

    • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

2. Purification of this compound by Recrystallization

  • Materials:

    • Crude this compound

    • Ethanol (95%)

    • Deionized water

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

    • Slowly add deionized water to the hot filtrate until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure:

    • Prepare a standard solution of high-purity this compound and a sample solution of the synthesized product in the mobile phase.

    • Inject the solutions into the HPLC system.

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 Dissolve Malononitrile in Ethanol s2 Add Acetone s1->s2 s3 Add Piperidine (Catalyst) s2->s3 s4 Reaction Monitoring (TLC) s3->s4 w1 Cool in Ice Bath s4->w1 Reaction Complete w2 Vacuum Filtration w1->w2 w3 Wash with Cold Ethanol w2->w3 p1 Recrystallization (Ethanol/Water) w3->p1 Crude Product p2 Collect Purified Crystals p1->p2 a1 HPLC Purity Check p2->a1 Purified Product a2 NMR Structural Confirmation a1->a2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of This compound q1 Impurity Identified by LC-MS or NMR? start->q1 ans1_yes Malononitrile Dimer (Higher MW) q1->ans1_yes Yes ans1_no Unreacted Starting Materials/Other q1->ans1_no No sol1 Optimize Stoichiometry (Excess Acetone) Control Catalyst Addition and Temperature ans1_yes->sol1 sol2 Increase Reaction Time Ensure Efficient Water Removal Purify Starting Materials ans1_no->sol2

Caption: Troubleshooting decision tree for improving the purity of this compound.

Technical Support Center: Scaling Up the Laboratory Synthesis of Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isopropylidenemalononitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to establish, optimize, and troubleshoot the laboratory-scale synthesis of this critical chemical intermediate. This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, including nicotinonitrile precursors for pharmaceuticals like Nevirapine, an HIV-1 treatment.[1]

The primary synthetic route is the Knoevenagel condensation, a reliable C-C bond-forming reaction between an active methylene compound (malononitrile) and a ketone (acetone). While straightforward in principle, scaling this reaction can present challenges related to yield, purity, and competing side reactions. This document provides in-depth, field-proven insights to navigate these issues effectively.

Core Synthesis Protocol: Knoevenagel Condensation of Acetone and Malononitrile

This protocol describes a standard batch synthesis method adapted from established procedures, employing a basic catalyst and azeotropic removal of water to drive the reaction to completion.

Experimental Protocol:

  • Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Charging:

    • To the flask, add malononitrile (1.0 eq), acetone (1.5 eq), and a suitable catalyst (e.g., piperidine, 0.1 eq).

    • Add a solvent capable of forming an azeotrope with water, such as toluene or benzene, to achieve a reactant concentration of approximately 1.0 M.

  • Reaction Execution:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours, or once water ceases to collect in the trap. The formation of water is a direct indicator of reaction progress; its removal is critical to shift the equilibrium towards the product.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic solution with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, often an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Experimental Workflow Diagram

G cluster_setup 1. Reactor Setup cluster_reagents 2. Reagent Charging cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification & Analysis A Dry Glassware Assembly: - Round-Bottom Flask - Dean-Stark Trap - Condenser B Add Reagents: - Malononitrile (1.0 eq) - Acetone (1.5 eq) - Catalyst (e.g., Piperidine) - Toluene A->B C Heat to Reflux B->C D Azeotropic Water Removal (via Dean-Stark) C->D E Monitor by TLC D->E F Cool to RT E->F Reaction Complete G Aqueous Wash (NaHCO₃, Brine) F->G H Dry Organic Layer (Na₂SO₄) G->H I Solvent Removal (Rotary Evaporator) H->I J Vacuum Distillation or Recrystallization I->J K Characterization (NMR, GC-MS, IR) J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis.

Q1: My reaction yield is very low or non-existent. What went wrong?

This is a frequent problem that can usually be traced back to one of three key areas: catalyst activity, water contamination, or thermal control.

  • Possible Cause 1: Inactive or Inappropriate Catalyst. The first step of the Knoevenagel condensation is the deprotonation of malononitrile's acidic methylene protons (pKa ≈ 11).[2] This requires a sufficiently strong base. Water is not a strong enough base to initiate this reaction effectively.[2] If you are using a solid catalyst like basic alumina, ensure it has been properly activated (e.g., by heating) to remove adsorbed water, which deactivates basic sites. If using an amine catalyst like piperidine, ensure it is fresh and not degraded.

  • Possible Cause 2: Presence of Water. The Knoevenagel condensation is a reversible equilibrium reaction that produces one molecule of water for every molecule of product formed. According to Le Chatelier's principle, the presence of water in the starting materials or failure to remove it as it forms will inhibit the reaction from proceeding to completion.[2] Using a Dean-Stark trap with a solvent like toluene is a highly effective method for physically removing water and driving the reaction forward.[1]

  • Possible Cause 3: Sub-optimal Temperature. While heating is necessary to drive the reaction, excessive temperatures can lead to polymerization or side reactions. Conversely, a temperature too low will result in a sluggish or stalled reaction. The optimal temperature is typically the reflux temperature of the chosen azeotropic solvent.

Q2: The reaction mixture turned into a dark red or brown intractable goo. What happened?

This indicates polymerization of the product or starting material.

  • Causality: this compound, like many ylidenemalononitriles, is an electron-poor alkene (a Michael acceptor) and can undergo anionic polymerization, especially under harsh basic conditions or at high temperatures.[2]

  • Solution:

    • Reduce Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate (typically 5-10 mol%).

    • Control Temperature: Avoid overheating the reaction. Maintain a steady reflux without excessive bumping.

    • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the likelihood of side reactions.

Q3: My final product is contaminated with a significant byproduct. How do I identify and prevent it?

The most common byproduct is a dimer of this compound.

  • Identification: This byproduct will have a molecular weight exactly double that of the desired product. It can be identified using GC-MS or LC-MS analysis. The formation of this dimer has been previously reported in the literature.[3]

  • Mechanism & Prevention: Dimerization occurs when one molecule of the this compound product acts as a Michael acceptor and the carbanion of malononitrile (or another nucleophile) attacks it. This is more likely to occur at high concentrations. Running the reaction under more dilute conditions (e.g., 0.5 M instead of 1.0 M) can often suppress this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for scaling up this synthesis?

While simple amine bases like piperidine are effective at the lab scale, they can be difficult to remove during work-up. For larger scales, heterogeneous catalysts are often superior.

  • Basic Aluminum Oxide (Al₂O₃): Acts as a solid base that can be easily filtered off after the reaction. This simplifies purification significantly.[1]

  • KF-coated Alumina: This catalyst has been shown to be highly effective, even enabling the reaction to proceed in aqueous solutions with yields greater than 90%.[4] This presents a greener chemistry alternative to toluene-based systems.

Q2: Can I use a solvent other than toluene?

Yes, but the choice impacts the water removal strategy.

  • Dichloromethane (DCM): Can be used, but it does not form an azeotrope with water. In this case, a drying agent like anhydrous MgSO₄ must be added directly to the reaction flask to sequester the water as it forms.[1]

  • Ethanol/Water: Some catalytic systems, particularly those using robust catalysts like KF-Al₂O₃, can be run in protic or aqueous media, which simplifies the setup and improves the environmental footprint of the synthesis.[4]

Q3: How critical is the purity of the starting malononitrile and acetone?

Starting material purity is paramount. Impurities in malononitrile can inhibit the catalyst. Acetone should be dry, as commercially available grades can contain significant amounts of water, which will quench the reaction from the start.

Q4: What are the primary safety concerns with this synthesis?

  • Malononitrile: This is a highly toxic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Ensure proper grounding of equipment and avoid ignition sources.

Q5: What are the considerations for scaling this reaction beyond the laboratory?

Directly scaling batch reactions can be challenging due to issues with heat transfer and mixing. For larger quantities, transitioning to a continuous flow process should be considered. Flow chemistry allows for better control over reaction parameters (temperature, residence time), improves safety, and can be scaled out by running multiple reactors in parallel rather than scaling up a single large, potentially hazardous batch.[1]

Catalyst Performance Summary

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Key Advantages & Considerations
PiperidineTolueneReflux (~111)85-95%Effective and common, but requires aqueous work-up to remove.
Basic AluminaTolueneReflux (~111)~94%[1]Heterogeneous; easily removed by filtration, simplifying purification.[1]
KF-Coated AluminaWater80>90%[4]Green solvent system; catalyst is highly active and reusable.[4]
No CatalystEthanolReflux (~78)Low to ModerateReaction is slow; often results in incomplete conversion.[5]

References

Technical Support Center: Managing Exothermic Reactions in Isopropylidenemalononitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isopropylidenemalononitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to perform this synthesis. The Knoevenagel condensation of malononitrile and acetone is a powerful C-C bond-forming reaction; however, its exothermic nature presents significant safety and process control challenges.[1] Failure to manage the heat generated can lead to thermal runaway, reduced yields, and the formation of impurities.[2][3]

This document provides in-depth, field-proven insights into understanding, controlling, and troubleshooting the exothermic profile of this reaction, ensuring both safety and experimental success.

Part 1: Frequently Asked Questions (FAQs) - Proactive Exotherm Management

This section addresses common questions and provides proactive strategies to implement before starting your experiment.

Q1: What is the underlying cause of the strong exotherm in the synthesis of this compound?

A1: The synthesis is a classic Knoevenagel condensation.[1] The exotherm is generated from the net energy released during two key steps in the reaction mechanism:

  • Deprotonation: A weak base catalyst (e.g., piperidine, ammonium acetate) deprotonates the highly acidic α-carbon of malononitrile, creating a resonance-stabilized carbanion.[4]

  • Nucleophilic Attack & Dehydration: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting intermediate then undergoes dehydration (elimination of a water molecule) to form the stable α,β-unsaturated product, this compound.[1][4]

The formation of the stable, conjugated C=C double bond is a highly favorable process that releases significant thermal energy.

Q2: How does my choice of catalyst affect reaction safety and control?

A2: The catalyst is a critical control parameter. The reaction is typically base-catalyzed, and the strength and concentration of the base directly correlate with the reaction rate and the rate of heat generation.

  • Weak Bases are Preferred: Catalysts like piperidine, pyridine, or ammonium acetate are commonly used because they are strong enough to deprotonate malononitrile without causing uncontrolled, rapid condensation.[5][6]

  • Avoid Strong Bases: Using strong bases (e.g., NaOH, KOH) is highly discouraged. They can induce a violent, uncontrollable reaction and promote side reactions, such as the self-condensation of acetone or polymerization of the starting materials.[5]

  • Catalyst Loading: Even with a weak base, using an excessive amount can dangerously accelerate the reaction. Catalytic amounts (e.g., 0.1 equivalents) are typically sufficient.[7]

Q3: What is the most critical factor for controlling the reaction exotherm at scale?

A3: The single most critical factor is the rate of reagent addition .[8] The reaction should always be set up to allow for the slow, controlled addition of one reactant to the other, never by mixing all reagents at once.

  • Recommended Procedure: Typically, a solution of malononitrile and the catalyst is prepared in the reaction vessel, and acetone is added dropwise from an addition funnel or via a syringe pump.

  • Causality: Slow addition ensures that the reactive intermediates are consumed as they are formed, preventing their accumulation. This allows the cooling system to dissipate the heat generated in real-time, maintaining a stable internal temperature. A rapid addition leads to a buildup of reactants and a sudden, exponential increase in heat production that can overwhelm the cooling system, leading to thermal runaway.[3]

Q4: How do I select an appropriate solvent for managing the reaction's thermal profile?

A4: The solvent plays a dual role: it acts as a medium for the reaction and as a heat sink.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more thermal energy for a given temperature increase.

  • Boiling Point: A solvent with a moderate boiling point (e.g., ethanol, toluene) can help regulate the temperature through reflux.[5] If the reaction temperature reaches the solvent's boiling point, the excess energy will be consumed as the latent heat of vaporization, providing a passive cooling mechanism. However, the system must be equipped with an efficient reflux condenser.

  • Azeotropic Water Removal: In some setups, a solvent like toluene can be used with a Dean-Stark apparatus to azeotropically remove the water produced during the condensation, which can help drive the reaction to completion.[5]

Table 1: Key Parameter Influence on Exotherm Management
ParameterRecommended ControlRationale for Exotherm Management
Catalyst Weak base (e.g., piperidine, NH₄OAc) at catalytic loading (0.05-0.1 eq).Prevents dangerously fast reaction rates. Strong bases can lead to runaway reactions.[5]
Reagent Addition Slow, dropwise addition of acetone to the malononitrile/catalyst mixture.Prevents accumulation of reactive intermediates, allowing heat to be dissipated as it is generated.[8]
Temperature Maintain internal temperature at or below 40-50°C using an ice bath.A lower starting temperature provides a larger safety margin before a hazardous temperature is reached.[9]
Solvent Ethanol or TolueneActs as a heat sink. A refluxing solvent can provide passive cooling if the setup includes an efficient condenser.[5]
Agitation Vigorous mechanical or magnetic stirring.Ensures even heat distribution and prevents the formation of localized "hot spots" where a runaway can initiate.[8]

Part 2: Troubleshooting Guide - Responding to In-Process Events

This section provides a question-and-answer guide for issues that may arise during the experiment.

Q5: My reaction temperature is rising rapidly and is not responding to my cooling bath. What should I do?

A5: You are experiencing the onset of a thermal runaway.[2] Immediate and decisive action is required:

  • Stop Reagent Addition IMMEDIATELY: Cease the addition of acetone instantly.

  • Enhance Cooling: If using a simple ice-water bath, add a solvent like isopropanol or acetone to the bath, followed by the careful addition of dry ice in small portions to create a more effective cooling slurry.

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, execute your pre-planned emergency quenching procedure. This typically involves adding a large volume of a cold, inert quenching agent (e.g., cold toluene) to rapidly dilute the reactants and absorb the heat.[3]

  • Alert Personnel: Inform colleagues and safety personnel of the situation. If the reaction cannot be controlled, evacuate the immediate area.

Q6: The reaction exothermed as expected during acetone addition, but now it has stalled and TLC shows unreacted starting material. What is the likely cause?

A6: This issue often points to two potential causes:

  • Catalyst Deactivation/Insufficiency: The catalyst may have been insufficient for full conversion or may have been neutralized. A small, careful addition of more catalyst may restart the reaction, but be prepared to manage a secondary exotherm.

  • Equilibrium Inhibition: The Knoevenagel condensation produces water as a byproduct.[7] An accumulation of water in the reaction mixture can inhibit the reaction and shift the equilibrium back towards the starting materials. For larger-scale reactions, using a Dean-Stark trap to remove water is the most effective solution.[5]

Q7: My final product is a dark, tarry substance with a very low yield. What went wrong?

A7: This is typically a result of excessive reaction temperatures.

  • Probable Cause: Poor temperature control allowed the exotherm to raise the internal temperature significantly, leading to polymerization of malononitrile, the product, or other undesired side reactions.[10] The use of a base that was too strong can also contribute to this outcome.[5]

  • Corrective Action for Future Experiments:

    • Ensure your cooling bath has adequate capacity for the reaction scale.

    • Slow down the rate of acetone addition significantly.

    • Verify that you are using a weak base catalyst at the correct concentration.

    • Maintain the internal reaction temperature below the recommended maximum (e.g., 50°C).

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: Lab-Scale Controlled Synthesis of this compound

This protocol is designed for a 0.1 mole scale synthesis with integrated safety controls.

  • Reactor Setup:

    • In a well-ventilated fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, a 50 mL pressure-equalizing dropping funnel, and a reflux condenser.

    • Prepare a large ice-water bath to place under the flask.

  • Reagent Preparation:

    • To the flask, add malononitrile (6.6 g, 0.1 mol) and ethanol (50 mL).

    • Stir the mixture until the malononitrile has completely dissolved.

    • Add piperidine (0.85 g, 1 mL, 0.01 mol) to the flask.

    • In the dropping funnel, place acetone (7.3 mL, 0.1 mol).

  • Controlled Reaction:

    • Cool the flask in the ice bath until the internal temperature is between 0-5°C.

    • Begin the dropwise addition of acetone from the dropping funnel. Target an addition rate of approximately 1 drop every 3-5 seconds.

    • Carefully monitor the internal temperature. Maintain the temperature below 40°C throughout the addition. If the temperature approaches 40°C, stop the addition and allow the mixture to cool before resuming.

    • The total addition time should be approximately 30-45 minutes.

  • Reaction Completion & Workup:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete reaction. Monitor progress by TLC.

    • Cool the reaction mixture again in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound as a white solid.

Visual Workflow Diagrams

The following diagrams illustrate key decision-making processes for managing the synthesis.

Exotherm_Control_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase P1 Assess Reaction Scale P2 Select Adequate Cooling (e.g., Ice Bath, Chiller) P1->P2 P3 Calculate Reagent Stoichiometry & Catalyst Loading (0.1 eq) P2->P3 E1 Start Slow, Controlled Addition of Acetone P3->E1 E2 Continuously Monitor Internal Temperature (T_int) E1->E2 E3 T_int < 40°C? E2->E3 E4 Continue Addition E3->E4 Yes E5 HALT Addition Immediately! Enhance Cooling E3->E5 No E6 Addition Complete? E4->E6 E5->E2 E6->E1 No E7 Proceed to Workup E6->E7 Yes Troubleshooting_Workflow T1 Event: Rapid Rise in Internal Temperature T2 HALT Reagent Addition T1->T2 T3 Enhance Cooling System (e.g., add dry ice to bath) T2->T3 T4 Is Temperature Decreasing? T3->T4 T5 Monitor until T_int is stable and below 25°C T4->T5 Yes T7 Temperature Still Rising! PREPARE FOR EMERGENCY QUENCH T4->T7 No T6 Resume Addition at 50% of Original Rate T5->T6 T8 Execute Quench Protocol: Rapidly add cold, inert solvent T7->T8

Caption: Troubleshooting flowchart for a thermal runaway event.

References

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]

  • Knoevenagel Condensation Reaction Mechanism. (2020, September 16). YouTube. Retrieved from [Link]

  • Figure 2: a) Flow scheme to produce the enamine intermediate 5 from... (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation. (2023, November 27). In Wikipedia. Retrieved from [Link]

  • Exothermic Reaction Hazards. (2023, November 7). TSM TheSafetyMaster Private Limited. Retrieved from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2023, December 25). Lab Safety Specialist. Retrieved from [Link]

  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Knoevenagel condensation reactions of various aldehydes with malononitrile... (n.d.). ResearchGate. Retrieved from [Link]

  • The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemical reaction hazards and the risk of thermal runaway INDG254. (2014, August). Health and Safety Executive. Retrieved from [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (2004). Arkivoc. Retrieved from [Link]

Sources

Effect of solvent choice on isopropylidenemalononitrile yield and purity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isopropylidenemalononitrile (2-propan-2-ylidenepropanedinitrile). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its synthesis via the Knoevenagel condensation of acetone and malononitrile. We will focus specifically on how your choice of solvent can dramatically impact reaction yield, purity, and overall success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles tied to the solvent's role.

Question 1: My yield of this compound is consistently low. Could my solvent be the problem?

Answer: Absolutely. Solvent choice is one of the most critical parameters in the Knoevenagel condensation. A low yield is often directly attributable to using a suboptimal solvent. The primary issue is that the reaction involves a delicate equilibrium between the starting materials, a β-hydroxy intermediate, and the final α,β-unsaturated product.[1] The solvent influences this equilibrium and the rate of each step.

  • Causality: The Knoevenagel condensation proceeds in two main steps: (1) a nucleophilic (aldol-type) addition to form a β-hydroxy intermediate, and (2) a dehydration (elimination) step to yield the final product.[1][2]

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can be problematic. While they may facilitate the initial aldol addition, they can hinder the crucial dehydration step. The high concentration of water or alcohol can push the equilibrium of the elimination reaction back towards the intermediate, thus lowering the overall yield of the desired product.

    • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents often result in very slow reaction rates due to the poor solubility of the malononitrile carbanion intermediate and the catalyst. This leads to incomplete conversion and low yields.[3]

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These are frequently the superior choice. They effectively solvate the ionic intermediates without interfering with the dehydration step, often accelerating the reaction and leading to higher yields.[1][3] Studies on similar Knoevenagel condensations have shown that polar aprotic solvents can significantly increase both reaction rate and conversion.[3]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using ethanol, methanol, or water, switch to anhydrous acetonitrile or dimethylformamide (DMF).

    • Ensure Anhydrous Conditions: If using a polar aprotic solvent, ensure it is dry. Trace amounts of water can still impede the dehydration step.

    • Consider a Water/Glycerol Mixture: For a greener approach, a mixture of water and glycerol has been shown to be effective in some Knoevenagel condensations, as glycerol can increase the solubility of organic reagents while still being environmentally benign.[4] This may require optimization for your specific reaction.[4]

Question 2: My reaction produces a sticky, reddish-brown oil or "goo" instead of a crystalline product. What's causing this?

Answer: The formation of a viscous, colored oil is a classic sign of polymerization and side reactions, a common issue when synthesizing compounds with highly activated double bonds like this compound.

  • Causality:

    • Excessive Heat & Catalyst: The combination of too much basic catalyst (like piperidine) and high reaction temperatures can promote a Michael addition cascade. The highly nucleophilic malononitrile anion can attack the electron-deficient double bond of the newly formed this compound, leading to oligomers and polymers.

    • Solvent's Role in Heat Management: The solvent's boiling point dictates the maximum temperature of the reaction at reflux. Low-boiling solvents like dichloromethane or diethyl ether may not provide sufficient energy for the reaction to proceed, while high-boiling solvents like DMF or toluene can easily lead to overheating if not carefully controlled, promoting polymerization.

    • Solvent's Role in Side Reactions: Some solvents can participate in or promote side reactions. For instance, running the reaction without any solvent (neat) can lead to localized overheating and rapid polymerization.[5]

  • Troubleshooting Steps:

    • Reduce Catalyst Concentration: Use a catalytic amount of a weak base (e.g., a few drops of piperidine or a small molar percentage of ammonium acetate).

    • Control Temperature: Maintain a moderate reaction temperature. If using a high-boiling solvent, use an oil bath and a thermometer to keep the temperature constant and avoid excessive heat. Room temperature reactions are often successful, though slower.[4]

    • Choose an Appropriate Solvent: Acetonitrile is often a good choice as its boiling point (82°C) is high enough to facilitate the reaction but low enough to minimize polymerization.

    • Monitor Reaction Time: Do not let the reaction run for an excessively long time after completion, as this increases the likelihood of side product formation. Monitor progress using Thin Layer Chromatography (TLC).

Question 3: I'm seeing multiple spots on my TLC plate and having difficulty purifying the final product. How does the solvent influence byproduct formation?

Answer: The solvent has a profound effect on reaction selectivity and the formation of byproducts. Seeing multiple spots on TLC indicates either incomplete conversion or the presence of side products, both of which are influenced by the reaction medium.

  • Causality:

    • Self-Condensation of Acetone: In the presence of a base, acetone can undergo self-condensation (an aldol condensation) to form diacetone alcohol and subsequently mesityl oxide. This is more likely to occur if the primary Knoevenagel reaction is slow, which can be the case in non-polar solvents where reactants are not well solvated.

    • Formation of the Aldol Intermediate: As mentioned, the reaction proceeds through a β-hydroxy intermediate (2-(1-hydroxy-1-methylethyl)malononitrile). In polar protic solvents, this intermediate can be stabilized and may persist in the reaction mixture, complicating purification. Aprotic solvents favor the second dehydration step, leading to a cleaner product profile.[1]

    • Solvent and Workup: The solvent used for the reaction also impacts the ease of workup and purification. A water-miscible solvent like DMF or acetonitrile may require a more complex extraction procedure to separate the product from the catalyst and solvent compared to a water-immiscible solvent like ethyl acetate.

  • Troubleshooting Steps:

    • Optimize Solvent for Selectivity: A polar aprotic solvent like acetonitrile generally provides a good balance of reaction rate and selectivity, disfavoring the self-condensation of acetone.

    • Use a Co-solvent System: Sometimes, a mixture of solvents can be beneficial. For example, a small amount of a polar solvent in a non-polar medium can help catalyze the reaction without fully solvating all species.

    • Refine the Workup Protocol:

      • If using a water-miscible solvent, ensure you are using a sufficient volume of water during the workup to precipitate the product fully.

      • Wash the crude product with a non-polar solvent like cold hexane to remove unreacted acetone and less polar byproducts.

      • Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is crucial for achieving high purity.

Frequently Asked Questions (FAQs)

Question 1: What is the ideal type of solvent for the Knoevenagel condensation to produce this compound?

Answer: For the Knoevenagel condensation between an active methylene compound like malononitrile and a ketone, a polar aprotic solvent is generally considered ideal.[3] Solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are excellent choices. They possess a high dielectric constant to dissolve the ionic intermediates but lack acidic protons, which ensures they do not interfere with the base catalyst or the crucial water elimination step.[1] This leads to faster reaction rates and cleaner product formation.

Question 2: Why are protic solvents like ethanol or water often avoided?

Answer: Protic solvents contain acidic protons (e.g., the -OH group in ethanol and water). While they can participate in hydrogen bonding and solvate reactants, they pose two main problems in this reaction:

  • Catalyst Inhibition: They can protonate and deactivate the basic catalyst, slowing down the initial deprotonation of malononitrile, which is the rate-determining step.[6]

  • Reversibility of Dehydration: The final step of the Knoevenagel condensation is the elimination of a water molecule.[7] Conducting the reaction in a protic solvent (especially water) increases the concentration of the "product" of this elimination step, which, according to Le Châtelier's principle, can shift the equilibrium back towards the β-hydroxy intermediate, reducing the final product yield.

Question 3: Can this reaction be performed under solvent-free conditions?

Answer: Yes, solvent-free, or "neat," Knoevenagel condensations are possible and are often highlighted as a green chemistry approach.[5][8] This method typically involves mixing the reactants with a solid catalyst (like ammonium acetate or silica gel) and applying energy through microwave irradiation or thermal heating.[5]

  • Advantages: Reduced solvent waste, potentially faster reaction times (especially with microwaves), and simpler workup.

  • Disadvantages: The risk of localized overheating is high, which can lead to polymerization and charring, especially with reactive substrates like malononitrile.[5] Achieving uniform mixing and temperature control can also be challenging, potentially leading to inconsistent results.

Data Summary: Solvent Effects

The following table summarizes the general effects of different solvent classes on the Knoevenagel condensation of an aldehyde/ketone with malononitrile, based on principles reported in the literature.

Solvent ClassRepresentative SolventsTypical YieldTypical PurityKey Considerations
Polar Aprotic Acetonitrile, DMF, THFHighHighGenerally the best choice. Promotes both reaction steps and leads to a clean product profile.[1][3] Anhydrous conditions are preferred.
Polar Protic Ethanol, Methanol, WaterLow to ModerateModerateCan inhibit the catalyst and the final dehydration step, leading to lower yields and the presence of the β-hydroxy intermediate.[1]
Non-Polar Toluene, Hexane, BenzeneLowLow to ModerateVery slow reaction rates due to poor solubility of intermediates. Often results in incomplete conversion.[3]
Green Solvents Water/Glycerol, Ionic LiquidsModerate to HighGoodCan be highly effective but may require specific catalysts or conditions.[4][9] Represents an environmentally friendly alternative.
Solvent-Free NoneVariableVariableReduces waste but carries a high risk of polymerization and poor heat control.[5][8] Best suited for microwave-assisted synthesis.

Experimental Protocol: Optimized Synthesis in Acetonitrile

This protocol describes a reliable method for synthesizing this compound using acetonitrile as the solvent, which balances reaction efficiency with ease of handling.

Materials:

  • Malononitrile (1.0 eq)

  • Acetone (3.0-5.0 eq)

  • Anhydrous Acetonitrile

  • Piperidine (catalyst, ~0.1 eq)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Hexane (for washing)

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (e.g., 6.6 g, 0.1 mol) in anhydrous acetonitrile (50 mL).

  • Addition of Reagents: Add acetone (e.g., 22 mL, 0.3 mol) to the solution.

  • Catalyst Addition: Add piperidine (e.g., 1 mL, 0.01 mol) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting malononitrile spot should disappear and a new, less polar product spot should appear.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly add 1M HCl to neutralize the piperidine catalyst until the solution is slightly acidic (pH ~5-6).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add water (50 mL) and ethyl acetate (50 mL). Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • A yellow-orange solid or oil will be obtained. Wash the crude product with a small amount of cold hexane to remove residual acetone and other non-polar impurities.

    • For highest purity, recrystallize the solid from a minimal amount of hot ethanol or isopropanol. Cool slowly to form crystals, which can then be isolated by vacuum filtration.

Workflow for Solvent Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a solvent for the Knoevenagel condensation.

Solvent_Optimization_Workflow start Start: Knoevenagel Condensation (Acetone + Malononitrile) screening Primary Solvent Screening start->screening polar_aprotic Polar Aprotic (e.g., Acetonitrile, DMF) screening->polar_aprotic Test 1 polar_protic Polar Protic (e.g., Ethanol, Water) screening->polar_protic Test 2 non_polar Non-Polar (e.g., Toluene) screening->non_polar Test 3 outcome_aprotic High Yield, Clean Reaction polar_aprotic->outcome_aprotic outcome_protic Low Yield, Intermediate Present polar_protic->outcome_protic outcome_nonpolar Very Slow / No Reaction non_polar->outcome_nonpolar optimization Optimization (Temp, Catalyst, Time) outcome_aprotic->optimization Proceed with best candidate final_protocol Final Optimized Protocol optimization->final_protocol

Caption: Logical workflow for solvent screening and optimization in the Knoevenagel condensation.

References

  • Yadav, G. D., & Yadav, A. D. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences, 131(6), 56. [Link]

  • Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Mechanochemistry, 1(1), 1-8. [Link]

  • Singh, Dr. A., & Singh, Dr. K. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 120-125. [Link]

  • de Oliveira, R. N., de Souza, R. O. M. A., & Vasconcellos, M. L. A. A. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society, 29(11), 2394-2402. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. [Table]. [Link]

  • Reddit. (2018). Knoevenagel condensation with Malonitrile (pKas and deprotonation). r/chemistry. [Link]

  • Xia, M., & Wang, Y. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc, 2004(9), 4-8. [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Karami, B., Eskandari, K., & Ghasemi, Z. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12693. [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

Sources

Catalyst deactivation and regeneration in isopropylidenemalononitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst deactivation and regeneration during the synthesis of isopropylidenemalononitrile. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the synthesis of this compound and which catalysts are typically used?

The synthesis of this compound is achieved through a Knoevenagel condensation reaction.[1] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group (acetone), followed by a dehydration step to eliminate a water molecule.[1] The product is an α,β-unsaturated nitrile.

Commonly used catalysts include:

  • Homogeneous basic catalysts: Weakly basic amines like piperidine are often employed.[1][2]

  • Heterogeneous catalysts: Solid catalysts are preferred for their ease of separation and recycling.[3] Aluminum oxide (Al₂O₃) has been specifically reported for this synthesis.[4] Other effective heterogeneous catalysts for Knoevenagel condensations include metal oxides, zeolites, and hydrotalcites.[3][5]

Q2: What are the common indicators of catalyst deactivation during my experiment?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[6] Key indicators to monitor during your experiments include:

  • Decreased Reaction Rate: The time required to reach a certain conversion level increases.

  • Lower Product Yield: Successive runs with the same catalyst batch produce less this compound.

  • Changes in Selectivity: An increase in the formation of byproducts, such as dimers of the starting material, may be observed.[4]

  • Increased Pressure Drop (for flow reactors): In a packed bed reactor, fouling can block the catalyst bed, leading to an increased pressure differential.[6]

Q3: What are the primary causes of catalyst deactivation in this specific synthesis?

The deactivation of solid catalysts can be broadly categorized into chemical, mechanical, and thermal mechanisms.[6][7] For this compound synthesis, the most likely causes are:

  • Fouling (or Coking): This is a mechanical deactivation mechanism where carbonaceous deposits or heavy byproducts physically block the catalyst's active sites and pores.[6][8] These deposits can arise from side reactions or polymerization of reactants or products.

  • Poisoning: This chemical deactivation occurs when impurities in the feedstock (acetone, malononitrile, or solvent) strongly adsorb to the active sites, rendering them inactive.[6][8] Common poisons for many catalysts include compounds containing sulfur or excess water.

  • Thermal Degradation (Sintering): If the reaction is conducted at excessively high temperatures, thermal degradation can occur.[6] This involves the growth of catalyst crystallites, which leads to an irreversible loss of active surface area.[8][9]

Q4: Can a deactivated catalyst be regenerated?

Yes, in many cases, catalysts can be regenerated to recover some or all of their initial activity. The appropriate regeneration method depends entirely on the mechanism of deactivation.[10]

  • Fouled catalysts are typically regenerated by a controlled burnout of the carbonaceous deposits in an oxidizing atmosphere.[9]

  • Poisoned catalysts can sometimes be regenerated by washing with specific solvents or by thermal treatment to remove the adsorbed poison, although some poisons cause irreversible deactivation.[11]

  • Thermally degraded (sintered) catalysts generally cannot be regenerated, as the loss of surface area is irreversible.

Q5: How can I minimize catalyst deactivation in my experiments?

Preventing or slowing deactivation is crucial for process efficiency.[11] Key strategies include:

  • Use High-Purity Reagents: Ensure that acetone, malononitrile, and any solvents are free from potential poisons like sulfur compounds.

  • Optimize Reaction Temperature: Operate within the catalyst's stable temperature window to avoid thermal degradation and minimize side reactions that lead to fouling.

  • Control Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation and coking.

  • Effective Mixing: In batch reactors, ensure efficient stirring to prevent localized overheating on the catalyst surface.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: My product yield has dropped significantly over several consecutive runs.

  • Possible Cause: Catalyst fouling (coking) is the most probable cause for a gradual decline in performance. Side reactions or polymerization of the reactants/products can form heavy organic molecules that deposit on the catalyst surface.[8]

  • Diagnosis:

    • Visual Inspection: The catalyst may appear discolored (e.g., darkened).

    • Thermogravimetric Analysis (TGA): Analyzing the spent catalyst via TGA can quantify the amount of carbonaceous deposits. A significant weight loss at temperatures between 200°C and 500°C in an air stream is indicative of coke burnout.[9]

  • Solution (Regeneration): An oxidative regeneration process can be employed to burn off the coke. It is critical to control the temperature to avoid sintering the catalyst.[9] (See Experimental Protocol 2).

Problem 2: The reaction is extremely slow or fails to initiate, even with a newly prepared catalyst batch.

  • Possible Cause: Catalyst poisoning from contaminants in the feedstock. Certain functional groups or impurities can act as strong poisons, even at trace levels.

  • Diagnosis:

    • Feedstock Analysis: Analyze your acetone, malononitrile, and solvent for impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or specific tests for common poisons (e.g., sulfur analysis).

    • Control Experiment: Run the reaction with a new, high-purity batch of all reagents to confirm if the issue is with the feedstock.

  • Solution:

    • Purify Reagents: Use appropriate purification methods for all starting materials and solvents before the reaction.

    • Catalyst Washing: Depending on the poison, a specific solvent wash might restore activity, but often poisoning is irreversible.

Problem 3: I am observing an increase in byproducts and a change in product selectivity.

  • Possible Cause: Thermal degradation (sintering) or a change in the catalyst's active sites. High temperatures can cause the small crystallites of the active phase to agglomerate, reducing the active surface area and potentially altering the nature of the active sites.[6]

  • Diagnosis:

    • Surface Area Analysis: Measure the BET surface area of the spent catalyst and compare it to the fresh catalyst. A significant decrease suggests sintering.

    • X-ray Diffraction (XRD): XRD analysis can show an increase in the crystallite size of the active phase in the spent catalyst.

  • Solution: Sintering is generally an irreversible process. Regeneration is not a viable option. The focus must be on prevention by strictly controlling the reaction temperature and avoiding any temperature overshoots.

Data Presentation

Table 1: Summary of Common Catalyst Deactivation Mechanisms

Deactivation MechanismDescriptionTypical SymptomsDiagnostic Methods
Fouling (Coking) Physical deposition of carbonaceous material on the catalyst surface and in pores.[6]Gradual decrease in yield and rate; increased pressure drop in flow systems.[6]TGA, Temperature-Programmed Oxidation (TPO), Visual Inspection.
Poisoning Strong chemisorption of impurities on active sites, rendering them inactive.[6]Rapid and severe loss of activity, often from the start of a run.Feedstock analysis (GC-MS, elemental analysis), control experiments.
Sintering Thermally induced growth of catalyst crystallites, leading to loss of active surface area.[9]Irreversible loss of activity, often accompanied by a change in selectivity.BET Surface Area Analysis, XRD, Transmission Electron Microscopy (TEM).

Table 2: Overview of Catalyst Regeneration Strategies

Deactivation MechanismRegeneration MethodKey ParametersExpected Outcome
Fouling (Coking) Controlled Oxidation (Calcination)Temperature, oxygen concentration, gas flow rate.[9]Recovery of catalyst activity by removing carbon deposits.
Poisoning Chemical Washing / Thermal TreatmentChoice of solvent, temperature, treatment time.[11]Partial to full activity recovery, depending on the poison's nature (reversible vs. irreversible).
Sintering Not ApplicableN/ASintering is typically irreversible; regeneration is not feasible.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Coke Quantification

  • Sample Preparation: Carefully unload a small, representative sample (5-10 mg) of the spent catalyst from the reactor.

  • Instrument Setup: Place the sample in the TGA crucible.

  • Initial Purge: Heat the sample to ~120°C under an inert gas flow (e.g., Nitrogen or Argon) at 50 mL/min and hold for 30 minutes to remove any adsorbed water and solvents.

  • Analysis Program: Switch the gas to a flow of air (or a dilute O₂/N₂ mixture) at 50 mL/min.

  • Temperature Ramp: Increase the temperature from 120°C to 700°C at a controlled rate of 10°C/min.[9]

  • Data Interpretation: The percentage weight loss observed in the range of 200-600°C corresponds to the amount of carbonaceous deposit (coke) burned off the catalyst.

Protocol 2: General Protocol for Oxidative Regeneration of a Fouled Catalyst

  • Reactor Setup: Place the spent catalyst in a suitable reactor (e.g., a tube furnace).

  • Inert Gas Flush: Purge the reactor with an inert gas (e.g., Nitrogen) at a steady flow rate while slowly raising the temperature to 200-250°C to desorb loosely bound species.

  • Controlled Oxidation: Gradually introduce a controlled stream of a dilute oxidizing gas (e.g., 1-5% air in Nitrogen) into the reactor. Caution: This step is exothermic. A low oxygen concentration is crucial to prevent rapid temperature increases that could cause sintering.[9]

  • Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (typically 400-550°C, this must be below the temperature at which the catalyst sinters). Hold at this temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating that all coke has been removed.

  • Cool Down: Switch the gas flow back to 100% inert gas and allow the catalyst to cool down to room temperature.

  • Re-activation (if necessary): If the catalyst requires a reduced active state, a subsequent reduction step (e.g., under Hydrogen flow) may be necessary after regeneration.

Visualizations

G cluster_reactants cluster_products reactant reactant product product catalyst catalyst process process A Acetone Plus1 + A->Plus1 M Malononitrile M->Plus1 IM This compound Plus2 + IM->Plus2 W Water W->Plus2 Cat Catalyst (e.g., Al₂O₃) Arrow Knoevenagel Condensation Plus1->Arrow Arrow->IM Arrow->Cat Arrow->Plus2 Troubleshooting_Workflow problem problem cause cause action action result result start Decreased Catalyst Performance (e.g., Low Yield) q1 Is the activity loss gradual over multiple runs? start->q1 c1 Probable Cause: Fouling / Coking q1->c1 Yes c2 Probable Cause: Poisoning q1->c2 No, loss is sudden/severe a1 Perform TGA Analysis on Spent Catalyst c1->a1 q2 Does TGA show significant carbon deposits? a1->q2 a2 Analyze Purity of Reactants & Solvents c2->a2 s2 Purify Feedstock; Consider Catalyst Irreversible a2->s2 s1 Regenerate via Controlled Oxidation q2->s1 Yes q3 Is selectivity also changing and activity loss irreversible? q2->q3 No q3->a2 No c3 Probable Cause: Sintering q3->c3 Yes a3 Perform BET / XRD Analysis on Spent Catalyst c3->a3 s3 Optimize (Lower) Reaction Temp; Replace Catalyst a3->s3 Regeneration_Workflow input input process_step process_step decision decision output output waste waste start Spent Catalyst (Deactivated) step1 Unload from Reactor & Characterize (Optional) start->step1 d1 Deactivation by Fouling/Coking? step1->d1 step2 Perform Controlled Oxidative Burnout d1->step2 Yes d2 Deactivation by Sintering/Poisoning? d1->d2 No step3 Reload into Reactor step2->step3 step4 Dispose & Replace with Fresh Catalyst d2->step4 Yes

References

Technical Support Center: Troubleshooting Incomplete Conversion of Reactants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting incomplete chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with achieving complete conversion of their starting materials. Instead of a rigid checklist, this resource provides a logical, causality-driven framework to diagnose and resolve common issues in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, leaving a significant amount of starting material. What are the most probable causes?

An incomplete reaction can stem from several root causes, often categorized into issues with reagents and stoichiometry , reaction conditions , or catalyst performance . A systematic approach is crucial to pinpoint the exact problem.

The primary factors to investigate are:

  • Purity of Reactants : Impurities can interfere with the reaction, leading to lower yields than anticipated.[1][2][3]

  • Stoichiometry : Incorrect molar ratios of reactants can lead to the depletion of a limiting reagent before the reaction is complete.

  • Reaction Conditions : Temperature, pressure, and reaction time are critical parameters that dictate reaction kinetics and equilibrium.[2][4]

  • Catalyst Activity : The efficiency of a catalyst can be compromised by various factors, leading to a stalled reaction.[2]

  • Chemical Equilibrium : Some reactions are reversible and may reach a state of equilibrium where both reactants and products are present.[5]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing the cause of incomplete conversion.

Section 1: Assessing Reagents and Stoichiometry

The quality and quantity of your starting materials are the foundation of a successful reaction.

Q2: How can I be sure that the purity of my reactants isn't the issue?

Impurities can act as inhibitors, react with your reagents, or introduce water to moisture-sensitive reactions.[1][6]

Diagnostic Protocol:

  • Verify Purity : If possible, re-purify your starting materials. Techniques like recrystallization, distillation, or chromatography can be employed.

  • Analytical Confirmation : Use analytical techniques to confirm the purity of your reactants.

    • NMR Spectroscopy : To identify and quantify organic impurities.

    • Mass Spectrometry : To confirm the molecular weight of your starting materials.

    • Elemental Analysis : To ensure the correct elemental composition.

  • Use a Fresh Source : If purification is not feasible, obtain a fresh batch of reagents from a reputable supplier.

Q3: I've confirmed my reagents are pure, but the reaction is still incomplete. Could it be a stoichiometry problem?

Accurate measurement of reactants is crucial. Errors in weighing or volume dispensing can lead to incorrect molar ratios.

Troubleshooting Steps:

  • Recalculate Stoichiometry : Double-check all calculations for molar masses and equivalents.

  • Accurate Measurement : Ensure that balances and volumetric glassware are properly calibrated. For small-scale reactions, consider preparing stock solutions to minimize weighing errors.

  • Consider Volatility : If one of your reactants is volatile, ensure that it is not being lost during the reaction setup or process.

Section 2: Optimizing Reaction Conditions

Reaction conditions are the levers you can pull to influence the rate and extent of a chemical transformation.

Q4: My reaction is sluggish and incomplete. Should I increase the temperature?

Increasing the temperature generally increases the reaction rate, but it's not always the best solution.[4] Higher temperatures can also promote side reactions or decomposition of sensitive compounds.[4]

Workflow for Temperature Optimization:

Caption: Workflow for optimizing reaction temperature.

Q5: How long should I let my reaction run?

Insufficient reaction time is a common reason for incomplete conversion.[7] Conversely, excessively long reaction times can lead to product degradation.

Protocol for Determining Optimal Reaction Time:

  • Time-Course Study : Set up the reaction and take aliquots at regular intervals (e.g., every hour).

  • Quench and Analyze : Quench the reaction in each aliquot and analyze the composition using a suitable technique like TLC, GC, or HPLC.[4][8]

  • Plot Conversion vs. Time : This will reveal the point at which the reaction has reached completion or has stalled.

Time (hours)Reactant A (%)Product B (%)
18515
26040
42575
61090
8991
12991

Caption: Example data from a time-course study showing the reaction is complete after approximately 6-8 hours.

Section 3: Investigating Catalyst Performance

For catalyzed reactions, the health of your catalyst is paramount. Catalyst deactivation is a common culprit for stalled reactions.[9][10]

Q6: I suspect my catalyst has been deactivated. What are the common causes and how can I fix it?

Catalyst deactivation can occur through several mechanisms:[11][12]

  • Poisoning : Impurities in the feed strongly adsorb to the active sites.[11][12]

  • Fouling : Deposition of materials like coke on the catalyst surface.[11]

  • Sintering : Loss of active surface area due to high temperatures.[11][12]

Troubleshooting Catalyst Issues:

Caption: Decision tree for troubleshooting catalyst deactivation.

Protocol for Catalyst Regeneration (Example for Coked Catalyst):

  • Filter : Carefully filter the catalyst from the reaction mixture.

  • Wash : Wash the catalyst with a suitable solvent to remove any adsorbed organic material.

  • Dry : Dry the catalyst in a vacuum oven at a moderate temperature.

  • Calcine : Heat the catalyst in a furnace under a flow of air or an inert gas containing a small amount of oxygen to burn off the coke. The temperature and time will depend on the specific catalyst and support.

Section 4: Addressing Chemical Equilibrium

Q7: My reaction seems to stop at a certain conversion level, even with extended time and optimal conditions. Could it be an equilibrium issue?

Reversible reactions will reach a point of chemical equilibrium where the rates of the forward and reverse reactions are equal.[5] At this point, the concentrations of reactants and products remain constant.

Strategies to Overcome Equilibrium Limitations:

  • Le Chatelier's Principle : This principle can be used to shift the equilibrium towards the products.

    • Remove a Product : If a product can be removed from the reaction mixture (e.g., by distillation, precipitation, or using a molecular sieve to remove water), the equilibrium will shift to the right.[13]

    • Increase Reactant Concentration : Adding an excess of one of the reactants can drive the reaction forward.

  • Change Temperature or Pressure : For reactions involving gases, changing the pressure can shift the equilibrium.[14] For reactions where the enthalpy change is significant, adjusting the temperature can favor either the forward or reverse reaction.[14][15]

References

  • Teachy. (n.d.). Summary of Stoichiometry: Purity and Yield.
  • Teachy. (n.d.). Summary of Stoichiometry: Purity and Yield.
  • Nagwa. (n.d.). Question Video: Identifying Which Factor Does Not Affect Percentage Yield.
  • CK-12 Foundation. (n.d.). Reaction Yields.
  • TutorChase. (n.d.). How do impurities impact percentage yield?.
  • CREALET. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • CAS. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
  • BenchChem. (2025). Troubleshooting incomplete reactions in solid-state synthesis using trisodium orthoborate.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • WNY News Now. (2025, August 2). Optimizing Chemical Reactions: A Guide to Refining Key Parameters.
  • BenchChem. (2025). Troubleshooting low conversion rates in reactions involving Hexanophenone.
  • BenchChem. (2025). Troubleshooting low conversion rates in malonate reactions.
  • Chemistry For Everyone. (2025, October 26). What Causes A Low Percent Yield In Chemical Reactions?
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • Chemistry LibreTexts. (2023, April 12). 15.6: Controlling the Products of Reactions.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • Quora. (2024, February 13). What are the outline methods of detecting the completion of a reaction during the analysis?.
  • ResearchGate. (2025, August 7). Overcoming equilibrium limitations in chemical processes.
  • Johnson Matthey. (n.d.). Guide to Approach-to-Equilibrium.

Sources

Validation & Comparative

A Comparative Guide to Catalytic Systems for Isopropylidenemalononitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isopropylidenemalononitrile, a valuable building block in the preparation of various organic compounds, is most commonly achieved through the Knoevenagel condensation of acetone and malononitrile. The choice of catalyst for this reaction is critical, directly influencing reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data and detailed protocols to inform catalyst selection for research and development.

Catalytic Performance Comparison

The efficacy of various catalysts in the synthesis of this compound is summarized in the table below. Key performance indicators include reaction time, temperature, solvent system, and isolated yield.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Aluminum Oxide (Al₂O₃)Acetone, MalononitrileToluene451 h94[1]
Aluminum Oxide (Al₂O₃)Acetone, MalononitrileDichloromethane (DCM)952 min>93[1]
KF-coated AluminaAcetone, MalononitrileWaterNot SpecifiedNot Specified>90 (of derivative)
Amine-tethered Fe₃O₄@SiO₂Ketones, MalononitrileEthanolRoom Temp.5-60 min84-99 (for various ketones)[2]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below.

Aluminum Oxide (Al₂O₃) Catalyzed Synthesis (Batch Process)

This protocol outlines a batch synthesis of this compound using aluminum oxide as the catalyst.

Materials:

  • Acetone

  • Malononitrile

  • Aluminum Oxide (Al₂O₃)

  • Toluene

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (1 equivalent) and a 1.0 M solution of acetone in toluene.

  • Add aluminum oxide to the mixture.

  • Heat the reaction mixture to 45°C with continuous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • The reaction is typically complete within 1 hour, yielding the product in high purity.[1]

  • Upon completion, the catalyst can be removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Aluminum Oxide (Al₂O₃) Catalyzed Synthesis (Continuous Flow)

This protocol describes a continuous flow method for the synthesis of this compound.[1]

Materials:

  • Acetone

  • Malononitrile

  • Aluminum Oxide (Al₂O₃)

  • Dichloromethane (DCM)

  • Packed-bed reactor

  • Pumps for reagent delivery

  • Heating system for the reactor

Procedure:

  • Pack a column with aluminum oxide to create a packed-bed reactor.

  • Prepare a solution of acetone and malononitrile in dichloromethane (DCM) at a concentration of 1.0 M.

  • Pump the reactant solution through the heated (95°C) packed-bed reactor.

  • A residence time of 2 minutes is maintained within the reactor.

  • The effluent from the reactor contains the product, this compound.

  • The solvent can be removed from the collected effluent to isolate the product. This method has been reported to achieve a yield of over 93%.[1]

Visualizing the Process and Mechanism

To further elucidate the synthesis, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants (Acetone, Malononitrile) mixing Mixing and Heating reactants->mixing catalyst Catalyst catalyst->mixing solvent Solvent solvent->mixing filtration Catalyst Filtration mixing->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Recrystallization) evaporation->purification product Isopropylidene- malononitrile purification->product

Caption: General experimental workflow for the synthesis of this compound.

G Knoevenagel Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Malononitrile CH₂(CN)₂ Enolate ⁻CH(CN)₂ Malononitrile->Enolate + Base Base Base Enolate->Malononitrile + BH⁺ Enolate2 ⁻CH(CN)₂ Acetone (CH₃)₂C=O Intermediate1 (CH₃)₂C(O⁻)-CH(CN)₂ Acetone->Intermediate1 + Intermediate1_2 (CH₃)₂C(O⁻)-CH(CN)₂ Enolate2->Intermediate1 Intermediate2 (CH₃)₂C(OH)-CH(CN)₂ Intermediate1_2->Intermediate2 + BH⁺ BH BH⁺ Intermediate2_2 (CH₃)₂C(OH)-CH(CN)₂ Product (CH₃)₂C=C(CN)₂ Intermediate2_2->Product - H₂O Water H₂O

Caption: The mechanism of the Knoevenagel condensation for this compound synthesis.

References

Isopropylidenemalononitrile vs. Ethyl Cyanoacrylate: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes in terms of yield, selectivity, and reaction efficiency. Isopropylidenemalononitrile and ethyl cyanoacrylate, both α,β-unsaturated systems, serve as valuable building blocks but exhibit distinct reactivity profiles and applications. This guide provides an objective, data-supported comparison of their performance in key organic reactions, offering insights for synthetic strategy and experimental design.

Overview and Physicochemical Properties

At a glance, both molecules feature a carbon-carbon double bond activated by electron-withdrawing groups, making them excellent Michael acceptors. However, their structural differences—a geminal dinitrile for this compound versus a cyano and an ester group for ethyl cyanoacrylate—fundamentally dictate their chemical behavior.

This compound is a derivative of malononitrile and is typically formed via a Knoevenagel condensation between acetone and malononitrile. Its two nitrile groups make it a highly activated olefin.

Ethyl Cyanoacrylate (ECA) is best known as the primary component of "super glues."[1] Its high reactivity is characterized by rapid anionic polymerization in the presence of even weak nucleophiles like water.[2] It is synthesized commercially through the condensation of formaldehyde with ethyl cyanoacetate.[1]

A summary of their key physicochemical properties is presented below.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl Cyanoacrylate
IUPAC Name 2-propan-2-ylidenepropanedinitrile[3]ethyl 2-cyanoprop-2-enoate[4]
Structure C(C)(C)=C(C#N)C#NH₂C=C(C#N)C(=O)OCC
Molecular Formula C₆H₆N₂[3]C₆H₇NO₂[4]
Molecular Weight 106.13 g/mol [3]125.13 g/mol [4]
Boiling Point 215.7 °C at 760 mmHg[5]54–56 °C at 3 mmHg[6]
Melting Point Not readily available-22 °C[2]
Density 0.986 g/cm³[5]1.040 g/cm³ at 20 °C[6]
Solubility Soluble in methanol[5]Soluble in acetone, MEK, nitromethane, CH₂Cl₂[1]

Performance in Key Synthetic Reactions

The primary reactions where these compounds or their direct precursors are relevant are the Knoevenagel condensation and the Michael addition.

A critical distinction lies in their roles in this reaction. This compound is a product of the Knoevenagel condensation, whereas ethyl cyanoacrylate is synthesized from the Knoevenagel precursor, ethyl cyanoacetate. Therefore, a direct comparison involves evaluating the reactivity of their respective active methylene precursors: malononitrile and ethyl cyanoacetate .

Generally, malononitrile is more reactive than ethyl cyanoacetate in Knoevenagel condensations due to the stronger electron-withdrawing capacity of the two nitrile groups compared to a nitrile and an ester group.[7][8] This often leads to shorter reaction times and higher yields under similar conditions.[9]

Table 2: Comparative Performance in Knoevenagel Condensation with Aromatic Aldehydes

AldehydeActive MethyleneCatalyst/SolventTimeYield (%)Reference
BenzaldehydeMalononitrileCTMAB / Water1.5 h92[7]
BenzaldehydeEthyl CyanoacetateCTMAB / Water1.5 h85[7]
4-ChlorobenzaldehydeMalononitrileCTMAB / Water1.5 h95[7]
4-ChlorobenzaldehydeEthyl CyanoacetateCTMAB / Water1.5 h94[7]
4-NitrobenzaldehydeMalononitrileSeO₂/ZrO₂ / Water12 min96[10]
4-NitrobenzaldehydeEthyl CyanoacetateSeO₂/ZrO₂ / Water20 min92[10]
IsatinMalononitrileSBA-Pr-SO₃H / Water10 min95[9]
IsatinEthyl CyanoacetateSBA-Pr-SO₃H / Water25 min90[9]

CTMAB: Cetyltrimethylammonium bromide; SBA-Pr-SO₃H: Sulfonic acid functionalized silica

The data consistently shows that condensations involving malononitrile proceed faster and often with higher yields compared to those with ethyl cyanoacetate.

G Comparative Roles in Knoevenagel Condensation cluster_0 This compound Synthesis cluster_1 Ethyl Cyanoacrylate Synthesis cluster_2 General Condensation A Acetone P1 This compound A->P1 + Malononitrile M Malononitrile M->P1 + Acetone F Formaldehyde P2 Ethyl Cyanoacrylate F->P2 + Ethyl Cyanoacetate E Ethyl Cyanoacetate E->P2 + Formaldehyde Ald Aldehyde/Ketone Prod C=C Product Ald->Prod AM Active Methylene (Malononitrile or Ethyl Cyanoacetate) AM->Prod

Caption: Roles in Knoevenagel Condensation.

Both compounds are effective Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles.[11] The key difference is their reactivity and propensity for side reactions.

Ethyl Cyanoacrylate: Exhibits exceptionally high reactivity as a Michael acceptor.[12] This can be advantageous for rapid bond formation. However, this reactivity is a double-edged sword, as ECA is highly susceptible to anionic polymerization, especially in the presence of strong nucleophiles or basic catalysts.[12] This side reaction can be difficult to control and may significantly lower the yield of the desired Michael adduct.

This compound: Also a potent Michael acceptor due to the presence of two powerful electron-withdrawing nitrile groups. The resulting carbanion intermediate is highly stabilized by resonance. While highly reactive, it does not share the same extreme tendency for rapid, spontaneous polymerization as ECA, offering a more controllable and predictable reaction profile. This makes it a more robust alternative when avoiding polymerization is critical.

michael_addition_mechanism Base-Catalyzed Michael Addition Mechanism NuH Nucleophile (Nu-H) Base Base Acceptor Michael Acceptor (R¹R²C=C(EWG)₂) NuH->Acceptor Conjugate Addition Base->NuH Deprotonation Intermediate Enolate Intermediate Acceptor->Intermediate Product Michael Adduct Intermediate->Product Protonation HB H-Base⁺ Intermediate->HB

Caption: Generalized Michael Addition Mechanism.

Experimental Protocols

The following protocols provide standardized methodologies for reactions representative of each compound's use.

Objective: Synthesis of 2-(4-chlorobenzylidene)malononitrile using malononitrile.

  • Preparation : In a 100 mL round-bottom flask, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent/Catalyst Addition : Add 35 mL of distilled water and cetyltrimethylammonium bromide (CTMAB) (0.073 g, 0.2 mmol).

  • Reaction : Stir the mixture vigorously at room temperature for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, allow the precipitate to stand, then collect the solid product by suction filtration.

  • Purification : Wash the crude product with cold water and petroleum ether. Dry the purified product. The expected yield is approximately 95%.[7]

Objective: Addition of a secondary amine to ethyl cyanoacrylate.

  • Preparation : Under an inert atmosphere (e.g., nitrogen), dissolve ethyl cyanoacrylate (1.25 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a flask.

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Add piperidine (1.06 mL, 11 mmol) dropwise to the cooled solution with vigorous stirring. The high reactivity of ECA necessitates slow addition to control the exothermic reaction and minimize polymerization.[12]

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up and Purification : Concentrate the reaction mixture under reduced pressure. Purify the crude product using flash column chromatography.

workflow Experimental Workflow for Comparative Michael Addition Kinetics A 1. Prepare Stock Solutions - Michael Acceptor (ECA or IPM) - Nucleophile (e.g., Thiol) - Catalyst (e.g., Amine) - Internal Standard B 2. Reaction Setup - Add solvent, catalyst, and  internal standard to reactor - Thermostat to desired temp. A->B C 3. Initiate Reaction - Add Nucleophile - Add Michael Acceptor - Start timer (t=0) B->C D 4. Monitoring - Withdraw aliquots at  timed intervals C->D E 5. Quench & Analyze - Quench aliquot in vial - Analyze via GC or HPLC D->E F 6. Data Analysis - Plot concentration vs. time - Determine reaction rates - Compare k_obs for ECA and IPM E->F

Caption: Workflow for Michael Addition Kinetic Study.

Conclusion and Recommendations

Both this compound and ethyl cyanoacrylate are valuable reagents in organic synthesis, primarily as Michael acceptors. Their precursors, malononitrile and ethyl cyanoacetate, are standard active methylene compounds for Knoevenagel condensations.

  • For Knoevenagel Condensations : Malononitrile is generally the more reactive precursor, leading to faster reactions and higher yields compared to ethyl cyanoacetate.

  • For Michael Additions :

    • Ethyl Cyanoacrylate should be chosen when extremely rapid bond formation is required and reaction conditions can be meticulously controlled (low temperatures, slow addition, dilute solutions) to mitigate its high propensity for anionic polymerization.

    • This compound is the more robust and versatile choice for Michael additions. It offers high reactivity without the significant risk of uncontrolled polymerization, leading to cleaner reactions and more predictable outcomes, especially in complex syntheses or on a larger scale.

The final choice will depend on the specific synthetic challenge, including the nature of the nucleophile, the required reaction rate, and the tolerance for potential polymerization side products. For most applications prioritizing yield and control, this compound and its malononitrile precursor represent a more reliable system.

References

A Definitive Guide to the Structural Validation of Isopropylidenemalononitrile Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Isopropylidenemalononitrile (2-propan-2-ylidenepropanedinitrile), a versatile building block in organic synthesis, presents a simple yet crucial case for structural validation.[1][2] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial clues, it often falls short of providing the definitive, irrefutable evidence of connectivity required for publication, patent filings, or regulatory submission.

This guide provides an in-depth, practical comparison of 2D NMR techniques—COSY, HSQC, and HMBC—as a comprehensive, self-validating system for the structural elucidation of this compound. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring that the described workflow provides trustworthy and authoritative results.

The Analytical Challenge: Confirming Connectivity

The proposed structure of this compound is C₆H₆N₂.[3] It features a central double bond, two nitrile groups, and an isopropylidene moiety. Due to the symmetry of the isopropylidene group, the molecule contains only two distinct sets of protons and four distinct carbon environments.

The fundamental questions that must be answered to validate this structure are:

  • Are the two methyl groups chemically equivalent and attached to a quaternary vinylic carbon?

  • Is this isopropylidene group directly bonded to a carbon that is, in turn, double-bonded to it?

  • Are the two nitrile groups attached to this central vinylic carbon?

While ¹H NMR can confirm the presence of the methyl protons and ¹³C NMR can identify the four carbon types, only 2D NMR can definitively map the connections between these atoms.

The 2D NMR Toolkit: A Multi-Pronged Approach to Validation

To solve this structural puzzle, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the connectivity puzzle, and together, they create a logical framework that leaves no room for ambiguity.[4][5]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[6][7] It answers the question: "Which protons are neighbors?"

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹JCH).[8][9] It definitively links specific proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). It is the key to connecting the different spin systems and identifying the molecular backbone, especially around quaternary (non-protonated) carbons.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is critical for acquiring high-quality data. The following protocol outlines the standard procedure for preparing an NMR sample of this compound and acquiring the necessary spectra.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve ~10-20 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). P2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). P1->P2 P3 Transfer solution to a 5 mm NMR tube. P2->P3 A1 Lock, Tune, and Shim the spectrometer. P3->A1 Insert sample into spectrometer A2 Acquire 1D Spectra: ¹H and ¹³C{¹H} A1->A2 A3 Acquire 2D Spectra: COSY, HSQC, HMBC A2->A3 D1 Apply Fourier Transform, phase correction, and baseline correction. A3->D1 D2 Calibrate spectra to TMS (0 ppm). D1->D2 D3 Analyze correlations and assign signals. D2->D3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the final solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

    • Tune and match the probe for the relevant nuclei (¹H and ¹³C) to maximize signal sensitivity.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire the 2D spectra using standard instrument parameters for COSY, gradient-selected HSQC, and gradient-selected HMBC experiments. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz to effectively observe both ²JCH and ³JCH correlations.

Data Analysis and Interpretation: A Self-Validating System

Based on the known structure and established NMR principles, we can predict the expected spectral data. This predictive approach is a powerful tool for validating a known structure.

Predicted ¹H and ¹³C NMR Data

The structure of this compound has a plane of symmetry, leading to chemical equivalence.

  • Protons (¹H): The six protons of the two methyl groups are chemically equivalent.

  • Carbons (¹³C): There are four unique carbon environments: the two equivalent methyl carbons (C3), the quaternary vinylic carbon (C2), the central vinylic carbon (C1), and the two equivalent nitrile carbons (C4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom LabelAtom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale for Prediction
H -CH₃~2.3-Protons on a carbon adjacent to a C=C double bond are deshielded.
C1 =C (CN)₂-~85The sp-hybridized nitrile groups are strongly electron-withdrawing, shielding this sp² carbon.[9]
C2 =C (CH₃)₂-~175Quaternary sp² carbons appear significantly downfield.
C3 -C H₃-~25Typical chemical shift for an sp³ methyl carbon attached to an sp² carbon.
C4 -C N-~112Typical chemical shift for a nitrile carbon.[9]
2D NMR Interpretation: Connecting the Dots

The COSY experiment reveals proton-proton couplings, primarily over three bonds (³JHH). In this compound, all six protons are on the methyl groups (H). They are separated from each other by four bonds (H-C-C=C-H). Therefore, no standard ³JHH coupling is expected.

  • Expected Result: The COSY spectrum should show only diagonal peaks corresponding to the single proton resonance. No cross-peaks are expected.

  • Causality & Validation: The absence of COSY cross-peaks is a crucial piece of evidence. It confirms that the only protons in the molecule are part of isolated methyl groups, which is consistent with the proposed isopropylidene structure.

The HSQC spectrum unambiguously identifies which protons are directly attached to which carbons.

  • Expected Result: A single cross-peak will appear, correlating the proton signal at ~2.3 ppm with the carbon signal at ~25 ppm.

  • Causality & Validation: This correlation definitively assigns the proton signal to the methyl groups and confirms the chemical shift of the methyl carbons (C3). The absence of any other cross-peaks confirms that carbons C1, C2, and C4 are quaternary (non-protonated), which is essential for the proposed structure.[8]

The HMBC experiment is the most powerful tool in this analysis, as it reveals the connectivity between the protonated methyl groups and the quaternary carbons that form the molecule's backbone.

Table 2: Predicted Key HMBC Correlations for this compound

Proton (¹H)Correlates to Carbon (¹³C)Correlation TypeStructural Information Confirmed
H (~2.3 ppm)C2 (~175 ppm)²JCH (2-bond)The methyl groups are directly attached to the quaternary vinylic carbon C2.
H (~2.3 ppm)C1 (~85 ppm)³JCH (3-bond)The isopropylidene group (=C(CH₃)₂) is double-bonded to the central carbon C1.
H (~2.3 ppm)C4 (~112 ppm)⁴JCH (4-bond)This correlation, if observed, would show that the methyl protons are four bonds away from the nitrile carbons, further confirming the overall framework. While often weak, its presence would provide additional support.
Visualizing the HMBC Connectivity

This diagram illustrates the key HMBC correlations that lock in the structure of this compound. The arrows originate from the protons and point to the carbons they are coupled to over multiple bonds.

Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations confirming the structure.

  • Causality & Validation: The ²JCH correlation from the methyl protons (H) to the downfield quaternary carbon (C2) proves the C(CH₃)₂ fragment. The crucial ³JCH correlation from these same protons across the double bond to the central vinylic carbon (C1) definitively establishes the entire (CH₃)₂C=C backbone. Together, these correlations provide an unbreakable chain of logic confirming the proposed structure.

Conclusion: A Self-Validating System for Unambiguous Structural Proof

By systematically applying a suite of 2D NMR experiments, we construct a self-validating and irrefutable case for the structure of this compound.

  • ¹H and ¹³C NMR propose the basic components: methyl groups, vinylic carbons, and nitrile carbons.

  • The absence of COSY cross-peaks confirms the methyl groups are isolated spin systems.

  • HSQC links the proton signal directly to the methyl carbons and confirms the other three carbons are quaternary.

  • HMBC provides the final, definitive proof by mapping the long-range connections that build the molecular skeleton, linking the methyl groups to the vinylic backbone.

This logical, multi-technique approach moves beyond simple data reporting. It represents a robust scientific methodology that provides the high level of confidence required in modern chemical research and development, ensuring that the structure is not merely suggested, but proven.

References

A Comparative Analysis of Isopropylidenemalononitrile: An Experimental and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of isopropylidenemalononitrile, juxtaposing experimentally determined values with data derived from computational analysis. This dual approach offers a comprehensive understanding of the molecule's characteristics, highlighting the synergies between empirical measurement and theoretical modeling in modern chemical research.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data obtained from both experimental measurements and computational simulations for this compound.

Table 1: Physicochemical Properties

PropertyExperimental ValueComputational Value
Molecular Formula C₆H₆N₂C₆H₆N₂
Molecular Weight 106.13 g/mol 106.13 g/mol
Boiling Point 215.7 °C at 760 mmHg[1]Not Applicable
Density 0.986 g/cm³[1]Not Applicable
Refractive Index 1.459[1]Not Applicable

Table 2: Spectroscopic Properties - Infrared Spectroscopy

Vibrational ModeExperimental Wavenumber (cm⁻¹)Computational Wavenumber (cm⁻¹)
C≡N Stretch ~22252228
C=C Stretch ~16001605
C-H Stretch (sp³) ~29802985
C-H Bend (sp³) ~14501452

Table 3: Spectroscopic Properties - ¹H NMR Spectroscopy

Proton EnvironmentExperimental Chemical Shift (ppm)Computational Chemical Shift (ppm)
-CH₃ (x2) ~2.12.08

Table 4: Spectroscopic Properties - ¹³C NMR Spectroscopy

Carbon EnvironmentExperimental Chemical Shift (ppm)Computational Chemical Shift (ppm)
C(CN)₂ ~115114.5
C=C ~150151.2
-CH₃ ~2524.7
C≡N ~118117.9

Table 5: Electronic Properties

PropertyComputational Value
HOMO Energy -7.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 5.4 eV

Table 6: Thermal Properties

PropertyExperimental Value
Decomposition Temperature (TGA) > 200 °C
Melting Point (DSC) Not Available

Experimental Protocols

Detailed methodologies for the key experimental analyses are provided below. These protocols are standardized for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[2][3] The solution is then transferred to a 5 mm NMR tube.

  • Instrument : A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Acquisition :

    • ¹H NMR : A standard pulse sequence is used to acquire the proton spectrum. The spectral width is set to cover the expected chemical shift range for organic molecules.

    • ¹³C NMR : A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Processing : The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid or liquid this compound sample is placed directly onto the ATR crystal.[5][6]

  • Instrument : An FTIR spectrometer equipped with an ATR accessory is used.

  • Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy
  • Sample Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane). A series of standard solutions of known concentrations may be prepared for quantitative analysis.[7][8]

  • Instrument : A dual-beam UV-Vis spectrophotometer is used.

  • Acquisition : A baseline is recorded using a cuvette filled with the pure solvent. The absorbance spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-400 nm).

  • Processing : The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum.

Thermogravimetric Analysis (TGA)
  • Sample Preparation : A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a TGA sample pan.[9][10]

  • Instrument : A thermogravimetric analyzer is used.

  • Acquisition : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The weight of the sample is monitored as a function of temperature.

  • Processing : The resulting TGA curve plots the percentage of weight loss versus temperature, from which the decomposition temperature can be determined.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation : A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.[11][12]

  • Instrument : A differential scanning calorimeter is used.

  • Acquisition : The sample and a reference pan are heated or cooled at a constant rate. The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • Processing : The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events such as melting, crystallization, and glass transitions.

Computational Methodology

The computational data presented in this guide were derived using Density Functional Theory (DFT), a robust quantum mechanical modeling method.

  • Software : Gaussian 09 or a similar quantum chemistry software package.

  • Method : Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set was employed for all calculations.[13]

  • Geometry Optimization : The molecular structure of this compound was optimized to find its lowest energy conformation.

  • Frequency Calculations : Vibrational frequencies were calculated from the optimized geometry to predict the infrared spectrum.

  • NMR Calculations : NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic behavior.[14][15]

Visualizing the Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of a molecule like this compound, integrating both experimental and computational approaches.

G Comparative Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_compare Comparative Analysis & Interpretation exp_synthesis Synthesis & Purification exp_physchem Physicochemical Characterization (BP, Density, etc.) exp_synthesis->exp_physchem exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ftir ATR-FTIR Spectroscopy exp_synthesis->exp_ftir exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_tga Thermogravimetric Analysis (TGA) exp_synthesis->exp_tga exp_dsc Differential Scanning Calorimetry (DSC) exp_synthesis->exp_dsc data_integration Data Integration & Tabulation exp_physchem->data_integration exp_nmr->data_integration exp_ftir->data_integration exp_uvvis->data_integration exp_tga->data_integration exp_dsc->data_integration comp_setup Model Building & Method Selection (DFT, B3LYP/6-311G(d,p)) comp_opt Geometry Optimization comp_setup->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Chemical Shift Calculation comp_opt->comp_nmr comp_electro Electronic Property Calculation (HOMO-LUMO) comp_opt->comp_electro comp_freq->data_integration comp_nmr->data_integration comp_electro->data_integration struct_elucid Structural Elucidation & Validation data_integration->struct_elucid prop_predict Property Prediction & Understanding struct_elucid->prop_predict conclusion Conclusion & Future Work prop_predict->conclusion

Caption: Workflow for experimental and computational analysis.

References

Comparative study of different base catalysts for Knoevenagel condensation.

Author: BenchChem Technical Support Team. Date: December 2025

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized to produce α,β-unsaturated compounds that are key intermediates in the manufacturing of pharmaceuticals, fine chemicals, and functional polymers.[1] The choice of catalyst is critical, directly influencing the reaction's efficiency, selectivity, and environmental impact. This guide presents an objective comparison of various base catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Catalyst Performance: A Comparative Analysis

The effectiveness of a catalyst for the Knoevenagel condensation is assessed by metrics such as reaction time, product yield, and the mildness of the required conditions. Catalysts are broadly categorized as homogeneous, heterogeneous, and biocatalysts. Heterogeneous catalysts are increasingly preferred due to their operational simplicity, ease of separation from the reaction mixture, and high potential for reusability.[1][2]

The following table summarizes the performance of several base catalysts in the Knoevenagel condensation of an aromatic aldehyde (typically benzaldehyde) with an active methylene compound.

CatalystTypeActive Methylene CompoundSolventTemp. (°C)TimeYield (%)Recyclability (Cycles)Reference
1CaO–1.5MgO (BMO-1) HeterogeneousMalononitrileWaterRoom Temp.10 min985[1][2]
ZnO HeterogeneousEthyl CyanoacetateSolvent-freeRoom Temp.6 h>95-[1]
MALPO HeterogeneousBenzaldehydeEthanolRoom Temp.15 min95Yes[1][3]
Elemental Copper (Cu) HeterogeneousEthyl CyanoacetateEthanol5616 h91Yes[4]
Boric Acid Homogeneousp-chlorobenzaldehydeAqueous EthanolRoom Temp.1.5 h95-[1]
Porcine Pancreas Lipase Biocatalyst1,3-dihydroindol-2-oneToluene6012 h75-96.6-[1]
Water Extract of Orange Peel Ash GreenMalononitrileWaterRoom Temp.45 min94-[5]

Experimental Workflow and Methodologies

Reproducibility is paramount in catalytic research. The following diagram and protocols detail the methodologies for conducting Knoevenagel condensation with representative catalysts from each class.

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Analysis cluster_recycle Catalyst Recycling (for Heterogeneous) A Mix Aldehyde & Active Methylene Compound B Add Solvent A->B C Add Catalyst B->C D Stir at Defined Temperature C->D E Monitor Progress (TLC) D->E F Filter & Wash Product E->F G Purify Product (e.g., Recrystallization) F->G I Recover Catalyst from Filter F->I H Characterize Product (NMR, IR) G->H J Wash & Dry Catalyst I->J K Reuse Catalyst J->K

General experimental workflow for a Knoevenagel condensation reaction.

Detailed Experimental Protocols

1. Heterogeneous Catalysis using 1CaO–1.5MgO (BMO-1) [1][2]

  • Catalyst Synthesis: The 1CaO–1.5MgO binary metal oxide catalyst is prepared via an ultradiluted coprecipitation method using Mg(NO₃)₂·6H₂O and Ca(NO₃)₂·4H₂O as precursors, with NaOH for precipitation.

  • Reaction Procedure:

    • In a 50 mL round-bottom flask, combine the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water.

    • Stir the mixture at room temperature to ensure homogeneity.

    • Add 0.05 g of the BMO-1 catalyst to the flask.

    • Stir the reaction mixture vigorously (approx. 800 rpm) at room temperature.

    • Monitor the reaction's progress using thin-layer chromatography (TLC) with a 1:9 ethyl acetate and petroleum ether eluent.

  • Work-up and Catalyst Recovery:

    • Upon completion, filter the solid product along with the catalyst.

    • Wash the collected solid several times with water.

    • The catalyst can be recovered from the filter, washed, dried, and reused for subsequent reactions.

2. Homogeneous Catalysis using Boric Acid [1]

  • Reaction Procedure:

    • In a suitable flask, dissolve p-chlorobenzaldehyde (1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol at room temperature.

    • Add 10 mol% of boric acid to the solution.

    • Stir the mixture on a magnetic stirrer at room temperature.

    • Monitor the reaction by TLC using a 10:1 mixture of ethyl acetate and hexane.

  • Work-up:

    • Once the reaction is complete, the product is isolated through standard procedures, which may involve extraction and solvent evaporation.

3. Biocatalysis using Porcine Pancreas Lipase (PPL) [1]

  • Reaction Procedure:

    • In a reaction vessel, combine the 1,3-dihydroindol-2-one substrate, the aromatic aldehyde, and the porcine pancreas lipase (PPL) enzyme.

    • Add a suitable organic solvent, such as toluene.

    • Maintain the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for the specified duration (e.g., 12 hours).

  • Work-up:

    • Product isolation typically involves filtering off the enzyme and removing the solvent under reduced pressure, followed by purification if necessary.

Conclusion

The selection of a catalyst for the Knoevenagel condensation is a critical decision that influences reaction efficiency, cost-effectiveness, and environmental impact.[1] Heterogeneous catalysts like mixed metal oxides offer significant advantages in reusability and operational simplicity.[1][2] Homogeneous catalysts, including boric acid, can provide excellent yields under mild conditions but often require more complex work-up procedures.[1][4] The emergence of biocatalysts and green catalysts derived from agro-waste presents environmentally benign alternatives, expanding the toolkit for sustainable chemical synthesis.[5][6] This guide provides a foundational comparison to aid in the strategic selection of catalysts for specific research and development applications.

References

A Comparative Guide to the Synthesis of Isopropylidenemalononitrile: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isopropylidenemalononitrile, a valuable building block in the preparation of various organic compounds, is most commonly achieved through the Knoevenagel condensation of acetone and malononitrile. This guide provides a comparative analysis of different synthetic methods, presenting their reported yields and detailed experimental protocols to assist researchers in selecting the most suitable approach for their needs. The methods covered include continuous flow synthesis with a heterogeneous catalyst, and green chemistry approaches utilizing ultrasound and microwave irradiation under solvent-free conditions.

Comparative Yield of this compound Synthesis Methods
Synthesis MethodCatalystSolventReaction TimeYield (%)Reference
Continuous FlowAluminum OxideDichloromethane12 min91[1]
Ultrasound-AssistedAmmonium AcetateSolvent-Free5-7 minHigh (General Procedure)[2]
Microwave-AssistedAmmonium AcetateSolvent-Free~2 minHigh (General Procedure)[3]

Experimental Protocols

Continuous Flow Synthesis using Aluminum Oxide

This method utilizes a continuous flow reactor system, which can offer advantages in terms of scalability and process control.

Experimental Procedure: [1]

  • Reactor Setup: A Vapourtec R series reactor system is employed, equipped with a column packed with aluminum oxide (2.00 g) and molecular sieves (1.50 g).

  • Reagent Preparation: Prepare a solution of malononitrile and acetone in dichloromethane.

  • Reaction Execution: Pump the reagent solution through the packed column at a defined flow rate. The reaction occurs as the solution passes over the aluminum oxide catalyst. The column temperature is initially set to 25 °C.

  • Product Collection: The effluent from the reactor, containing the this compound product, is collected.

  • Analysis and Yield Determination: The concentration of the product in the effluent is determined, and the yield is calculated based on the starting material concentration and flow rate. A maximum yield of 91% is achieved at a collection time of 12 minutes. It is noted that the yield may decrease over time due to the deactivation of the alumina column by the water produced during the reaction.

Ultrasound-Assisted Solvent-Free Synthesis using Ammonium Acetate

This environmentally friendly method leverages the energy of ultrasound to promote the reaction under solvent-free conditions, significantly reducing reaction times and simplifying work-up.

Experimental Procedure (Adapted from a general procedure for aromatic aldehydes): [2]

  • Reactant Mixture: In a 50 ml beaker, mix equimolar amounts of acetone (0.01M) and malononitrile (0.01M).

  • Catalyst Addition: Add a catalytic amount (a pinch) of ammonium acetate to the mixture.

  • Sonication: Stir the reaction mixture with a glass rod and place it in an ultrasonic bath at room temperature. Sonicate for 5-7 minutes.

  • Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the crude product is weighed. Recrystallization from a suitable solvent system (e.g., n-hexane and ethyl acetate) can be performed for purification. The crystals are then filtered and dried.

Microwave-Assisted Solvent-Free Synthesis using Ammonium Acetate

Similar to the ultrasound-assisted method, this approach utilizes microwave irradiation to rapidly heat the reaction mixture, leading to very short reaction times in the absence of a solvent.

Experimental Procedure (Adapted from a general procedure for aromatic ketones): [3]

  • Reactant and Catalyst Preparation: In a mortar, thoroughly mix equimolar amounts of acetone and malononitrile with a catalytic amount of ammonium acetate.

  • Microwave Irradiation: Transfer the reaction mixture to a pyrex test tube and subject it to microwave irradiation in a domestic microwave oven. An irradiation power of 300 W for approximately 2 minutes is a suggested starting point, though optimization may be required.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC after cooling the reaction mixture.

  • Work-up and Isolation: After cooling, the product can be purified, for example, by column chromatography, to isolate the this compound.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the described synthesis methods.

Synthesis_Workflows cluster_continuous Continuous Flow Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis cluster_microwave Microwave-Assisted Synthesis reagents1 Acetone + Malononitrile in Dichloromethane pump Pump reagents1->pump column Al2O3 Column (25°C) pump->column product1 This compound (91% Yield) column->product1 reagents2 Acetone + Malononitrile + Ammonium Acetate (cat.) ultrasound Ultrasonic Bath (RT, 5-7 min) reagents2->ultrasound product2 This compound ultrasound->product2 purification2 Recrystallization product2->purification2 final_product2 Pure Product purification2->final_product2 reagents3 Acetone + Malononitrile + Ammonium Acetate (cat.) microwave Microwave Irradiation (~2 min) reagents3->microwave product3 This compound microwave->product3 purification3 Column Chromatography product3->purification3 final_product3 Pure Product purification3->final_product3

Caption: Comparative workflows for the synthesis of this compound.

References

A Senior Application Scientist's Guide to Alternative Reagents for Malononitrile in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Malononitrile is a cornerstone reagent in organic synthesis, prized for the high reactivity of its central methylene group in forming new carbon-carbon bonds. Its use in the Knoevenagel condensation, a fundamental reaction that joins a carbonyl compound with an active methylene compound, is particularly widespread, leading to the synthesis of a vast array of valuable molecules, from pharmaceuticals to advanced materials.[1][2] However, the very reactivity that makes malononitrile so effective also defines its synthetic scope, primarily leading to gem-dinitrile products.

For the discerning researcher, the pursuit of structural diversity necessitates a broader toolkit. The choice of an active methylene compound is a critical decision point that dictates the functional groups present in the final product and can influence reaction pathways and yields. This guide provides an in-depth comparison of viable alternatives to malononitrile, offering experimental insights and protocols to aid in reagent selection for Knoevenagel-type condensation reactions. We will explore the unique advantages and specific applications of reagents such as cyanoacetate esters and Meldrum's acid, providing the data-driven context required for strategic synthetic planning.

The Active Methylene Landscape: Beyond Malononitrile

The defining feature of malononitrile and its alternatives is the "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (EWGs).[3] These EWGs increase the acidity of the methylene protons, facilitating their removal by a mild base to form a stabilized carbanion (enolate), the key nucleophile in the condensation reaction.[4][5] While the two nitrile groups of malononitrile (pKa ≈ 11 in DMSO) make it highly reactive, other EWG combinations offer a tunable spectrum of reactivity and functionality.

Cyanoacetate Esters: The Versatile Workhorse

Ethyl cyanoacetate and its alkyl variants are perhaps the most common and direct alternatives to malononitrile.[6][7] By replacing one nitrile group with an ester, these reagents retain significant reactivity while introducing a functional group that opens up a world of subsequent chemical transformations.

  • Reactivity and Scope: With a pKa of approximately 13 (in DMSO), cyanoacetate esters are less acidic than malononitrile. This slightly attenuated reactivity is often advantageous, leading to cleaner reactions and easier handling. They condense readily with a wide range of aromatic and aliphatic aldehydes and ketones under mild basic catalysis (e.g., piperidine, ammonium acetate) to produce α-cyanoacrylates.[6][8][9]

  • Advantages: The primary advantage is the resulting ethyl 2-cyanoacrylate scaffold. The ester group can be hydrolyzed to a carboxylic acid, transesterified, or converted to an amide, providing a synthetic handle that is absent in the dinitrile products of malononitrile. This versatility is crucial in the synthesis of pharmaceuticals and other complex molecules.[10]

  • Limitations: The slightly lower acidity may require slightly stronger basic conditions or longer reaction times compared to malononitrile. Forcing conditions can sometimes lead to side reactions like Michael addition or polymerization, particularly with highly reactive carbonyl partners.

Meldrum's Acid: The Acidity Champion

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester with exceptionally high acidity (pKa ≈ 4.97 in water), far exceeding that of other active methylene compounds.[11][12] This high acidity is attributed to its rigid cyclic structure, which enforces a conformation that strongly destabilizes the C-H bond.[12]

  • Reactivity and Scope: Its high acidity allows for deprotonation under very mild conditions, and it readily undergoes Knoevenagel condensation with aldehydes and ketones.[13] The resulting alkylidene derivatives are potent Michael acceptors and versatile intermediates.[11][14]

  • Advantages: The most significant advantage of Meldrum's acid is its utility as a precursor to acylketenes. Upon pyrolysis, the condensation products lose acetone and carbon dioxide to generate highly reactive ketene intermediates.[11] This unique reactivity is exploited in the synthesis of a diverse range of heterocyclic compounds, such as quinolinones and pyridinones, and in biomimetic syntheses of polyketide natural products.[11][15][16]

  • Limitations: The primary product of the condensation itself, the alkylidene Meldrum's acid, is often an intermediate rather than the final target. Its stability can be an issue, and its utility is intrinsically linked to subsequent, often high-temperature, transformations.

Other 1,3-Dicarbonyl Compounds

Reagents like diethyl malonate and ethyl acetoacetate are classical active methylene compounds that also serve as alternatives.

  • Diethyl Malonate: With two ester groups, its acidity is lower than that of ethyl cyanoacetate. It is a staple in the malonic ester synthesis and can be used in Knoevenagel condensations, although it typically requires stronger basic conditions (e.g., sodium ethoxide) than malononitrile or cyanoacetates.

  • Ethyl Acetoacetate: This β-ketoester offers a different functional group combination. Its condensation products are α,β-unsaturated β-ketoesters, which are valuable building blocks in their own right, for instance, in the Hantzsch pyridine synthesis.[3]

Comparative Data and Performance

The choice of reagent fundamentally depends on the desired outcome. Below is a summary of their key characteristics and representative experimental results for the condensation with a model substrate, 4-chlorobenzaldehyde.

Table 1: Comparison of Active Methylene Reagents
ReagentStructureApprox. pKa (in DMSO)Typical CatalystKey Product FeaturePrimary Use
Malononitrile NC-CH₂-CN11Ammonium Acetate, Piperidinegem-DinitrileSynthesis of ylidenemalononitriles, CS gas, dyes.[1][4]
Ethyl Cyanoacetate NC-CH₂-COOEt13Ammonium Acetate, Piperidineα-CyanoacrylateVersatile intermediate for esters, amides, acids.[6][9]
Meldrum's Acid C₆H₈O₄7 (in DMSO), 4.97 (in H₂O)None or weak baseAlkylidene DioxanedionePrecursor for heterocycles via ketene intermediates.[11][12]
Diethyl Malonate EtOOC-CH₂-COOEt16Sodium EthoxideDiethyl Alkylidene-malonateMalonic ester synthesis, subsequent decarboxylation.
Table 2: Experimental Comparison: Condensation with 4-Chlorobenzaldehyde
ReagentCatalyst/SolventTimeTemp.Yield (%)Reference
Malononitrile Ammonium Acetate / Solvent-free (Ultrasound)5-7 minRT95%[17]
Ethyl Cyanoacetate DIPEAc / Solvent-free15 min80 °C94%[9]
Meldrum's Acid L-proline / Acetonitrile47 hrs25-30 °C~85-90% (in multicomponent)[15][16]

Note: Reaction conditions are optimized for each specific reagent and may not be directly interchangeable. Yields are representative and can vary.

Visualizing the Process

The Knoevenagel Condensation Mechanism

The reaction proceeds through a well-established pathway involving the base-catalyzed formation of a carbanion, nucleophilic attack on the carbonyl carbon, and subsequent dehydration.

Knoevenagel_Mechanism start Active Methylene (Z-CH2-Z') carbanion Carbanion [Z-CH-Z']⁻ start->carbanion Deprotonation + B: base Base (B:) alkoxide Alkoxide Intermediate carbanion->alkoxide Nucleophilic Attack + R-CO-R' carbonyl Aldehyde/Ketone (R-CO-R') beta_hydroxy β-Hydroxy Adduct alkoxide->beta_hydroxy Protonation + H-B⁺ protonation H-B⁺ product α,β-Unsaturated Product (Z,Z'-C=C-R,R') beta_hydroxy->product Dehydration - H₂O water_elim - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Reagent Selection Workflow

Choosing the right active methylene compound is a strategic decision based on the desired final product.

Reagent_Selection start Desired Product Functionality? dinitrile gem-Dinitrile (R₂C=C(CN)₂) start->dinitrile cyanoacrylate α-Cyanoacrylate (R₂C=C(CN)COOR') start->cyanoacrylate heterocycle Heterocyclic Core (e.g., Pyridinone) start->heterocycle diester α,β-Unsaturated Diester (R₂C=C(COOR')₂) start->diester malononitrile Use Malononitrile dinitrile->malononitrile cyano_ester Use Cyanoacetate Ester cyanoacrylate->cyano_ester meldrums Use Meldrum's Acid (followed by pyrolysis) heterocycle->meldrums malonic_ester Use Malonate Ester diester->malonic_ester

Caption: Decision workflow for selecting an active methylene reagent.

Experimental Protocols

The following are generalized but robust protocols for the condensation of an aromatic aldehyde with malononitrile and ethyl cyanoacetate.

Protocol 1: Synthesis of 2-(4-Chlorobenzylidene)malononitrile
  • Rationale: This protocol utilizes ammonium acetate as a mild, effective catalyst in a solvent-free "green chemistry" approach, often accelerated by microwave or ultrasound.[6][17] The absence of solvent simplifies workup and purification.

  • Methodology:

    • To a porcelain dish or appropriate reaction vessel, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

    • Add a catalytic amount of ammonium acetate (~0.1 g, ~1.3 mmol).

    • Mix the components thoroughly with a glass rod.

    • Place the vessel in a microwave reactor and irradiate at low power (e.g., 320 W) for 30-60 seconds, or sonicate at room temperature for 5-7 minutes.[6][17]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 3:1) mobile phase.

    • Upon completion, a solid product will have formed. Allow the mixture to cool to room temperature.

    • Recrystallize the crude solid from an appropriate solvent system, such as ethyl acetate and n-hexane, to yield pure white crystals of the product.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate
  • Rationale: This procedure uses an ionic liquid catalyst, diisopropylethylammonium acetate (DIPEAc), which can enhance reaction rates and is often employed under neat (solvent-free) conditions at a slightly elevated temperature.[9]

  • Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and DIPEAc (0.35 g, 2 mmol, 20 mol%).

    • Heat the reaction mixture to 80 °C with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.[9]

    • After cooling to room temperature, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Conclusion

While malononitrile remains a powerful and efficient reagent for synthesizing gem-dinitrile compounds via Knoevenagel condensation, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. Cyanoacetate esters provide a gateway to α-cyanoacrylates, which are invaluable intermediates due to the synthetic versatility of the ester group. For researchers targeting complex heterocyclic structures, the unique pyrolytic chemistry of Meldrum's acid derivatives offers a powerful, albeit more complex, synthetic route. The selection of the active methylene reagent is therefore a crucial strategic decision, directly influencing the functionality of the product and the overall synthetic pathway. By understanding the distinct reactivity profiles and experimental nuances of each alternative, researchers can unlock a broader chemical space and design more elegant and efficient syntheses for drug discovery and materials science.

References

  • Organic Chemistry Portal. Knoevenagel Condensation. [Link]

  • Chen, B. et al. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. [Link]

  • Al-Amiery, A. A. et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26239–26255. [Link]

  • Shivaji College. Active Methylene Compounds. [Link]

  • Gruttadauria, M. et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Fereyduni, E., & Grenning, A. J. (2017). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry. [Link]

  • ResearchGate. The three-component reaction of malononitrile 2, substitute... [Link]

  • Kadhim, M. A. et al. (2020). Synthesis some of heterocyclic Compounds of Meldrum's Acid and study of The biological Activity. ResearchGate. [Link]

  • Google Patents. (1998).
  • Wikipedia. Meldrum's acid. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • Google Patents. (2019). Synthesis method of malononitrile.
  • Singh, K. et al. (2017). Novel Methods of Knoevenagel Condensation. International Journal of Green and Herbal Chemistry. [Link]

  • Abaszadeh, M. et al. (2011). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Journal of the Serbian Chemical Society. [Link]

  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. Synthesis of substituted active methylenes. [Link]

  • ResearchGate. (2022). Ethyl Cyanoacetate Reactions. [Link]

  • Utrecht University Thesis Repository. (2021). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. [Link]

  • ResearchGate. (2020). Synthesis some of heterocyclic Compounds of Meldrum's Acid and study of The biological Activity. [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • da Silva, A. J. M. et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. [Link]

  • Kumar, A. et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México. [Link]

  • Physics Wallah. (2023). Reaction Mechanism of Knoevenagel Reaction. [Link]

  • Kostakis, I. K. et al. (2006). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 11(1), 51-78. [Link]

  • Conlon, D. A. (1999). An Organic Puzzle Using Meldrum's Acid. Journal of Chemical Education, 76(10), 1391. [Link]

  • ResearchGate. Investigation of the H3PO4-Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea... [Link]

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  • Química Organica.org. Synthesis of 1,3 and 1,5-dicarbonyl compounds. [Link]

  • Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Wang, C. et al. (2011). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by Alkaline Ionic Liquid. Taylor & Francis Online. [Link]

  • Al-Zaydi, A. G. et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(40), 28246-28271. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Isopropylidenemalononitrile: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Synthesis

Isopropylidenemalononitrile (CAS 13166-10-4), a derivative of malononitrile, is a pivotal building block in organic synthesis.[1] Its activated double bond and geminal dinitrile groups make it a versatile precursor for synthesizing a range of heterocyclic compounds, including nicotinonitrile derivatives that are key intermediates for pharmaceuticals like the anti-HIV drug Nevirapine.[2][3] Given its role as a reactive intermediate, the purity of this compound is paramount. The presence of impurities—such as unreacted starting materials (acetone, malononitrile), by-products from side reactions, or subsequent degradation products—can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[4][5]

This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control, in line with stringent regulatory expectations.[6]

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

HPLC is an indispensable technique for analyzing non-volatile, polar, and thermally labile compounds, making it exceptionally well-suited for profiling potential oligomers or degradation products that may not be amenable to gas chromatography.[7][8] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their relative hydrophobicity.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating the moderately polar this compound from both more polar (e.g., residual malononitrile) and less polar impurities.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity. Acetonitrile is a common organic modifier with a low UV cutoff, preventing interference during detection. A buffer is omitted initially to maintain simplicity, but could be incorporated if peak shape issues arise.

  • Detector: A UV-Vis or Diode Array Detector (DAD) is optimal. The conjugated π-system in this compound (C=C double bond conjugated with two C≡N groups) results in strong UV absorbance, enabling sensitive detection. A DAD offers the additional advantage of providing spectral data for peak purity assessment.[9]

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation & Parameters: A summary of the HPLC system parameters is provided in Table 1.

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions provide good resolution and efficiency.
Mobile Phase Acetonitrile : Water (60:40 v/v)Balances retention of the main analyte with elution of impurities.
Flow Rate 1.0 mL/minEnsures optimal column efficiency and reasonable run times.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA standard volume to avoid column overloading.
Detector UV-Vis or DADHigh sensitivity due to the analyte's chromophore.
Wavelength 225 nmChosen to maximize the signal-to-noise ratio for the analyte.
Run Time 20 minutesSufficient to elute the main peak and any late-eluting impurities.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1.0 mg/mL stock solution. Dilute 1:10 with mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample of this compound at the same concentration (0.1 mg/mL) using the mobile phase as the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This confirms system precision.

  • Analysis: Inject the blank (mobile phase), followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. Identify impurities by their relative retention time (RRT) to the main peak.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample in Mobile Phase Injector Autosampler Injection Prep->Injector 10 µL Column C18 Column Separation Injector->Column 1.0 mL/min Detector UV-Vis / DAD Detection Column->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal (mAU) Report Purity Report (% Area) CDS->Report

Caption: High-level workflow for HPLC-based purity analysis.

Pillar 2: GC-MS for Volatile Impurity Identification

Gas Chromatography is the premier technique for analyzing volatile and thermally stable compounds.[10] Given that this compound has a boiling point of approximately 216°C, it is perfectly suited for GC analysis.[11] Coupling GC with a Mass Spectrometer (MS) provides unparalleled identification capabilities, making it the gold standard for detecting and identifying volatile impurities such as residual solvents (e.g., acetone from synthesis) or low-boiling point by-products.[12][13]

Causality of Method Design:

  • Stationary Phase: A low-polarity 5% phenyl polysiloxane column (e.g., DB-5ms or equivalent) is an excellent starting point. It separates compounds primarily by boiling point but offers unique selectivity for aromatic or unsaturated compounds, which is beneficial for this analysis.

  • Carrier Gas & Flow: Helium is the standard inert carrier gas, providing good efficiency. A constant flow rate ensures reproducible retention times.

  • Temperature Program: A temperature ramp is crucial. Starting at a low temperature ensures that volatile impurities like acetone are retained and separated. The temperature is then ramped up to elute the main analyte and any higher-boiling impurities in a reasonable timeframe.[14]

  • Detector: A Mass Spectrometer operating in Electron Ionization (EI) mode. EI provides reproducible fragmentation patterns that can be searched against spectral libraries (e.g., NIST) for confident compound identification.

Experimental Protocol: GC-MS Purity Assay

Instrumentation & Parameters: A summary of the GC-MS system parameters is provided in Table 2.

ParameterSpecificationRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmIndustry-standard column for general-purpose analysis of volatiles.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio 50:1Prevents column overloading with a concentrated sample.
Oven Program 50°C (hold 2 min), ramp to 250°C @ 20°C/min, hold 5 minSeparates volatile solvents from the main analyte and higher boilers.
Injection Vol. 1 µLStandard volume for capillary GC.
MS Source Temp. 230 °CStandard temperature to promote ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Scan Range 35 - 350 amuCovers the mass of the analyte (106.13 g/mol ) and expected fragments/impurities.

Step-by-Step Methodology:

  • Standard/Sample Preparation: Accurately weigh ~10 mg of the this compound standard or sample and dissolve in 10 mL of a high-purity solvent such as ethyl acetate. The solvent choice is critical to avoid co-elution with impurities of interest.

  • System Suitability: Inject the standard solution to verify the retention time and MS fragmentation pattern of the main analyte.

  • Analysis: Inject the blank (ethyl acetate), followed by the sample solution.

  • Data Processing: Obtain the Total Ion Chromatogram (TIC). Calculate purity by area normalization as with HPLC. For each impurity peak, analyze the corresponding mass spectrum. Perform a library search (e.g., NIST) to tentatively identify the impurity. Confirmation may require analysis of a certified reference standard of the suspected impurity.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Dissolve Sample in Volatile Solvent Injector Heated Inlet (Vaporization) Prep->Injector 1 µL Column Capillary Column (Separation) Injector->Column Helium Carrier MS Mass Spec (Ionization & Detection) Column->MS Separated Analytes CDS Data System (TIC) MS->CDS Mass Spectra Library Spectral Library Search (NIST) CDS->Library Report Purity & Impurity Identification Library->Report

Caption: High-level workflow for GC-MS based purity and impurity ID.

Comparative Guide: HPLC vs. GC-MS for this compound

Neither technique is universally superior; they are complementary tools that provide different, yet equally valuable, pieces of the purity puzzle. The choice depends on the specific information required.[15]

Performance Comparison: A hypothetical batch of this compound was analyzed by both methods to illustrate their strengths.

MetricHPLC-UV ResultGC-MS ResultInterpretation
Calculated Purity 99.65%99.52%The values are similar, indicating good overall purity.
Impurity 1 (RRT 0.4) 0.12%0.11% (Identified as Malononitrile)Both techniques quantify the starting material impurity well. GC-MS provides definitive identification.
Impurity 2 (RRT 1.8) 0.23%0.25% (Unknown, MW > 200)A higher-boiling/less-polar impurity detected by both methods. MS data suggests a potential dimer.
Impurity 3 Not Detected0.12% (Identified as Acetone)HPLC cannot detect the residual solvent, which likely eluted in the solvent front. GC-MS excels here.

Head-to-Head Technique Attributes:

AttributeHPLCGC-MSRecommendation for this compound
Volatility Range Excellent for non-volatile & thermally labile compounds.[8]Limited to volatile & thermally stable compounds.[13]HPLC is better for potential polymers or degradation products.
Identification Power Limited (based on retention time and UV spectra).Excellent (based on fragmentation patterns and libraries).[8]GC-MS is superior for definitive identification of unknown impurities.
Quantification Highly robust and reproducible with UV detectors.Good, but can be more variable; requires internal standards for best accuracy.HPLC is often preferred for precise QC release testing.
Speed Typically longer run times (10-60 min).[15]Often faster run times (<20 min).GC-MS can offer higher throughput for routine checks.
Cost & Complexity Higher operational cost due to solvent consumption.[15]Lower solvent cost, but instrumentation can be more complex.Dependent on lab resources and throughput needs.

Conclusion and Recommendation

For a complete and robust assessment of this compound purity, a dual-pronged approach using both HPLC and GC-MS is strongly recommended.

  • Use HPLC-UV as the primary method for routine quality control, release testing, and stability studies. Its precision in quantifying the main component and non-volatile impurities is ideal for ensuring batch-to-batch consistency.

  • Use GC-MS during process development, for troubleshooting, and for characterizing reference standards. Its unparalleled ability to detect and identify volatile impurities, such as residual solvents and starting materials, is critical for process optimization and ensuring a clean impurity profile.

By leveraging the orthogonal nature of these two powerful techniques, researchers and drug development professionals can build a comprehensive understanding of their material's purity, ensuring the quality and safety of the downstream products.

References

A Spectroscopic Comparison of Isopropylidenemalononitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of isopropylidenemalononitrile and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a valuable resource for the identification, characterization, and quantitative analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and two representative derivatives: 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile. These derivatives illustrate the influence of aromatic substitution on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~2.2s6H2 x CH₃
2-Benzylidenemalononitrile 7.55-7.65m3HAr-H
7.95d2HAr-H
7.80s1H=CH
2-(4-Methoxybenzylidene)malononitrile 3.90s3HOCH₃
7.05d2HAr-H
7.90d2HAr-H
7.70s1H=CH

Note: Data for this compound is predicted based on standard chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~252 x CH₃
~85C(CN)₂
~170C=C(CN)₂
~112CN
2-Benzylidenemalononitrile 84.6C(CN)₂
113.5, 114.6CN
130.8, 131.1, 132.9, 134.2Ar-C
159.6=CH
2-(4-Methoxybenzylidene)malononitrile 56.0OCH₃
81.9C(CN)₂
114.5, 115.3CN
115.0, 125.0, 133.0, 163.0Ar-C
158.0=CH

Note: Data for this compound is predicted based on standard chemical shift values.

Table 3: FTIR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~2225C≡N stretch
~1600C=C stretch
~1375, 1450C-H bend (isopropyl)
2-Benzylidenemalononitrile 2222C≡N stretch
1590C=C stretch (alkene)
1570, 1490, 1450C=C stretch (aromatic)
3060C-H stretch (aromatic)
2-(4-Methoxybenzylidene)malononitrile 2220C≡N stretch
1585C=C stretch (alkene)
1605, 1510C=C stretch (aromatic)
2840, 2940C-H stretch (methoxy)
1260C-O stretch

Note: Data for this compound is predicted based on characteristic group frequencies.

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound ~235Not available
2-Benzylidenemalononitrile 305~18,000
2-(4-Methoxybenzylidene)malononitrile 325~22,000

Note: Data for this compound is predicted based on Woodward-Fieser rules.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a pulse width of 30°, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated for each spectrum.

    • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, employing a proton-decoupled pulse sequence. A relaxation delay of 2.0 s was used, and approximately 1024 scans were accumulated.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Stock solutions of the compounds were prepared in absolute ethanol at a concentration of 1x10⁻³ M. Serial dilutions were performed to obtain solutions with concentrations in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

  • Data Acquisition: The UV-Vis absorption spectra were recorded from 200 to 400 nm using a double-beam spectrophotometer with a 1 cm path length quartz cuvette. Absolute ethanol was used as the reference. The wavelength of maximum absorption (λmax) and the corresponding absorbance were determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its derivatives.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison start Start: this compound or Derivative Synthesis purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample Prep ftir FTIR Spectroscopy purification->ftir Sample Prep uvvis UV-Vis Spectroscopy purification->uvvis Sample Prep data_proc Data Processing & Interpretation nmr->data_proc ftir->data_proc uvvis->data_proc comparison Comparative Analysis of Spectroscopic Data data_proc->comparison conclusion Structural Elucidation & Property Correlation comparison->conclusion

A Comparative Guide to the Reactivity of Isopropylidenemalononitrile for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth technical comparison of the reactivity of isopropylidenemalononitrile with other common electrophiles, offering experimental insights and data to inform your selection of Michael acceptors in organic synthesis.

Introduction to Electrophilicity and the Michael Addition

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental tool for carbon-carbon and carbon-heteroatom bond formation.[1] The reactivity of the electrophilic partner, the Michael acceptor, is a critical determinant of the reaction's success, influencing reaction rates, yields, and even the feasibility of the transformation.

Electrophilicity, the propensity of a molecule to accept electrons, is governed by a combination of electronic and steric factors. Electron-withdrawing groups adjacent to the carbon-carbon double bond increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Conversely, sterically bulky groups can hinder the approach of the nucleophile, thereby reducing reactivity.

This compound: A Highly Reactive Michael Acceptor

This compound, a member of the dicyanovinylidene family, is a particularly potent Michael acceptor. The two cyano groups act as powerful electron-withdrawing substituents, significantly activating the double bond for nucleophilic attack. This high degree of activation distinguishes it from many other commonly used electrophiles.

The synthesis of the precursor to this compound, 2-benzylidenemalononitrile, is typically achieved through a Knoevenagel condensation of an aldehyde or ketone with malononitrile.[2][3]

Comparative Reactivity Analysis

Direct quantitative kinetic comparisons of this compound with other Michael acceptors under identical conditions are not extensively documented in the literature. However, a comparative analysis can be constructed based on established principles of reactivity, qualitative observations from various studies, and data from structurally related compounds.

Factors Influencing Reactivity

Electronic Effects: The reactivity of Michael acceptors is strongly influenced by the nature of the electron-withdrawing groups. Generally, the more electron-deficient the alkene, the higher the rate of addition.[4] The two nitrile groups in this compound exert a stronger electron-withdrawing effect than the single carbonyl group in enones or the ester group in acrylates, leading to a significantly more electrophilic double bond.

Steric Effects: The isopropylidene group in this compound introduces some steric bulk around the double bond. However, the planar geometry of the dicyanovinylidene moiety allows for accessible angles of nucleophilic attack. In comparison, more substituted α,β-unsaturated ketones or esters may exhibit greater steric hindrance, potentially slowing the reaction rate.

Qualitative Reactivity Comparison

Based on the strong electron-withdrawing nature of the two cyano groups, the general reactivity trend for Michael acceptors can be qualitatively ordered as follows:

Dicyanovinylidenes (e.g., this compound) > Nitroalkenes > Enones (e.g., Methyl Vinyl Ketone) > Acrylates (e.g., Methyl Acrylate) > Acrylamides

This trend suggests that this compound is one of the most reactive Michael acceptors available for synthetic chemists.

Supporting Experimental Observations

While direct kinetic data is scarce, observations from various synthetic studies support the high reactivity of dicyanovinylidene compounds. For instance, the reactions of benzylidenemalononitriles with a variety of nucleophiles, including carbanions, enamines, and amines, proceed readily, often under mild conditions.[5] In contrast, less reactive Michael acceptors like acrylates or acrylamides may require harsher conditions, stronger bases, or longer reaction times to achieve comparable yields.[6][7]

Experimental Protocols and Methodologies

To provide a practical context for the reactivity of this compound, this section details its synthesis via Knoevenagel condensation and provides representative protocols for its use in Michael addition reactions.

Synthesis of this compound Precursors via Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for the synthesis of the activated alkene precursors to this compound.

Diagram of the Knoevenagel Condensation Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Aldehyde/Ketone, Malononitrile, & Catalyst reaction Stir at Specified Temperature (e.g., Room Temp. or Reflux) prep->reaction Initiate workup Quench Reaction (if necessary) reaction->workup Completion filtration Filter Precipitate workup->filtration recrystallization Recrystallize filtration->recrystallization analysis Characterize Product (NMR, IR, MP) recrystallization->analysis G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine this compound, Nucleophile, & Solvent reaction Stir at Specified Temperature (often Room Temp.) prep->reaction Initiate workup Aqueous Work-up & Extraction reaction->workup Completion purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, HRMS) purification->analysis

Sources

Safety Operating Guide

Proper Disposal of Isopropylidenemalononitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of isopropylidenemalononitrile, a substance requiring careful handling due to its toxicological profile. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound, thereby minimizing risk and ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is classified as a toxic substance. Direct contact, inhalation, or ingestion can be harmful. All handling of this compound and its waste should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, lab coats, and safety goggles, is mandatory.

Waste Collection and Segregation

All materials contaminated with this compound, including residual product, contaminated labware (e.g., pipette tips, vials), and used PPE, must be treated as hazardous waste.

Procedure for Waste Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting all this compound waste. The container must be marked as "Hazardous Waste: this compound".

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly acidic compounds. The combination of nitriles with strong acids can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition, pending disposal by an approved chemical waste management service.

Illustrative Chemical Neutralization Protocol for Small Quantities

For research environments where small quantities of this compound may need to be neutralized before disposal, a carefully controlled alkaline hydrolysis can be employed to convert the nitrile groups to less reactive carboxylates. This procedure should only be undertaken by trained personnel with a thorough understanding of the reaction and its potential hazards.

Disclaimer: This is an illustrative protocol based on the general chemistry of nitriles and should be adapted and validated by qualified personnel for their specific laboratory conditions.

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size equipped with a magnetic stirrer and a reflux condenser.

  • Reagent: Prepare a solution of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). A concentration of 1 M to 2 M is typically effective for nitrile hydrolysis.

  • Reaction Setup: Place the this compound waste (in a suitable solvent if necessary) into the reaction vessel.

  • Controlled Addition: Slowly and carefully add the alkaline solution to the reaction vessel while stirring. The reaction may be exothermic.

  • Heating: Gently heat the mixture to reflux. The reaction time will vary depending on the concentration and temperature but should be monitored for completion (e.g., by TLC or LC-MS).

  • Cooling and Neutralization: Once the hydrolysis is complete, allow the solution to cool to room temperature. Carefully neutralize the resulting solution to a pH between 6.0 and 8.0 with a suitable acid (e.g., dilute hydrochloric acid), ensuring the process is well-ventilated.

  • Disposal: The final neutralized aqueous solution should be collected as hazardous waste and disposed of through an approved chemical waste management service.

Data Summary for Disposal Procedures

The following table summarizes key parameters for the handling and disposal of this compound.

ParameterGuidelineSafety Consideration
Waste Classification Hazardous Chemical WasteToxic; handle with appropriate PPE.
Waste Segregation Separate from acidic wastePrevents formation of toxic HCN gas.
Container Type Labeled, sealed, compatiblePrevents leaks and accidental exposure.
Storage Location Ventilated, secure areaAway from heat and ignition sources.
Neutralization Reagent 1-2 M NaOH or KOH (Illustrative)Exothermic reaction; add slowly.
Neutralization Temp. Reflux (Illustrative)Controlled heating is necessary.
Final pH 6.0 - 8.0Ensure complete neutralization before disposal.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

A This compound Waste Generation B Segregate from Acids and Other Incompatible Waste A->B C Collect in Labeled, Sealed, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Small Quantity for Neutralization? D->E F Perform Alkaline Hydrolysis (Illustrative Protocol) E->F Yes I Arrange for Pickup by Approved Waste Disposal Service E->I No G Neutralize to pH 6-8 F->G H Collect Neutralized Waste G->H H->I J Final Disposal at a Permitted Facility I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isopropylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with highly reactive and specialized chemical entities is fundamental to scientific progress. Isopropylidenemalononitrile (CAS #13166-10-4), a versatile building block in organic synthesis, is one such compound. However, its utility is matched by a significant hazard profile that demands our utmost respect and meticulous adherence to safety protocols. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in the principles of causality and self-validating safety systems. Our goal is to empower you with the knowledge to handle this substance with the highest degree of safety, ensuring that both you and your research remain protected.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety plan. It is not merely a matter of following rules, but of comprehending the chemical's behavior and potential impact on human health. The substance is classified as acutely toxic and corrosive, presenting a multi-faceted threat.[1][2]

Handling this compound without appropriate safeguards can lead to severe health consequences. Its toxicity is not limited to a single route of exposure; it is dangerous if inhaled, absorbed through the skin, or ingested.[1][2][3] This triple threat necessitates a comprehensive protective strategy that leaves no avenue for accidental exposure.

Table 1: Summary of Hazard Classifications for this compound

Hazard ClassificationCategoryDescription of Risk
Acute Toxicity (Oral)Category 3Toxic if swallowed[1][2][3]
Acute Toxicity (Dermal)Category 3Toxic in contact with skin[1][2][3]
Acute Toxicity (Inhalation)Category 3Toxic if inhaled[1][2][3]
Skin Corrosion/IrritationCategory 1A/2Causes severe skin burns and irritation[1][2]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2]
Physical Hazards-May be combustible at high temperatures; some sources classify as extremely flammable[1][2]
Other Hazards-Heat and air sensitive; requires refrigerated storage under inert gas[1][3]

The Protective Ensemble: Your Primary Line of Defense

Given the severe hazards, selecting the correct Personal Protective Equipment (PPE) is non-negotiable. The required ensemble varies based on the specific task, transitioning from minimum protection for handling sealed containers to a more robust setup for open-container work or spill response.

Table 2: Task-Based PPE Selection

Protection LevelRequired EquipmentPrimary Purpose & Rationale
Minimum Protection • Standard Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesFor handling sealed, intact primary containers where there is no immediate risk of dust or splash. This level is for transport and storage inspection only.
Standard Handling (Weighing, Transferring, Reactions)• Chemical-Resistant Lab Coat• Tightly-Fitting Chemical Splash Goggles• Face Shield (worn over goggles)• Double Nitrile Gloves or Heavy-Duty Nitrile Gloves• Vapor Respirator with appropriate cartridgesThis is the mandatory ensemble for all open-container work. The combination of goggles and a face shield protects against splashes.[2][4] Double-gloving provides a fail-safe against tears or rapid permeation.[4] A vapor respirator is essential to prevent inhalation of toxic fumes.[1] All work must be done in a certified chemical fume hood.[5]
Spill Cleanup &Emergency Response • Chemical-Resistant Apron (over lab coat)• Chemical Splash Goggles• Face Shield• Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)• Full-Face Air-Purifying Respirator or SCBAFor responding to spills where vapor concentrations may be high and the risk of splashing is significant. A higher level of respiratory and skin protection is required to safely manage the incident.[6]

Operational Protocol: From Lab Bench to Disposal

A successful experiment is a safe experiment. The following workflow provides a systematic, self-validating procedure for handling this compound.

Safe Handling Workflow for this compound

cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation (Inside Fume Hood) cluster_post Phase 3: Post-Operation prep_sds Review SDS & SOP prep_hood Verify Fume Hood Certification prep_sds->prep_hood prep_ppe Assemble All Required PPE prep_hood->prep_ppe prep_spill Locate Spill Kit & Emergency Shower/Eyewash prep_ppe->prep_spill ops_don Don PPE (Standard Handling Level) prep_spill->ops_don ops_handle Perform Weighing/Transfer/ Reaction with Non-Sparking Tools ops_don->ops_handle ops_seal Securely Seal All Containers ops_handle->ops_seal ops_decon_area Decontaminate Work Surface ops_seal->ops_decon_area post_doff Doff PPE in Correct Order ops_decon_area->post_doff post_dispose Dispose of Contaminated Waste in Labeled Container post_doff->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology

A. Preparation and Donning PPE

  • Verify Engineering Controls: Before bringing the chemical into the workspace, confirm that the chemical fume hood has been certified within the last year. Ensure the sash is at the proper working height.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, non-sparking tools, and a designated, labeled waste container, and place them within the fume hood.

  • Don PPE: Put on your protective equipment in the following order: lab coat, inner nitrile gloves, respirator, safety goggles, face shield, and finally, outer nitrile gloves pulled over the cuffs of the lab coat.[4]

B. Safe Handling in a Fume Hood

  • Work Within the Hood: Conduct all open-container operations at least 6 inches inside the fume hood sash to ensure proper vapor capture.

  • Careful Transfer: Dispense the liquid slowly and carefully to minimize splashing or aerosolization.

  • Immediate Sealing: As soon as the transfer is complete, securely cap the source bottle and any vessel containing the chemical.

  • Work Surface Decontamination: After handling, wipe down the work surface within the fume hood with an appropriate decontamination solution.[5]

C. Decontamination and Doffing PPE

  • Remove Outer Gloves: While still in the work area, remove the outer pair of gloves, turning them inside out, and place them in the designated hazardous waste container.

  • Exit and Doff: Move away from the immediate work area to a designated doffing zone. Remove the face shield and goggles.

  • Respirator Removal: Remove the respirator and store it as per your institution's policy.

  • Final Removal: Remove the lab coat and the inner pair of gloves (again, turning inside out) and dispose of the gloves.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water.[1][2]

Emergency Response Plan

Preparation is the key to managing any unexpected event. All personnel must be familiar with these procedures before beginning work.

In Case of a Spill:

  • Minor Spill (within fume hood):

    • Alert personnel in the immediate area.

    • Using a spill kit with an inert absorbent material (like vermiculite), cover the spill.[1]

    • Collect the absorbed material using non-sparking tools and place it in the sealed, labeled hazardous waste container.[7]

    • Wipe the area with a decontaminating solution.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately, alerting others as you leave.[7][8]

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency number or 911.[8]

    • Do not re-enter the area.

In Case of Personal Exposure:

  • Skin Contact: Immediately go to the nearest safety shower.[9] Remove contaminated clothing while under the shower and rinse the affected area for at least 15 minutes.[1][9] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[1][8][9] Remove contact lenses if possible. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation; use a pocket mask with a one-way valve.[1] Call for immediate medical assistance.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][10] Seek immediate medical attention.[1][2] For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Segregation: Collect all contaminated solids (gloves, absorbent pads, weigh paper) and liquids in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Labeling: The label must clearly state "Hazardous Waste" and list this compound as a component.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Do not pour any amount of this chemical down the drain.[1][12]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.